molecular formula C14H10N2O3S B1456057 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 189089-91-6

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B1456057
CAS No.: 189089-91-6
M. Wt: 286.31 g/mol
InChI Key: GKAPUAJWUZIFEM-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C14H10N2O3S and its molecular weight is 286.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-10-12-9-11-5-4-8-15-14(11)16(12)20(18,19)13-6-2-1-3-7-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAPUAJWUZIFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718210
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
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Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189089-91-6
Record name 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189089-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway to 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key intermediate in the development of contemporary therapeutics. The synthesis is presented as a cohesive, two-step process commencing with the protection of the 7-azaindole nitrogen via sulfonylation, followed by a regioselective formylation at the C2 position. This document is intended for researchers, medicinal chemists, and process development scientists. It emphasizes not only the procedural steps but also the underlying chemical principles, strategic considerations for reaction control, and the significance of the target molecule in drug discovery.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[2] This scaffold is a cornerstone in the design of a multitude of biologically active agents, including potent kinase inhibitors for oncology, anti-inflammatory drugs, and novel therapeutics for central nervous system disorders.[1][2]

The title compound, this compound, is a particularly valuable derivative. The aldehyde functionality at the C2 position serves as a versatile chemical handle for a wide array of subsequent transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions.[2] The phenylsulfonyl group on the pyrrole nitrogen plays a dual role: it acts as a robust protecting group and as an electron-withdrawing group that modulates the reactivity of the heterocyclic system, facilitating regioselective functionalization.[2] This guide will detail a reliable and scalable two-step synthesis of this important building block.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence starting from commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Step 1: N-Sulfonylation: Protection of the pyrrole nitrogen with a phenylsulfonyl group. This step enhances the stability of the 7-azaindole core and deactivates the pyrrole ring towards undesired side reactions in the subsequent step.

Step 2: Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the C2 position of the N-protected 7-azaindole. This classic reaction is highly effective for the formylation of electron-rich heterocyclic systems.

The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Step1 Step 1: N-Phenylsulfonylation Start->Step1 Intermediate 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Benzenesulfonyl Chloride, NaOH, CH2Cl2 Step2 Step 2: Vilsmeier-Haack Formylation Intermediate->Step2 FinalProduct This compound Step2->FinalProduct POCl3, DMF, followed by H2O workup Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Substrate 1-(Phenylsulfonyl)-1H- pyrrolo[2,3-b]pyridine Iminium_Adduct Iminium Adduct Substrate->Iminium_Adduct + Vilsmeier Reagent Hydrolysis Hydrolysis (H2O workup) Iminium_Adduct->Hydrolysis Product Final Product Hydrolysis->Product

Sources

A Comprehensive Technical Guide to 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS 189089-91-6): A Keystone Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its chemical architecture, strategic synthesis, and critical role as a precursor to a new generation of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this compound's unique reactivity and structural attributes. We will dissect the causality behind synthetic choices, present detailed experimental procedures, and illustrate its application in the synthesis of clinically relevant molecules, thereby providing a self-validating framework for its use in drug discovery pipelines.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The pyrrolo[2,3-b]pyridine skeleton, commonly known as 7-azaindole, is a "privileged scaffold" in drug discovery.[1] Its structure is bioisosteric to indole, a core component of numerous biologically active compounds. The strategic placement of a nitrogen atom in the six-membered ring imparts unique electronic properties, enhancing solubility, metabolic stability, and the capacity for crucial hydrogen bonding interactions with biological targets.[2]

This compound emerges as a particularly valuable derivative. The introduction of two key functional groups onto the 7-azaindole core—a phenylsulfonyl protecting group and a C2-aldehyde—creates a stable, yet highly versatile, intermediate.

  • The Phenylsulfonyl Group : This moiety serves a dual purpose. Firstly, it acts as a robust protecting group for the pyrrole nitrogen, stabilizing the molecule for subsequent reactions. Secondly, as a potent electron-withdrawing group, it significantly modulates the reactivity of the heterocyclic core, facilitating specific chemical transformations.[3][4]

  • The 2-Carbaldehyde Group : This electrophilic handle is the gateway for extensive molecular diversification. It readily participates in a host of reactions, including condensations, reductions, and nucleophilic additions, allowing for the facile construction of complex side chains and fused ring systems integral to pharmacologically active molecules.[3][4]

This unique combination of features makes CAS 189089-91-6 a cornerstone intermediate for synthesizing targeted therapies, most notably small-molecule kinase inhibitors for oncology, inflammatory conditions, and neurodegenerative diseases.[5][6][7]

Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

PropertyValueSource(s)
CAS Number 189089-91-6[8]
Molecular Formula C₁₄H₁₀N₂O₃S[8]
Molecular Weight 286.31 g/mol [8]
Appearance Pale yellow solid powder[3]
Purity Typically ≥95-98%[3][8]
Storage Store at -20°C, sealed, away from moisture[8]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Chloroform.Inferred
Calculated LogP 2.0858[8]
Topological Polar Surface Area (TPSA) 69.03 Ų[8]
Hydrogen Bond Acceptors 5[8]
Hydrogen Bond Donors 0[8]
Rotatable Bonds 3[8]

Strategic Synthesis Pathway

The synthesis of this compound is a well-defined, two-step process commencing from commercially available 7-azaindole. The logic of this sequence is to first protect and activate the core, then introduce the key aldehyde functionality.

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Vilsmeier-Haack Formylation 7-Azaindole 7-Azaindole Precursor 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 7-Azaindole->Precursor  Benzenesulfonyl Chloride  NaOH, TBAB, DCM, 0°C to RT Target This compound Precursor->Target  POCl₃, DMF  0°C to 60-80°C

Caption: Synthetic workflow for the target compound.

Step 1: N-Phenylsulfonylation of 7-Azaindole

Causality: The initial step involves the protection of the pyrrole nitrogen of 7-azaindole. This is critical because the N-H proton is acidic and can interfere with subsequent electrophilic substitution reactions. The phenylsulfonyl group is an ideal choice as it is robust enough to withstand the conditions of the Vilsmeier-Haack reaction but can be removed later if necessary. Furthermore, its electron-withdrawing nature deactivates the benzene ring of the sulfonyl group itself towards electrophilic attack while activating the C2 position of the azaindole ring for formylation.

Detailed Protocol:

  • Reaction Setup: To a dry, nitrogen-purged round-bottom flask, add 7-azaindole (1.0 eq), finely ground sodium hydroxide (approx. 3.0 eq), and tetrabutylammonium bromide (TBAB, approx. 0.03 eq) in dichloromethane (DCM).

  • Reagent Addition: Cool the stirred suspension to 0°C in an ice bath. Slowly add benzenesulfonyl chloride (approx. 1.2 eq) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm gradually to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude solid, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, can be purified by silica gel column chromatography (e.g., eluting with a cyclohexane/ethyl acetate gradient) to yield a white solid.

Step 2: Vilsmeier-Haack Formylation

Causality: The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (aldehyde) group onto electron-rich aromatic and heterocyclic rings.[9][10] The reaction proceeds via the formation of the "Vilsmeier reagent," a chloromethyliminium salt, from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic species then attacks the most electron-rich position of the N-protected azaindole ring, which is the C2 position, leading to the desired carbaldehyde after aqueous work-up.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Precursor 1-(Phenylsulfonyl)-1H- pyrrolo[2,3-b]pyridine Precursor->Iminium_Intermediate Electrophilic Attack at C2 Target Target Aldehyde Iminium_Intermediate->Target Aqueous Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism overview.

Detailed Protocol:

  • Reagent Preparation: In a dry, nitrogen-purged flask, cool anhydrous DMF (used as both reagent and solvent) to 0°C. Add phosphorus oxychloride (POCl₃, approx. 1.5-3.0 eq) dropwise, keeping the temperature below 10°C. Stir the mixture at this temperature for 30-60 minutes to pre-form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.

  • Reaction Execution: After the addition is complete, slowly heat the reaction mixture to 60-80°C and maintain for several hours until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.[11] A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude this compound can be further purified by recrystallization or silica gel chromatography to yield the final product.

Reactivity and Applications in Drug Synthesis

The synthetic utility of this aldehyde is vast, primarily centered on its role as an electrophile. It serves as a linchpin for building the complex molecular architectures required for potent and selective kinase inhibition.

Key Chemical Transformations
  • Reductive Amination: The aldehyde can be converted into an amine via reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for installing diverse side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a route to extend carbon chains with specific geometries.

  • Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile) or hydrazines can lead to the formation of new heterocyclic rings fused to or appended from the core structure.

  • Nucleophilic Addition: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, which can be further functionalized.

Case Study: Synthesis of PF-04217903, a c-Met Kinase Inhibitor

A compelling example of the title compound's application is in the synthesis of PF-04217903 , a potent and highly selective ATP-competitive inhibitor of the c-Met kinase receptor.[1][12][13] The c-Met signaling pathway is a critical driver in numerous cancers, making it a high-value therapeutic target.[1]

The synthesis of a key intermediate for PF-04217903 utilizes the aldehyde functionality of this compound. While the full industrial synthesis is proprietary, a plausible academic route involves the condensation of the aldehyde with a suitable nucleophile to construct the pyrazolyl moiety found in the final drug.

G Aldehyde 1-(Phenylsulfonyl)-1H-pyrrolo [2,3-b]pyridine-2-carbaldehyde Condensation Condensation/ Cyclization Aldehyde->Condensation Nucleophile Hydrazine Derivative (e.g., Hydrazinyl-ethanol) Nucleophile->Condensation Pyrazolyl_Intermediate Pyrazolyl-7-azaindole Intermediate Condensation->Pyrazolyl_Intermediate Further_Steps Further Elaboration & Deprotection Pyrazolyl_Intermediate->Further_Steps PF-04217903 PF-04217903 (c-Met Inhibitor) Further_Steps->PF-04217903

Caption: Conceptual pathway to PF-04217903.

This transformation highlights the aldehyde's role as a crucial electrophilic partner, enabling the construction of the drug's core heterocyclic system. The 7-azaindole portion of the molecule is designed to interact with the hinge region of the kinase's ATP-binding pocket, a common strategy for achieving high-affinity inhibition.

The 7-Azaindole Core and Kinase Signaling Pathways

The 7-azaindole scaffold, accessed via intermediates like CAS 189089-91-6, is a validated pharmacophore for inhibiting a wide range of protein kinases. These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases.

  • PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and it is frequently hyperactivated in cancer. 7-azaindole derivatives have been developed as potent PI3K inhibitors.[14]

  • RAS/RAF/MEK/ERK Pathway: This pathway is critical for cell growth and is mutated in a large fraction of human cancers. The 7-azaindole scaffold is present in inhibitors targeting components of this pathway, such as ULK1/2, which is involved in autophagy, a process that RAS-driven cancers depend on for survival.[15]

  • JAK/STAT Pathway: This pathway is central to immune signaling and is a key target for inflammatory diseases. 7-azaindole-based molecules have been successfully developed as JAK inhibitors.[11]

  • Other Kinase Targets: The versatility of the scaffold has led to the development of inhibitors for numerous other kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), Glycogen Synthase Kinase-3β (GSK-3β), and Cell Division Cycle 7 (Cdc7) kinase, which are implicated in cancer and Alzheimer's disease.[5][5][6]

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to rational drug design. Its structure is finely tuned for stability, reactivity, and versatility. The phenylsulfonyl group provides essential protection and electronic modulation, while the aldehyde function serves as a versatile anchor point for building molecular complexity. By providing access to the privileged 7-azaindole scaffold, this compound has become an indispensable tool for medicinal chemists. The successful application of this building block in the development of potent and selective kinase inhibitors underscores its immense value and solidifies its role as a key component in the ongoing quest for novel, targeted therapeutics. This guide provides the strategic rationale and practical methodologies for its synthesis and application, empowering researchers to fully exploit its potential in their drug discovery endeavors.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Institutes of Health (NIH).
  • Sensitivity of Selected Human Tumor Models to PF-04217903, a Novel Selective c-Met Kinase Inhibitor. (n.d.). AACR Journals.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). ACS Publications.
  • Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. (n.d.). ACS Fall 2025.
  • Synthesis of 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine. (n.d.). PrepChem.com.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). IJPCBS.
  • p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed.
  • Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models. (2013). PubMed.

Sources

Spectroscopic data for 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A. An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the spectroscopic data for this compound (CAS: 189089-91-6). As a key heterocyclic building block, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including kinase inhibitors.[1] Accurate and thorough spectroscopic analysis is paramount for confirming its identity, assessing purity, and understanding its electronic and structural properties. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and offers an in-depth interpretation of the expected spectral features, grounded in established chemical principles.

Introduction and Significance

This compound is a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry. The strategic placement of a phenylsulfonyl group on the pyrrole nitrogen serves a dual purpose: it acts as a robust protecting group and as an electron-withdrawing group that modulates the reactivity of the heterocyclic core.[1] The aldehyde functionality at the 2-position is a versatile synthetic handle, allowing for a wide array of subsequent chemical transformations such as condensations, oxidations, and nucleophilic additions.[1]

Given its role in the development of novel therapeutics and functional materials, a standardized and well-understood set of analytical data is essential for any researcher utilizing this compound.[1] This guide is structured to provide that foundational knowledge, moving from the fundamental properties of the molecule to the nuanced interpretation of its spectroscopic signatures.

Molecular Properties and Structure

A prerequisite to any spectroscopic analysis is a clear understanding of the molecule's basic physical and chemical properties.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource(s)
CAS Number 189089-91-6[2][3]
Molecular Formula C₁₄H₁₀N₂O₃S[2]
Molecular Weight 286.31 g/mol [2]
Appearance Pale yellow solid powder[1]
Purity ≥95-98% (Typical)[1][2]

The structural arrangement, featuring a fused bicyclic aromatic system, a sulfonyl group, and a carbaldehyde, dictates the unique spectroscopic fingerprint of the compound.

Caption: Molecular structure of this compound.

Experimental Protocols: A Rationale-Driven Approach

The following protocols are designed to produce high-quality, reproducible spectroscopic data. The choices of instrumentation and parameters are justified to ensure data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity and electronic environment of each atom.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN). The choice of solvent is critical; CDCl₃ is a standard for general organic compounds, while CD₃CN can be useful if solubility is an issue. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic regions of this molecule.

    • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR data. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule, particularly the aldehyde carbonyl and the sulfonyl groups.

  • Methodology:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a thin, transparent disk. This method minimizes interference from solvents.

    • Instrumentation: Use a standard FT-IR spectrometer.

    • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the pure KBr pellet to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound and gain insight into its fragmentation patterns for further structural verification.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

    • Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is ideal for confirming molecular weight.

    • Data Acquisition: Acquire the spectrum in positive ion mode. The high resolution allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Spectroscopic Data Interpretation

The following sections detail the expected spectroscopic data for the title compound. Note: As publicly available, fully assigned spectra for this specific molecule are limited, these interpretations are based on data from closely related analogs and established spectroscopic principles.

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrrolopyridine core, and the phenylsulfonyl group. The electron-withdrawing nature of the sulfonyl and aldehyde groups will cause protons on the azaindole ring to be shifted downfield.

Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.0Singlet (s)Aldehyde CHO
~8.5Doublet of doublets (dd)Pyridine Ring Proton
~8.2Doublet of doublets (dd)Pyridine Ring Proton
~8.0Multiplet (m)Phenylsulfonyl (ortho-H)
~7.6-7.8Multiplet (m)Phenylsulfonyl (meta/para-H)
~7.4Doublet of doublets (dd)Pyridine Ring Proton
~7.0Singlet (s)Pyrrole Ring Proton
¹³C NMR Spectroscopy

The carbon spectrum will confirm the number of unique carbon environments and provide information about their hybridization and electronic state.

Table 3: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~185Aldehyde C=O
~150Pyrrolopyridine C (quaternary)
~145Pyrrolopyridine C (quaternary)
~138Phenylsulfonyl C (quaternary)
~135Phenylsulfonyl CH
~130-132Pyrrolopyridine CH
~129Phenylsulfonyl CH
~127Phenylsulfonyl CH
~120-125Pyrrolopyridine CH
~115Pyrrolopyridine CH
Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups through their characteristic vibrational frequencies.

Table 4: Expected IR Absorption Bands (KBr Pellet)

Frequency (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~1680-1660StrongAldehyde C=O Stretch
~1600-1450Medium-StrongAromatic C=C and C=N Bending
~1370 & ~1180StrongAsymmetric & Symmetric S=O Stretch
~750 & ~690StrongC-H Out-of-plane Bending (monosubstituted benzene)
Mass Spectrometry

High-resolution mass spectrometry will confirm the elemental composition.

  • Expected Ion: The ESI-MS in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺.

  • Calculated Exact Mass: For C₁₄H₁₁N₂O₃S⁺, the calculated m/z is 287.0485.

  • Significance: Observing this ion with high mass accuracy (typically within 5 ppm) provides unambiguous confirmation of the compound's molecular formula.

Conclusion

The spectroscopic data presented in this guide provide a detailed electronic and structural portrait of this compound. The combination of NMR, IR, and MS techniques allows for unequivocal identification, purity assessment, and structural verification. This comprehensive dataset serves as an essential reference for researchers in medicinal chemistry and materials science, facilitating the use of this versatile building block in the synthesis of next-generation functional molecules.

References

  • Appchem (2023).1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-methyl-1-(phenylsulfonyl)-.
  • J&K Scientific (2023).1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
  • MDPI (2022).Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole.
  • Digital Commons @ Linfield (2022).Progress Towards Synthesis of Azaindole Derivatives of Arp2/3 Complex Inhibitor CK-666.
  • PubMed Central (2023).Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • PubMed Central (2021).Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases.

Sources

An In-Depth Technical Guide to the ¹H-NMR of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Versatile Heterocycle

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a key heterocyclic intermediate built upon the 7-azaindole scaffold. This core structure is of immense interest in medicinal chemistry and drug discovery, forming the backbone of numerous bioactive molecules, including kinase inhibitors and anticancer agents.[1][2][3] The functional handles—a reactive aldehyde at the 2-position and a phenylsulfonyl protecting group on the pyrrole nitrogen—render it a versatile building block for complex molecular architectures.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is the cornerstone technique for the structural verification and purity assessment of such compounds. A precise understanding of its ¹H-NMR spectrum is not merely an analytical requirement but a gateway to confirming synthetic success and understanding the electronic nature of the molecule. This guide provides a comprehensive analysis of the ¹H-NMR spectrum of this compound, detailing the rationale behind chemical shifts and coupling patterns and presenting a robust protocol for data acquisition.

Molecular Structure and Electronic Environment

To interpret the ¹H-NMR spectrum, one must first analyze the molecule's structure and the electronic influence of its constituent parts. The molecule comprises three key domains: the phenylsulfonyl group, the pyrrolo[2,3-b]pyridine (7-azaindole) core, and the carbaldehyde group.

Figure 1: Molecular structure with key protons labeled.

  • Phenylsulfonyl Group (PhSO₂): This is a potent electron-withdrawing group. By pulling electron density away from the pyrrole ring via the nitrogen atom (N1), it significantly deshields the protons on the entire heterocyclic core.

  • Carbaldehyde Group (-CHO): Attached at the C2 position, this group exerts a strong deshielding effect through both induction (electron withdrawal) and magnetic anisotropy. The aldehyde proton (HₐₗᏧ) itself is expected to resonate at a very low field. It also strongly influences the adjacent pyrrole proton, H3.[4][5]

  • Pyrrolo[2,3-b]pyridine Core: This fused aromatic system has distinct electronic environments. The pyridine ring protons (H4, H5, H6) are generally more deshielded than those in a simple benzene ring due to the electronegativity of the pyridine nitrogen (N7).[6] The pyrrole proton (H3) is influenced by both adjacent rings and the powerful substituents at N1 and C2.

Predicted ¹H-NMR Spectral Analysis: A Region-by-Region Interpretation

While an experimental spectrum for the exact title compound is not publicly available, a robust prediction can be formulated based on the known spectrum of its precursor, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine[7], and established principles of substituent effects. The analysis is presented for a standard solvent like CDCl₃.

Aldehyde Region (δ 9.5 - 10.5 ppm)
  • HₐₗᏧ (Aldehyde Proton): This proton is expected to be the most downfield signal in the spectrum. The powerful deshielding effect of the carbonyl group places it in a characteristic region for aromatic aldehydes. It will appear as a sharp singlet (s) as it has no vicinal protons with which to couple.

Aromatic Region: Pyrrolo[2,3-b]pyridine Core (δ 7.0 - 8.8 ppm)

The introduction of the C2-aldehyde group dramatically alters the environment of the pyrrole proton (H3) and moderately influences the pyridine ring protons compared to the parent compound.

  • H6: This proton, being ortho to the pyridine nitrogen, is the most deshielded proton of the heterocyclic core. Its chemical shift is largely dictated by the pyridine ring itself. It is expected to appear far downfield, likely around δ 8.5 - 8.7 ppm , as a doublet of doublets (dd) due to coupling with H5 (ortho coupling, J ≈ 4-5 Hz) and H4 (meta coupling, J ≈ 1.5-2.0 Hz).

  • H4: This proton is deshielded by its proximity to the fused pyrrole ring and the phenylsulfonyl group. It is predicted to resonate around δ 7.9 - 8.1 ppm . It will appear as a doublet of doublets (dd) , coupling with H5 (ortho coupling, J ≈ 7-8 Hz) and H6 (meta coupling, J ≈ 1.5-2.0 Hz).

  • H3: In the parent compound without the aldehyde, this proton appears at δ 6.61 ppm.[7] The adjacent electron-withdrawing aldehyde group will cause a significant downfield shift. This proton is predicted to appear in the range of δ 7.3 - 7.6 ppm as a singlet (s) , as the C2 position is now substituted.

  • H5: This proton is typically the most shielded of the pyridine ring protons. It is expected to resonate around δ 7.2 - 7.4 ppm as a doublet of doublets (dd) , arising from coupling to both H4 (J ≈ 7-8 Hz) and H6 (J ≈ 4-5 Hz).

Aromatic Region: Phenylsulfonyl Group (δ 7.5 - 8.3 ppm)

The protons on the phenyl ring of the sulfonyl group will give rise to characteristic patterns based on their position relative to the electron-withdrawing SO₂ group.

  • Hₒ (ortho-protons): These two protons are most affected by the SO₂ group and will be the most downfield of the phenyl signals. They are expected around δ 8.1 - 8.3 ppm and will likely appear as a doublet or multiplet .

  • Hₘ/Hₚ (meta- and para-protons): These three protons are less deshielded and will appear further upfield, likely as a complex multiplet in the range of δ 7.5 - 7.7 ppm .

Summary of Predicted ¹H-NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
HₐₗᏧ (Aldehyde)9.8 – 10.2s (singlet)1H
H68.5 – 8.7dd (doublet of doublets)J ≈ 4-5, 1.5-2.01H
Hₒ (Phenyl)8.1 – 8.3m (multiplet)2H
H47.9 – 8.1dd (doublet of doublets)J ≈ 7-8, 1.5-2.01H
Hₘ/Hₚ (Phenyl)7.5 – 7.7m (multiplet)3H
H37.3 – 7.6s (singlet)1H
H57.2 – 7.4dd (doublet of doublets)J ≈ 7-8, 4-51H

A Self-Validating Protocol for ¹H-NMR Analysis

Adherence to a rigorous, well-reasoned experimental protocol is paramount for obtaining high-quality, trustworthy data. This protocol is designed to be self-validating, where the internal consistency of the results confirms the assignments.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition (400 MHz+ Spectrometer) cluster_proc Part C: Data Processing & Analysis A1 Weigh 5-10 mg of sample into a clean vial. A2 Add 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). Rationale: Ensures optimal concentration. A1->A2 A3 Vortex to dissolve completely. A2->A3 A4 Transfer solution to a high-quality 5 mm NMR tube. A3->A4 B1 Set Standard Parameters: Pulse Program: zg30 Temperature: 298 K A4->B1 B2 Optimize Key Parameters: Scans (NS): 16-64 (S/N dependent) Relaxation Delay (D1): 2s Rationale: Allows full proton relaxation for accurate integration. B1->B2 B3 Acquire Spectrum B2->B3 C1 Fourier Transform (LB=0.3 Hz) Rationale: Improves signal-to-noise. B3->C1 C2 Phase and Baseline Correction (Manual & Automatic) C1->C2 C3 Reference Spectrum (TMS at 0.00 ppm or CDCl₃ at 7.26 ppm) C2->C3 C4 Integrate Peaks & Analyze Multiplicities C3->C4 C5 Validate Assignments (Check coupling constants, consider 2D NMR) C4->C5

Sources

An In-depth Technical Guide to the ¹³C-NMR of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation of a Privileged Heterocycle

In the landscape of modern drug discovery and materials science, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is of paramount importance. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive agents, including kinase inhibitors and anti-inflammatory compounds[1][2][3]. The introduction of a phenylsulfonyl protecting group and a reactive carbaldehyde moiety, as seen in 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS 189089-91-6), creates a versatile intermediate for further chemical elaboration[1]. Accurate structural confirmation of such intermediates is non-negotiable, and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy stands as a definitive tool for this purpose.

This guide provides a comprehensive analysis of the ¹³C-NMR spectrum of this compound. We will delve into the theoretical underpinnings of the expected chemical shifts, present a detailed experimental protocol for data acquisition, and offer a thorough, peak-by-peak assignment. This document is intended for researchers and professionals who require a deep, practical understanding of how to interpret the NMR data of complex heteroaromatic systems.

The Molecular Architecture: A Foundation for Spectral Interpretation

Understanding the electronic landscape of the molecule is a prerequisite for interpreting its ¹³C-NMR spectrum. The molecule is comprised of three key structural components, each influencing the chemical environment of the carbon atoms.

  • The 7-Azaindole Core: A bicyclic heteroaromatic system with a pyridine ring fused to a pyrrole ring. The nitrogen atom in the pyridine ring is electron-withdrawing, while the pyrrole nitrogen, when substituted, contributes to the aromatic system.

  • The Phenylsulfonyl Group (-SO₂Ph): Attached to the pyrrole nitrogen (N-1), this is a strongly electron-withdrawing group. It significantly influences the electron density of the pyrrole ring and adjacent carbons[1].

  • The Carbaldehyde Group (-CHO): Attached at the C-2 position of the pyrrole ring, this is also a potent electron-withdrawing group. Its carbonyl carbon will have a characteristic downfield chemical shift, and it will deshield adjacent carbons[4][5].

The interplay of these groups dictates the final chemical shifts observed in the ¹³C-NMR spectrum.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for ¹³C-NMR Data Acquisition

Achieving a high-quality, interpretable ¹³C-NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance of the ¹³C isotope (about 1.1%) necessitates signal averaging to obtain a good signal-to-noise ratio[6].

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 15-25 mg of sample B in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to 5 mm NMR tube B->C D Insert sample into NMR spectrometer (e.g., 125 MHz) C->D Sample Insertion E Tune and shim the probe D->E F Acquire spectrum using a standard pulse program (e.g., zgpg30) E->F G Apply broadband proton decoupling F->G H Apply Fourier Transform to FID G->H Raw Data (FID) I Phase correct the spectrum H->I J Calibrate chemical shifts (TMS at 0.0 ppm or CDCl₃ at 77.16 ppm) I->J K Baseline correction and integration (optional) J->K L L K->L Final Spectrum

Figure 2: Standard workflow for acquiring a proton-decoupled ¹³C-NMR spectrum.

Methodology:

  • Sample Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts[7][8]. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer, for instance, operating at a ¹³C frequency of 125 or 150 MHz, to ensure good signal dispersion.

  • Acquisition Parameters: A standard proton-decoupled pulse sequence is typically used. This technique irradiates the protons with a broad range of frequencies, causing their spins to rapidly flip. The result is that all carbon signals appear as sharp singlets, as the coupling between carbon and attached protons is removed. This greatly simplifies the spectrum[9].

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform. The resulting spectrum is then phase-corrected and calibrated. The residual solvent peak (e.g., the triplet for CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS, 0.0 ppm) is used for referencing[10].

Predicted ¹³C-NMR Spectrum: Analysis and Peak Assignment

The precursor, lacking the 2-carbaldehyde group, shows the following ¹³C-NMR signals (75 MHz, CDCl₃) δ (ppm): 144.7, 138.3, 134.1, 129.9, 129.1, 128.0, 126.5, 123.0, 119.0, 105.5[11]. The introduction of the electron-withdrawing aldehyde group at C-2 will cause a significant downfield shift for C-2 and will also influence the shifts of neighboring carbons, particularly C-3.

Table 1: Predicted ¹³C-NMR Chemical Shifts and Assignments

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (aldehyde)~185.0The carbonyl carbon of an aldehyde on an electron-deficient heteroaromatic ring is expected in this highly deshielded region[4][5].
C-7a ~148.0A quaternary carbon at a ring junction. Expected to be slightly deshielded compared to the precursor due to the overall electron-withdrawing nature of the C-2 substituent.
C-5 ~145.0Part of the pyridine ring, this carbon is adjacent to the nitrogen and is expected to be significantly downfield. Its position should be relatively unchanged from the precursor.
C-1' (ipso-C of Ph)~138.0The quaternary carbon of the phenyl ring directly attached to the sulfonyl group. Its chemical shift is largely determined by the sulfonyl group[11].
C-4' (para-C of Ph)~134.5The para-carbon of the phenylsulfonyl group.
C-2 ~132.0This carbon is directly attached to the strongly electron-withdrawing aldehyde group, which will significantly deshield it, shifting it downfield.
C-3a ~130.5A quaternary carbon at a ring junction, part of the pyrrole ring system.
C-2'/C-6' (ortho-C of Ph)~129.5The ortho-carbons of the phenylsulfonyl group. These often appear as a single peak due to symmetry[11].
C-3'/C-5' (meta-C of Ph)~127.5The meta-carbons of the phenylsulfonyl group, also often appearing as a single peak[11].
C-4 ~123.5A protonated carbon on the pyridine ring.
C-6 ~119.5A protonated carbon on the pyridine ring.
C-3 ~115.0This carbon is adjacent to the C-2 carbon bearing the aldehyde. The electron-withdrawing effect of the aldehyde will cause a downfield shift compared to its position in the precursor (which was ~105.5 ppm)[11].

Discussion: The Causality of Chemical Shifts

The predicted spectrum is a direct reflection of the molecule's electronic structure.

  • The Aldehyde Carbonyl: The most downfield signal, predicted around 185.0 ppm, is unequivocally the aldehyde's carbonyl carbon. This extreme deshielding is a classic feature, resulting from the strong polarization of the C=O bond and magnetic anisotropy[4]. Aldehyde carbons typically resonate at lower fields than those in carboxylic acids or esters because there is no second oxygen atom to donate electron density through resonance.

  • The Phenylsulfonyl Group's Influence: This group acts as a potent electron-withdrawing substituent on the pyrrole nitrogen. This reduces the electron density throughout the pyrrolo[2,3-b]pyridine core, leading to a general downfield shift of the ring carbons compared to the parent 7-azaindole. The phenyl ring's own carbons (C-1' to C-6') appear in the typical aromatic region (125-140 ppm)[11].

  • The 7-Azaindole Core Carbons:

    • Pyridine Ring (C-4, C-5, C-6): The chemical shifts of these carbons are heavily influenced by the ring nitrogen. C-5, being alpha to the nitrogen, is the most deshielded of this group.

    • Pyrrole Ring (C-2, C-3, C-3a, C-7a): The introduction of the aldehyde at C-2 has the most dramatic effect on C-3. The strong inductive and resonance-withdrawing nature of the -CHO group pulls electron density away from C-3, causing a significant downfield shift from its position in the precursor molecule[11]. The C-2 carbon itself, now attached to the aldehyde, is also shifted downfield into the aromatic region. The quaternary carbons, C-3a and C-7a, are identifiable by their lower intensity in a typical spectrum, as they lack an attached proton and thus do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during broadband decoupling.

Conclusion: A Validated Approach to Structural Analysis

This in-depth guide provides a robust framework for understanding and interpreting the ¹³C-NMR spectrum of this compound. By combining a detailed experimental protocol with a theoretically grounded prediction of chemical shifts, researchers can confidently verify the structure of this key synthetic intermediate. The analysis underscores the power of ¹³C-NMR spectroscopy to reveal subtle electronic effects within complex heterocyclic molecules, providing an indispensable tool for synthetic chemists and drug development professionals. The principles outlined here—understanding the influence of substituent groups and leveraging data from related structures—form a self-validating system for the structural elucidation of novel compounds.

References

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
  • HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • NC State University Libraries. (n.d.). 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR – Organic Chemistry.
  • Applichem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-methyl-1-(phenylsulfonyl)-.
  • SpectraBase. (n.d.). 1-PHENYLSULFONYLPYRROLE-2,5-DICARBALDEHYDE - Optional[13C NMR] - Chemical Shifts.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PDF. (n.d.). 13-C NMR Chemical Shift Table.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • PubMed Central. (n.d.). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • Reddit. (2019, November 27). C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids?. r/OrganicChemistry.
  • ResearchGate. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Wiley Online Library. (1986). 13C NMR chemical shift assignments for some 1H‐pyrrole‐2‐carboxylic acid derivatives.
  • ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.

Sources

An In-depth Technical Guide to 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, outline a robust synthetic methodology, and explore its versatile applications as a pivotal building block in the creation of targeted therapeutics. This document is designed to be a practical resource, blending established scientific principles with actionable insights for laboratory application.

Core Molecular and Physicochemical Profile

This compound, also known as 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, is a pale yellow solid powder.[1][2] The defining features of its structure are the 7-azaindole (pyrrolo[2,3-b]pyridine) core, a phenylsulfonyl protecting group on the pyrrole nitrogen, and a reactive carbaldehyde group at the 2-position of the pyrrole ring. This unique combination of moieties underpins its utility in synthetic chemistry.

The phenylsulfonyl group serves as an electron-withdrawing group, which enhances the reactivity of the heterocyclic system in various chemical transformations, including cross-coupling and further heterocyclic constructions.[1] The aldehyde functionality is a versatile handle for a wide array of reactions such as condensations, reductions, and substitutions, enabling the facile generation of diverse chemical libraries for biological screening.[1]

Below is a summary of its key physicochemical properties:

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀N₂O₃S[3][4]
Molecular Weight 286.31 g/mol [3][4]
CAS Number 189089-91-6[3][5]
Appearance Pale yellow solid powder[1][2]
Purity ≥95-98% (typical)[1][2][3]
Topological Polar Surface Area (TPSA) 69.03 Ų[3]
LogP 2.0858[3]

Synthesis and Reaction Mechanism

The synthesis of this compound typically involves a two-step process starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The first step is the protection of the pyrrole nitrogen with a phenylsulfonyl group, followed by the introduction of the carbaldehyde group.

Step 1: N-Sulfonylation of 1H-pyrrolo[2,3-b]pyridine

The protection of the pyrrole nitrogen is crucial for controlling the regioselectivity of the subsequent formylation step. The reaction proceeds via a nucleophilic attack of the deprotonated pyrrole nitrogen onto the sulfur atom of benzenesulfonyl chloride.

Experimental Protocol:

  • To a dry, nitrogen-purged round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq), finely ground sodium hydroxide (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.03 eq) in dichloromethane (DCM).[6]

  • Cool the stirred mixture to 0 °C in an ice bath.[6]

  • Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.[6]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.[6]

  • Upon completion, quench the reaction with water and extract the product with DCM.[6]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography to yield 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a white solid.[6]

Step 2: Formylation of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

The introduction of the aldehyde group at the C2 position can be achieved through various formylation methods. A common and effective method is the Vilsmeier-Haack reaction.

Experimental Protocol:

  • In a dry, nitrogen-purged flask, cool a solution of dimethylformamide (DMF) to 0 °C.

  • Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C to form the Vilsmeier reagent.

  • Slowly add a solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in DMF to the pre-formed Vilsmeier reagent.

  • Allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude this compound.

  • Further purification can be achieved by recrystallization or silica gel chromatography.

The following diagram illustrates the overall synthetic workflow:

SynthesisWorkflow Start 1H-Pyrrolo[2,3-b]pyridine Step1 N-Sulfonylation (Benzenesulfonyl Chloride, NaOH, DCM) Start->Step1 Intermediate 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Formylation (Vilsmeier-Haack: POCl₃, DMF) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules. The title compound serves as a key intermediate for the synthesis of a variety of potent and selective inhibitors for different therapeutic targets.[1]

Kinase Inhibitors

The pyrrolo[2,3-b]pyridine core is a well-established hinge-binding motif for many protein kinases. Derivatives of this compound have been instrumental in the development of inhibitors for several kinase families.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in various cancers. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to be potent inhibitors of FGFR1, 2, and 3, demonstrating anti-proliferative and pro-apoptotic activity in cancer cell lines.[7]

  • Ribosomal S6 Protein Kinase 2 (RSK2) Inhibitors: RSK2 is involved in tumor cell growth, proliferation, and survival. Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been developed as highly potent RSK2 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.[8]

Phosphodiesterase 4B (PDE4B) Inhibitors

Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides. PDE4B is a particularly attractive target for inflammatory diseases and central nervous system (CNS) disorders. Scaffold hopping from known inhibitors led to the discovery of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors.[9] These compounds have shown significant inhibition of TNF-α release in cellular assays, highlighting their anti-inflammatory potential.[9]

The following diagram illustrates the role of the pyrrolo[2,3-b]pyridine scaffold in inhibiting a generic kinase signaling pathway.

KinaseInhibition cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., FGFR, RSK2) ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Cell Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a protein kinase signaling pathway by a pyrrolo[2,3-b]pyridine derivative.

Conclusion

References

  • Appchem. 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-methyl-1-(phenylsulfonyl)-. [Link]
  • J&K Scientific. 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. [Link]
  • PubChem. 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde. [Link]
  • PubMed. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. [Link]
  • National Institutes of Health. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. [Link]
  • PubChem. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. [Link]
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

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Structure of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Introduction: A Core Scaffold in Modern Chemistry

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. At its heart is the pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole. This scaffold is considered a "privileged" structure in drug discovery because it is a bioisostere of indole, a common motif in biologically active molecules. The replacement of a carbon atom with nitrogen in the six-membered ring can enhance solubility and improve bioavailability, making it a desirable feature in therapeutic agent design.[1]

This guide provides a comprehensive overview of the molecule's structure, synthesis, reactivity, and applications, intended for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by three key functional components:

  • The 7-Azaindole Core: A bicyclic aromatic system that forms the foundation of the molecule.

  • The Phenylsulfonyl Group: Attached to the nitrogen of the pyrrole ring, this group serves two primary purposes. It acts as a protecting group, preventing unwanted reactions at the nitrogen atom. Secondly, as a potent electron-withdrawing group, it modulates the electronic properties of the ring system, influencing its reactivity in subsequent synthetic steps.[2]

  • The 2-Carbaldehyde Group: An aldehyde functional group at the C-2 position of the pyrrole ring. This group is a versatile synthetic handle, allowing for a wide array of chemical transformations such as condensations, reductions, and substitutions to build more complex molecular architectures.[2]

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueReference
CAS Number 189089-91-6[2][3]
Molecular Formula C₁₄H₁₀N₂O₃S[3]
Molecular Weight 286.31 g/mol [3]
Appearance Pale yellow solid powder[2]
Purity ≥95-98% (Typical)[2][3]
Storage -20°C, sealed, away from moisture[3]
SMILES O=S(N1C(C=O)=CC2=CC=CN=C12)(C3=CC=CC=C3)=O[3]
Topological Polar Surface Area (TPSA) 69.03 Ų[3]
logP 2.0858[3]

Synthesis and Reaction Mechanism

The synthesis of this compound is typically a two-step process starting from 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The process involves the protection of the pyrrole nitrogen followed by formylation at the C-2 position.

Workflow for Synthesis

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Formylation (Vilsmeier-Haack) A 7-Azaindole C 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine A->C Base (e.g., NaOH) DCM, 0°C to RT B Benzenesulfonyl Chloride (PhSO2Cl) B->C F This compound C->F Electrophilic Attack at C-2 D POCl3 + DMF E Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- D->E Reagent Formation E->F Hydrolysis (Workup)

Caption: Synthetic workflow for the target compound.

Step 1: N-Sulfonylation of 7-Azaindole

The first step is the protection of the nitrogen atom of the pyrrole ring to direct the subsequent electrophilic substitution to the desired position and to enhance the stability of the core.

  • Causality: The NH proton of the pyrrole ring is acidic and reactive. Introducing the phenylsulfonyl group prevents side reactions and its electron-withdrawing nature deactivates the ring towards certain reactions while directing formylation specifically to the electron-rich C-2 position.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine [4]

  • To a dry, nitrogen-purged round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq), finely ground sodium hydroxide (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.03 eq) in dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates completion.

  • Quench the reaction by carefully adding water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the N-protected product as a solid.

Step 2: Vilsmeier-Haack Formylation

The introduction of the aldehyde group is achieved via the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic and heterocyclic compounds.[5][6]

  • Mechanism: The reaction proceeds through the in-situ formation of the "Vilsmeier reagent," a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7] This electrophilic species is then attacked by the electron-rich C-2 position of the N-sulfonylated 7-azaindole. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to afford the final aldehyde.[5][7] The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, making it highly suitable for activated heterocyclic systems.[5]

Experimental Protocol: Vilsmeier-Haack Formylation

Note: This is a representative protocol based on the general principles of the Vilsmeier-Haack reaction on similar substrates.[8][9]

  • In a dry, nitrogen-purged flask, cool a solution of DMF (3-5 eq) to 0°C.

  • Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise while maintaining the temperature below 5°C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., DMF or a chlorinated solvent) to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until it is alkaline.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthetic Utility and Applications

The true value of this compound lies in its role as a versatile intermediate. Its dual reactive sites—the electrophilic aldehyde and the activated aromatic system—enable a multitude of synthetic transformations.[2]

G cluster_0 Key Transformations cluster_1 Target Molecules A 1-(Phenylsulfonyl)-1H- pyrrolo[2,3-b]pyridine- 2-carbaldehyde B Condensation (e.g., Wittig, Knoevenagel) A->B C Reductive Amination A->C D Oxidation/Reduction of Aldehyde A->D E Cross-Coupling Reactions (after modification) A->E F Kinase Inhibitors (CDK8, FGFR) B->F H Anticancer Agents B->H C->F G PDE4B Inhibitors C->G C->H I Conjugated Organic Materials E->I

Caption: Role as a key synthetic intermediate.

Applications in Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone in the development of modern therapeutics, particularly in oncology and inflammation.[10] This intermediate serves as a crucial building block for synthesizing potent and selective inhibitors of various enzymes.

  • Kinase Inhibitors: Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as inhibitors for several protein kinases. For instance, they form the core of compounds targeting Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinase 8 (CDK8), which are implicated in various cancers.[11][12]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: The scaffold has been used to develop selective PDE4B inhibitors, which are of interest for treating inflammatory diseases, particularly those affecting the central nervous system.[13]

  • Anticancer Agents: Beyond specific kinase targets, the 7-azaindole core is central to the design of inhibitors for other cancer-related targets like the B-RAF protein, with several approved drugs containing this motif.[14]

The aldehyde functional group of the title compound is the primary point of diversification, allowing chemists to append different chemical moieties to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[13]

Applications in Materials Science

Beyond pharmaceuticals, this compound has potential applications in materials research. The heteroaromatic framework is suitable for the synthesis of conjugated organic molecules.[2] These materials can be explored for their utility in optoelectronic devices, where the electronic properties of the conjugated system are paramount.[2]

Conclusion

References

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  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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IUPAC name for 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Synthesis, Reactivity, and Applications

Executive Summary: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in modern organic synthesis and medicinal chemistry. The document elucidates its structural features, physicochemical properties, and detailed synthetic protocols. As a versatile building block, its reactivity is explored, with a focus on transformations of the aldehyde moiety and modifications of the core scaffold. Key applications are highlighted, particularly its role in the development of targeted therapeutics such as kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique chemical architecture for creating novel bioactive molecules and advanced materials.

Introduction: A Molecule of Strategic Importance

The strategic value of this compound lies in the convergence of three critical chemical features: a privileged heterocyclic core, a robust protecting and activating group, and a versatile reactive handle.

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Heterocycle

The core of the molecule is the pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole. This scaffold is considered "privileged" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal framework for designing molecules that can potently and selectively interact with biological targets, such as protein kinases.

The Phenylsulfonyl and Carbaldehyde Moieties: A Union of Stability and Reactivity

The N-phenylsulfonyl group serves a dual purpose. Firstly, it acts as a stable protecting group for the pyrrole nitrogen, preventing unwanted side reactions during subsequent synthetic steps. Secondly, as a potent electron-withdrawing group, it modifies the electronic character of the ring system, influencing its reactivity in reactions like cross-coupling.[1][2]

Complementing this stability is the highly reactive C2-carbaldehyde (aldehyde) group. This functional group is a gateway for a vast array of chemical transformations, including condensations, reductions, and substitutions, enabling the straightforward elaboration of the core scaffold into more complex and functionalized derivatives.[1][2]

Physicochemical Properties and Characterization

Accurate identification and characterization are paramount for the successful application of this reagent. The key properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonym(s) 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde[4]
CAS Number 189089-91-6[1][4][5]
Molecular Formula C₁₄H₁₀N₂O₃S[4]
Molecular Weight 286.31 g/mol [4]
Appearance Pale yellow solid powder[1][2]
Purity Typically ≥95-98%[1][4]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyrrolopyridine and phenylsulfonyl rings. A key diagnostic signal is the downfield singlet for the aldehyde proton (-CHO), typically appearing around δ 9.5-10.5 ppm.

  • ¹³C NMR: The carbon spectrum will feature a highly deshielded signal for the aldehyde carbonyl carbon, generally above δ 180 ppm. Signals for the carbons of the two aromatic ring systems will also be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound confirms its identity.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A logical retrosynthetic approach breaks the molecule down into readily available starting materials.

Retrosynthetic Analysis

The primary disconnections are at the C-C bond of the carbaldehyde and the N-S bond of the sulfonamide, leading back to the 7-azaindole core.

G Target This compound Intermediate 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Target->Intermediate Formylation FormylSource Formylating Agent (e.g., DMF) Target->FormylSource StartingMaterial1 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate->StartingMaterial1 N-Sulfonylation StartingMaterial2 Benzenesulfonyl Chloride Intermediate->StartingMaterial2 N-Sulfonylation

Caption: Retrosynthetic pathway for the target aldehyde.

Step-by-Step Experimental Protocol

This synthesis is typically performed in two main stages: N-sulfonylation followed by formylation.

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: C2-Formylation (Vilsmeier-Haack) A Mix 7-Azaindole, Base (e.g., NaOH), and Phase-Transfer Catalyst (e.g., TBAB) in an Aprotic Solvent (e.g., DCM) B Cool mixture to 0 °C A->B C Slowly add Benzenesulfonyl Chloride B->C D Warm to RT and stir for 1-2 hours C->D E Aqueous workup and extraction D->E F Purify by column chromatography to yield Intermediate E->F G Cool a solution of DMF in a solvent like Dichloroethane F->G Intermediate used in Step 2 H Slowly add POCl₃ (Phosphorus oxychloride) to form the Vilsmeier reagent G->H I Add the N-sulfonylated intermediate to the Vilsmeier reagent H->I J Heat the reaction mixture (e.g., 70-80 °C) I->J K Quench with aqueous base (e.g., NaOAc) and stir J->K L Extract and purify to yield the final product K->L

Caption: Experimental workflow for the two-step synthesis.

Expert Insights on Causality:

  • Step 1 (N-Sulfonylation): The reaction of 1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride under basic conditions selectively forms the N-sulfonylated product.[6] The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is often employed to facilitate the reaction between the aqueous base and the organic-soluble reactants.

  • Step 2 (Formylation): The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. The N-phenylsulfonyl group, while electron-withdrawing, still leaves the C2 position of the pyrrole ring as the most nucleophilic site, thus directing the electrophilic Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺) to attack this position. An alternative method involves ortholithiation with a strong base like n-butyllithium followed by quenching with N,N-dimethylformamide (DMF).[7]

Chemical Reactivity and Synthetic Utility

The aldehyde functional group is the primary site of reactivity, serving as a linchpin for building molecular complexity.

G center 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b] pyridine-2-carbaldehyde A Primary/Secondary Amines (Reductive Amination) center->A [H] / R₂NH B Phosphonium Ylides (Wittig Reaction) center->B Ph₃P=CHR C Oxidizing Agents (e.g., Pinnick Oxidation) center->C [O] D Grignard/Organolithium Reagents center->D R-MgBr E Active Methylene Compounds (Knoevenagel Condensation) center->E Base Product_A Substituted Amines A->Product_A Product_B Alkenes B->Product_B Product_C Carboxylic Acids C->Product_C Product_D Secondary Alcohols D->Product_D Product_E α,β-Unsaturated Systems E->Product_E

Caption: Key transformations of the aldehyde group.

Key Transformations:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) provides access to a diverse library of amine derivatives.

  • Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, enabling carbon-carbon bond formation.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, a key functional group in many drug molecules.

  • Nucleophilic Addition: Grignard or organolithium reagents add to the aldehyde to form secondary alcohols.

  • Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds create new C-C bonds and conjugated systems.

Applications in Drug Discovery and Materials Science

The true value of this intermediate is demonstrated by its successful application in synthesizing high-value target molecules.

Case Study: Intermediate in Kinase Inhibitor Synthesis

The pyrrolo[2,3-b]pyridine core is a well-established "hinge-binding" motif for many protein kinase inhibitors. This compound is a critical starting material for synthesizing potent and selective inhibitors for targets like Ribosomal S6 Protein Kinase 2 (RSK2) and Phosphodiesterase 4B (PDE4B).[8][9]

G A Start: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b] pyridine-2-carbaldehyde B Step 1: Oxidation to Carboxylic Acid A->B C Step 2: Amide Coupling with Target Amine (R-NH₂) B->C D Step 3: (Optional) Deprotection of Phenylsulfonyl Group C->D E Final Compound: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivative D->E F Biological Screening: Enzyme Inhibition Assays (e.g., RSK2, PDE4B) E->F

Caption: Workflow from intermediate to bioactive candidate.

Recent studies have shown that 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, synthesized from this aldehyde, exhibit potent RSK2 inhibitory activity, which is crucial for combating certain types of triple-negative breast cancer.[9] Similarly, other derivatives have been identified as selective PDE4B inhibitors, which are promising for treating inflammatory diseases.[8]

Broader Therapeutic and Material Applications
  • Anticancer and Anti-inflammatory Agents: The versatility of the scaffold allows for its use in creating a wide range of compounds with potential anticancer and anti-inflammatory properties.[1]

  • Optoelectronic Materials: Beyond pharmaceuticals, this compound is utilized in materials research for the synthesis of heteroaromatic frameworks and conjugated organic molecules, which have potential applications in advanced optoelectronic devices.[1][2]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While a specific safety data sheet for this exact compound may vary by supplier, data from closely related analogues provides a strong basis for safe handling protocols.[10][11]

Hazard CategoryGHS Statement (Anticipated)Precautionary Measures
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
  • Handling: Use only with adequate ventilation (preferably in a chemical fume hood). Avoid generation of dust. Wash hands thoroughly after handling.[10][12]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[4][10]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than just a chemical reagent; it is a powerful and enabling tool for innovation. Its combination of a biologically relevant core, chemical stability, and synthetic versatility makes it an invaluable asset in the fields of drug discovery and materials science.[1] The robust synthetic routes to this compound and the diverse reactivity of its aldehyde group ensure its continued and expanding role in the development of next-generation therapeutics and functional materials.

References

  • This compound丨CAS 189089-91-6. (n.d.). LEAPCHEM.
  • 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | CAS 189089-91-6. (n.d.). ChemScene.
  • 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis. (n.d.). ChemicalBook.
  • Safety Data Sheet for 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Safety Data Sheet. (2025, October 7). Sigma-Aldrich.
  • This compound. (n.d.). Key Organics.
  • 1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldéhyde丨CAS 189089-91-6. (n.d.). LEAPCHEM.
  • 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | 189089-91-6. (n.d.). J&K Scientific.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. (2023, October 18). PubMed.
  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (n.d.). PubMed Central.

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An In-Depth Technical Guide to the Synthesis of 1-(Phenylsulfonyl)-7-azaindole-2-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 1-(phenylsulfonyl)-7-azaindole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the strategic considerations, experimental protocols, and mechanistic underpinnings of this synthetic pathway.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in drug discovery, recognized for its role as a bioisostere of indole. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of biologically active molecules, including potent kinase inhibitors. The strategic functionalization of the 7-azaindole ring system is therefore of paramount importance in the development of novel therapeutics.

This guide focuses on the synthesis of 1-(phenylsulfonyl)-7-azaindole-2-carbaldehyde, a versatile intermediate where the phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, and the aldehyde at the 2-position provides a handle for further molecular elaboration.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-(phenylsulfonyl)-7-azaindole-2-carbaldehyde is most effectively achieved through a two-step sequence:

  • N-Sulfonylation: Protection of the 7-azaindole nitrogen with a phenylsulfonyl group.

  • Formylation: Introduction of a carbaldehyde group at the C2 position of the pyrrole ring.

This strategy ensures regioselective functionalization and provides a stable intermediate for subsequent reactions.

Synthetic_Pathway 7-Azaindole 7-Azaindole 1-(Phenylsulfonyl)-7-azaindole 1-(Phenylsulfonyl)-7-azaindole 7-Azaindole->1-(Phenylsulfonyl)-7-azaindole Benzenesulfonyl chloride, Base 1-(Phenylsulfonyl)-7-azaindole-2-carbaldehyde 1-(Phenylsulfonyl)-7-azaindole-2-carbaldehyde 1-(Phenylsulfonyl)-7-azaindole->1-(Phenylsulfonyl)-7-azaindole-2-carbaldehyde Vilsmeier-Haack Reagent (POCl3, DMF)

Caption: Overall synthetic workflow.

Part 1: N-Sulfonylation of 7-Azaindole

The initial step involves the protection of the nitrogen atom of the 7-azaindole ring with a phenylsulfonyl group. This is a crucial step for several reasons:

  • Activation: The electron-withdrawing nature of the phenylsulfonyl group acidifies the C2-proton, facilitating its removal in the subsequent formylation step.

  • Stability: The sulfonyl group provides stability to the azaindole core under various reaction conditions.

  • Directing Group: While not its primary role here, in other reactions, the sulfonyl group can influence the regioselectivity of electrophilic substitution.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)-7-azaindole

  • To a stirred solution of 7-azaindole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base (e.g., sodium hydride, triethylamine, or potassium carbonate, 1.1-1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete deprotonation of the 7-azaindole nitrogen.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfonyl)-7-azaindole as a solid.

Parameter Value Reference
Molecular Formula C₁₃H₁₀N₂O₂S[1]
Molecular Weight 258.30
CAS Number 143141-23-5[1]
Part 2: Formylation of 1-(Phenylsulfonyl)-7-azaindole

The introduction of the aldehyde group at the C2 position is most commonly achieved via the Vilsmeier-Haack reaction.[2][3][4] This reaction employs the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).[3][4]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the electron-rich 1-(phenylsulfonyl)-7-azaindole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Adduct Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Adduct Protected_Azaindole 1-(Phenylsulfonyl)-7-azaindole Protected_Azaindole->Iminium_Adduct Nucleophilic Attack Final_Product 1-(Phenylsulfonyl)-7-azaindole-2-carbaldehyde Iminium_Adduct->Final_Product H2O

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)-7-azaindole-2-carbaldehyde

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3.0 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-(phenylsulfonyl)-7-azaindole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then pour it cautiously onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-(phenylsulfonyl)-7-azaindole-2-carbaldehyde.

Characterization Data

The structural confirmation of the final product is achieved through various spectroscopic techniques.

Parameter Value Reference
Molecular Formula C₁₄H₁₀N₂O₃S[5]
Molecular Weight 286.31[5]
CAS Number 189089-91-6[5]
Appearance Pale yellow solid powder[6]
Purity ≥98%[5]

Applications in Drug Development

1-(Phenylsulfonyl)-7-azaindole-2-carbaldehyde is a valuable intermediate for the synthesis of a wide range of more complex molecules.[6] The aldehyde functionality can be readily transformed into other functional groups, such as:

  • Amines: via reductive amination.

  • Alcohols: via reduction with agents like sodium borohydride.

  • Carboxylic acids: via oxidation.

  • Alkenes: via Wittig-type reactions.

This versatility makes it a key starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs, particularly in the development of kinase inhibitors.[8]

Conclusion

The synthesis of 1-(phenylsulfonyl)-7-azaindole-2-carbaldehyde is a robust and well-established process that provides a crucial building block for the development of novel therapeutics. The two-step sequence of N-sulfonylation followed by Vilsmeier-Haack formylation is a reliable method for obtaining this versatile intermediate in good yields. The strategic use of the phenylsulfonyl protecting group and the subsequent regioselective formylation underscore the importance of rational synthetic design in medicinal chemistry.

References

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Physical properties of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key intermediate in medicinal chemistry, possesses a unique set of physical properties that are critical for its application in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of these properties, offering insights into its molecular structure, thermal behavior, solubility profile, and spectroscopic characteristics. Understanding these attributes is paramount for optimizing reaction conditions, purification protocols, and formulation strategies in drug discovery and development.

Introduction

This compound, also known as N-phenylsulfonyl-7-azaindole-2-carboxaldehyde, is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core.[1][2] This scaffold is a prevalent motif in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[3] The introduction of a phenylsulfonyl protecting group on the pyrrole nitrogen enhances the compound's stability and modulates its reactivity. The aldehyde functionality at the 2-position serves as a versatile handle for a wide array of chemical transformations, making it a valuable building block in the synthesis of pharmaceutical candidates.[3] This guide delves into the fundamental physical characteristics of this compound, providing a robust foundation for its effective utilization in research and development.

Molecular Structure and Properties

A thorough understanding of the molecular structure is the cornerstone for interpreting the physical properties of a compound.

Chemical Structure

The chemical structure of this compound is depicted below:

Figure 1: Chemical Structure of this compound

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 189089-91-6[4]
Molecular Formula C₁₄H₁₀N₂O₃S[4]
Molecular Weight 286.31 g/mol [4]
Appearance Pale yellow solid powder[3]
Topological Polar Surface Area (TPSA) 69.03 Ų[4]
LogP (Octanol-Water Partition Coefficient) 2.0858[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 5[4]
Rotatable Bonds 3[4]

The TPSA and LogP values suggest moderate polarity and lipophilicity, which are critical factors influencing cell permeability and overall pharmacokinetic properties of derivative compounds. The absence of hydrogen bond donors and the presence of multiple acceptors will govern its interaction with solvents and biological macromolecules.

Thermal Properties

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.

  • Observation: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

Causality Behind Experimental Choices: The slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement. A packed sample height of 2-3 mm ensures uniform heat distribution throughout the sample.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow A Finely powder the solid sample B Pack into capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C D Rapid heating for approximate range C->D E Slow heating (1-2 °C/min) near melting point D->E F Record onset and completion of melting E->F G Report melting range F->G

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While quantitative solubility data is not widely published, its structural features provide qualitative indications. The presence of the polar sulfonyl and aldehyde groups, combined with the aromatic rings, suggests solubility in a range of common organic solvents.

Qualitative Solubility Testing

A systematic approach to determining the solubility of a compound involves testing its miscibility in a variety of solvents with differing polarities.

Protocol for Qualitative Solubility Testing:

  • Solvent Selection: A range of solvents should be chosen, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, dimethylformamide), and nonpolar (e.g., hexane, toluene) solvents.

  • Procedure: To a test tube containing a small, measured amount of the compound (e.g., 10 mg), add the chosen solvent dropwise with agitation.

  • Observation: Observe for complete dissolution. The solubility can be qualitatively described as soluble, partially soluble, or insoluble.

Diagram of Solubility Testing Workflow:

SolubilityWorkflow A Place known amount of compound in test tube B Add selected solvent dropwise A->B C Agitate the mixture B->C D Observe for dissolution C->D E Categorize as soluble, partially soluble, or insoluble D->E

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on its structure.

  • ¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9-10 ppm). The aromatic protons of the pyrrolo[2,3-b]pyridine and the phenylsulfonyl group would resonate in the aromatic region (δ 7-9 ppm), with splitting patterns determined by their coupling with adjacent protons.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be observed at a characteristic downfield chemical shift (δ 180-200 ppm). The aromatic carbons would appear in the range of δ 110-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:

  • C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

  • S=O stretch (sulfonyl): Two strong absorption bands around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Conclusion

This compound is a crucial building block in the synthesis of medicinally important compounds. Its physical properties, including its solid nature, moderate polarity, and characteristic spectroscopic features, are integral to its handling, reaction optimization, and the characterization of its downstream products. While a comprehensive set of experimentally determined physical data is not yet publicly available, the information and protocols provided in this guide offer a solid framework for researchers and scientists working with this versatile intermediate. Further studies to fully characterize its physical properties would be a valuable contribution to the field of medicinal chemistry.

References

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(1), 36–39.
  • Appchem. 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-methyl-1-(phenylsulfonyl)-.
  • Cabezas, N., & Arias, J. L. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
  • Reddy, T. S., & Kumar, K. A. (2020). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)
  • Sharma, V., & Kumar, V. (2021). Azaindole Therapeutic Agents. ACS medicinal chemistry letters, 12(10), 1544–1568.
  • Al-Ostath, A., Sharma, P., & Kumar, A. (2022). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Letters in Drug Design & Discovery, 19(5), 458-472.

Sources

The Discovery and Development of 1H-pyrrolo[2,3-b]pyridine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, an isosteric analog of indole, imparts favorable physicochemical properties and a versatile three-dimensional geometry that allows for interaction with a wide range of biological targets.[1][2][3] The presence of the pyridine nitrogen atom introduces a hydrogen bond acceptor, enhancing the molecule's ability to bind to the ATP-binding sites of kinases, a feature that has been extensively exploited in the development of novel therapeutics.[3] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of 1H-pyrrolo[2,3-b]pyridine analogs, offering a technical resource for researchers and scientists in the field of drug development.

Synthetic Strategies for the 1H-pyrrolo[2,3-b]pyridine Core

The functionalization of the 7-azaindole ring is a cornerstone of developing diverse chemical libraries for drug screening. Modern synthetic organic chemistry, particularly metal-catalyzed cross-coupling reactions, has provided a robust toolbox for the regioselective modification of this scaffold.[4]

Core Synthesis and Functionalization

A common strategy for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridine analogs involves a multi-step sequence starting from commercially available precursors. A representative synthetic scheme is outlined below.

Experimental Protocol: General Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridine Analogs

  • Suzuki Coupling: To a solution of a halogenated 1H-pyrrolo[2,3-b]pyridine intermediate (e.g., 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine) in a degassed mixture of 1,4-dioxane and water, add the desired arylboronic acid, a palladium catalyst (e.g., Pd2(dba)3), and a base (e.g., K2CO3).[5][6]

  • Heat the reaction mixture under an inert atmosphere (e.g., N2) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative.[5]

  • Deprotection (if applicable): If a protecting group such as SEM is used, deprotection can be achieved under acidic conditions, although this step can be challenging and may lead to side products.[5]

  • Further Functionalization: The resulting core can be further modified at various positions. For instance, amination at the C4-position can be achieved using palladium-catalyzed Buchwald-Hartwig amination.[5]

G cluster_synthesis Synthetic Workflow start Halogenated 1H-pyrrolo[2,3-b]pyridine suzuki Suzuki Coupling (Pd catalyst, base, arylboronic acid) start->suzuki intermediate1 2-Aryl Substituted Intermediate suzuki->intermediate1 amination Buchwald-Hartwig Amination (Pd catalyst, base, amine) intermediate1->amination final_product Functionalized 1H-pyrrolo[2,3-b]pyridine Analog amination->final_product

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine analogs.

Therapeutic Applications and Biological Activities

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the discovery of potent and selective inhibitors for a multitude of biological targets, particularly in the realm of oncology and inflammatory diseases.

Kinase Inhibition in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine core has proven to be a highly effective hinge-binding motif for various kinase inhibitors.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in various cancers.[7][8][9] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[7][8][9] For example, compound 4h from one study demonstrated impressive inhibitory activity against FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[7][8] This compound was shown to inhibit breast cancer cell proliferation, induce apoptosis, and reduce cell migration and invasion.[7][8]

  • Traf2- and Nck-interacting kinase (TNIK) Inhibitors: TNIK is a key regulator of the Wnt signaling pathway, which is often hyperactivated in colorectal cancer.[10] Researchers have discovered 1H-pyrrolo[2,3-b]pyridine-based compounds with potent TNIK inhibition, with some exhibiting IC50 values below 1 nM.[11][12][13] These inhibitors have shown the ability to suppress cancer cell stemness and inhibit IL-2 secretion.[11][12][13]

  • Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: ATM kinase plays a crucial role in the DNA damage response. Selective ATM inhibitors can act as chemosensitizers in cancer therapy.[6][14] A series of 1H-pyrrolo[2,3-b]pyridine derivatives were rationally designed as highly selective ATM inhibitors, with compound 25a showing excellent kinase selectivity and oral bioavailability in mice.[14] In xenograft models, 25a in combination with irinotecan demonstrated synergistic antitumor efficacy.[14]

  • Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: CDK8 is a key colorectal oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[15] This compound was found to inhibit tumor growth in colorectal cancer xenografts by targeting CDK8 and downregulating the WNT/β-catenin signaling pathway.[15]

G cluster_pathway Kinase Inhibition by 1H-pyrrolo[2,3-b]pyridine Analogs cluster_fgfr FGFR Pathway cluster_tnik Wnt Pathway cluster_atm DNA Damage Response node_analog 1H-pyrrolo[2,3-b]pyridine Analog node_fgfr FGFR node_analog->node_fgfr Inhibits node_tnik TNIK node_analog->node_tnik Inhibits node_atm ATM node_analog->node_atm Inhibits node_downstream_fgfr RAS-MEK-ERK PI3K-Akt node_fgfr->node_downstream_fgfr Phosphorylation node_wnt β-catenin node_tnik->node_wnt Activation node_dna_repair DNA Repair Cell Cycle Arrest node_atm->node_dna_repair Activation

Caption: Inhibition of key signaling pathways by 1H-pyrrolo[2,3-b]pyridine analogs.

Target Kinase Lead Compound Example IC50 Value Therapeutic Indication References
FGFR1/2/34h7, 9, 25 nMBreast Cancer[7][8]
TNIK-< 1 nMColorectal Cancer[11][12][13]
ATM25a-Solid Tumors (chemosensitizer)[6][14]
CDK82248.6 nMColorectal Cancer[15]
Other Therapeutic Areas

The biological activity of 1H-pyrrolo[2,3-b]pyridine analogs extends beyond kinase inhibition in oncology.

  • Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[16] Compound 11h from this series exhibited significant inhibition of TNF-α release from macrophages, suggesting its potential for treating central nervous system diseases.[16]

  • Janus Kinase 3 (JAK3) Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as immunomodulators targeting JAK3 for the treatment of immune diseases.[17] Compound 14c was identified as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on T-cell proliferation.[17]

  • Antifungal Activity: Certain 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have shown considerable fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast disease.[1]

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its chemical tractability and inherent ability to interact with key biological targets have solidified its status as a privileged structure in medicinal chemistry.[2][3][18][19] Future research will likely focus on further exploring the chemical space around this core, developing even more potent and selective inhibitors, and investigating their efficacy in a broader range of diseases. The continued application of structure-based drug design and innovative synthetic methodologies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • Azaindole Therapeutic Agents. PubMed Central.
  • Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results.
  • The Multifaceted Biological Activities of 1H-Pyrrol-2(3H)
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Recent advances in the global ring functionaliz
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. Drug Development Research.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect.

Sources

The Synthetic Alchemist's Guide to 7-Azaindole: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole core is a cornerstone in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous clinically significant molecules.[1] Its unique electronic properties, conferred by the nitrogen atom in the pyridine ring, enhance solubility, bioavailability, and hydrogen bonding capabilities, making it a highly sought-after pharmacophore.[1][2] This in-depth technical guide provides a comprehensive review of the principal synthetic strategies for constructing the 7-azaindole framework. We will delve into the mechanistic underpinnings of classical methods, explore the versatility of modern transition-metal-catalyzed reactions, and offer detailed, field-proven protocols for key transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of these vital heterocyclic compounds.

The Strategic Importance of the 7-Azaindole Moiety

The 7-azaindole scaffold is a "privileged structure" in drug discovery, appearing in a multitude of approved drugs and clinical candidates.[1][3] Its ability to act as both a hydrogen bond donor and acceptor through its two nitrogen atoms facilitates potent interactions with biological targets.[2][4] Notable examples of drugs incorporating the 7-azaindole motif include the BRAF inhibitor Vemurafenib (Zelboraf®) and the CSF-1R inhibitor Pexidartinib.[1] The synthesis of 7-azaindole and its derivatives is therefore a critical endeavor in the pursuit of novel therapeutics for a wide range of diseases, including cancer and neurodegenerative disorders.[3][5][6]

Classical Approaches to 7-Azaindole Synthesis

While highly effective for indole synthesis, many traditional methods face challenges when applied to the electron-deficient pyridine-based starting materials required for 7-azaindoles.[1] However, adaptations of the Fischer and Bartoli indole syntheses have proven to be valuable tools.

The Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7] For 7-azaindole synthesis, this translates to the cyclization of 2-pyridylhydrazones.[8] The reaction is typically catalyzed by strong acids like polyphosphoric acid (PPA).[8][9]

Causality Behind Experimental Choices: The use of a strong acid like PPA is crucial to promote the key[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate, which is often the rate-limiting step. The electron-deficient nature of the pyridine ring can make this rearrangement challenging, necessitating harsh reaction conditions.[1]

Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [8]

  • Hydrazone Formation: The appropriate 2-pyridylhydrazine is condensed with an aliphatic or alkylaromatic ketone to form the corresponding 2-pyridylhydrazone.

  • Cyclization: The 2-pyridylhydrazone is added to polyphosphoric acid.

  • Heating: The mixture is heated to 160-180°C for a short duration (e.g., 5 minutes).

  • Workup: The reaction mixture is cooled and then neutralized, followed by extraction and purification of the 2,3-disubstituted 7-azaindole product.

Fischer_Indole_Synthesis 2-Pyridylhydrazine 2-Pyridylhydrazine Hydrazone_Formation Hydrazone Formation 2-Pyridylhydrazine->Hydrazone_Formation Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Hydrazone_Formation 2-Pyridylhydrazone 2-Pyridylhydrazone Hydrazone_Formation->2-Pyridylhydrazone Protonation Protonation (H+) 2-Pyridylhydrazone->Protonation Ene-hydrazine Ene-hydrazine Protonation->Ene-hydrazine Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Ene-hydrazine->Sigmatropic_Rearrangement Di-imine Intermediate Di-imine Intermediate Sigmatropic_Rearrangement->Di-imine Intermediate Cyclization_and_Elimination Cyclization & -NH3 Di-imine Intermediate->Cyclization_and_Elimination 7-Azaindole 7-Azaindole Cyclization_and_Elimination->7-Azaindole

Caption: Fischer Indole Synthesis Workflow.

The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[10][11][12] This method is particularly advantageous for 7-azaindoles as it directly furnishes substitution at the 7-position, which can be difficult to achieve with other methods.[11][13]

Causality Behind Experimental Choices: The reaction requires at least three equivalents of the vinyl Grignard reagent.[11] The first equivalent reduces the nitro group to a nitroso group. The second equivalent adds to the nitroso group, setting the stage for a[1][1]-sigmatropic rearrangement. The third equivalent acts as a base to facilitate the final elimination step. The ortho-substituent on the nitroarene is crucial for sterically favoring the key sigmatropic rearrangement.[11][12]

Experimental Protocol: Bartoli Synthesis of a 7-Substituted Azaindole [12]

  • Reaction Setup: A solution of the ortho-substituted nitropyridine is prepared in an anhydrous ethereal solvent (e.g., THF) and cooled to a low temperature (e.g., -20 to 0 °C).

  • Grignard Addition: At least three equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) are added slowly to the cooled solution.

  • Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Acidic Workup: An acidic workup is performed to facilitate the final aromatization to the 7-azaindole.

  • Purification: The product is isolated and purified using standard techniques such as column chromatography.

Modern Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of 7-azaindoles, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.[14][15]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a versatile tool for constructing the 7-azaindole core.[16][17][18] A common strategy involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization.[14][16][19]

Causality Behind Experimental Choices: The Sonogashira coupling provides a rapid and efficient means of forming the C-C bond between the pyridine ring and the alkyne. The subsequent cyclization can be promoted by a variety of reagents, including acids or bases, depending on the specific substrate.[14][19] The use of a crown ether like 18-crown-6 can facilitate the cyclization by sequestering the cation of the base (e.g., potassium tert-butoxide), thereby increasing the nucleophilicity of the anion.[16]

Experimental Protocol: Two-Step Synthesis of 2-Substituted 7-Azaindoles [16]

  • Sonogashira Coupling: 2-Amino-3-iodopyridine is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Isolation: The resulting 2-amino-3-(alkynyl)pyridine intermediate is isolated and purified.

  • Cyclization: The intermediate is treated with potassium tert-butoxide and a catalytic amount of 18-crown-6 in a suitable solvent like toluene at elevated temperature (e.g., 65°C) to induce cyclization to the 2-substituted 7-azaindole.

Palladium_Catalyzed_Synthesis 2-Amino-3-iodopyridine 2-Amino-3-iodopyridine Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalyst) 2-Amino-3-iodopyridine->Sonogashira_Coupling Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Sonogashira_Coupling 2-Amino-3-(alkynyl)pyridine 2-Amino-3-(alkynyl)pyridine Sonogashira_Coupling->2-Amino-3-(alkynyl)pyridine Cyclization Cyclization (Base, 18-crown-6) 2-Amino-3-(alkynyl)pyridine->Cyclization 2-Substituted_7-Azaindole 2-Substituted_7-Azaindole Cyclization->2-Substituted_7-Azaindole

Caption: Palladium-Catalyzed 7-Azaindole Synthesis.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium(III)-catalyzed C-H activation has emerged as a powerful and atom-economical method for synthesizing 7-azaindoles.[2][4] This approach involves the direct coupling of aminopyridines with alkynes, avoiding the need for pre-functionalized starting materials.[2][3]

Causality Behind Experimental Choices: A key challenge in this reaction is the Lewis basicity of the aminopyridine, which can deactivate the catalyst. This is overcome by using a Lewis acid co-catalyst, such as a silver salt (e.g., AgSbF₆ or Ag₂CO₃), which coordinates to the pyridyl nitrogen, attenuating its basicity and facilitating the C-H activation step.[2][4][20]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 7-Azaindoles [2]

  • Reaction Setup: A mixture of the aminopyridine, alkyne, Rh(III) catalyst (e.g., [RhCp*Cl₂]₂), a silver salt additive (e.g., AgSbF₆ and Ag₂CO₃), and a suitable solvent (e.g., 1,2-dichloroethane) is prepared in a reaction vessel.

  • Heating: The reaction mixture is heated at an elevated temperature (e.g., 90°C) until the reaction is complete.

  • Workup and Purification: The reaction is cooled, filtered, and the solvent is removed. The crude product is then purified by column chromatography to yield the desired 7-azaindole.

Comparative Analysis of Synthetic Methodologies

Method Starting Materials Key Reagents/Catalysts Advantages Limitations Typical Yields
Fischer Indole Synthesis 2-Pyridylhydrazones, Aldehydes/KetonesStrong acids (e.g., PPA)Access to 2,3-disubstituted derivativesHarsh conditions, limited substrate scope[1]Moderate to Good[8]
Bartoli Indole Synthesis Ortho-substituted nitropyridinesVinyl Grignard reagentsDirect synthesis of 7-substituted derivatives[11]Requires stoichiometric amounts of Grignard reagent, sensitive to sterics[11][12]Moderate to Good[10]
Palladium-Catalyzed Cross-Coupling 2-Amino-3-halopyridines, AlkynesPd catalysts, Cu co-catalystsMild conditions, good functional group tolerance, high yields[14][16]Multi-step process, potential for metal contaminationGood to Excellent[16]
Rhodium-Catalyzed C-H Activation Aminopyridines, AlkynesRh(III) catalysts, Ag additivesHigh atom economy, direct C-H functionalization[2][4]Requires expensive catalysts, may have regioselectivity issuesGood to Excellent[2]

Conclusion

The synthesis of the 7-azaindole scaffold is a dynamic and evolving field. While classical methods like the Fischer and Bartoli syntheses remain relevant for specific substitution patterns, modern transition-metal-catalyzed approaches, particularly those employing palladium and rhodium, offer superior efficiency, versatility, and milder reaction conditions. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. As the demand for novel 7-azaindole-based therapeutics continues to grow, the development of even more efficient and sustainable synthetic methodologies will undoubtedly remain a key focus for the chemical and pharmaceutical sciences.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
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Methodological & Application

Application Notes & Protocols: The Chemistry of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Drug Discovery

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a pivotal heterocyclic intermediate in medicinal chemistry and pharmaceutical development. Its core structure, a 7-azaindole moiety, is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors.[1] The strategic placement of two key functional groups—a reactive carbaldehyde at the C2 position and a phenylsulfonyl group on the pyrrole nitrogen—endows this molecule with exceptional synthetic versatility.

The aldehyde group serves as a versatile electrophilic handle for a wide array of transformations, including condensations, reductive aminations, and carbon-carbon bond-forming reactions.[1] This allows for the systematic introduction of diverse side chains to explore structure-activity relationships (SAR). Simultaneously, the N-phenylsulfonyl group functions as both a protecting group and an activating group. As a potent electron-withdrawing group, it enhances the reactivity of the heterocyclic system and modulates its electronic properties, which can be crucial for tuning binding affinities to biological targets.[1]

This guide provides an in-depth exploration of the key reactions of this aldehyde, complete with detailed protocols and mechanistic insights to empower researchers in drug development and synthetic chemistry.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application and safe handling.

PropertyValueSource(s)
CAS Number 189089-91-6[1][2][3]
Molecular Formula C₁₄H₁₀N₂O₃S[2]
Molecular Weight 286.31 g/mol [2]
Appearance Pale yellow solid powder[1]
Purity Typically ≥98%[2]
Storage Conditions Store at -20°C, sealed, away from moisture[2]

Handling & Safety:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. The parent compound, 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde, is known to cause skin and eye irritation and may cause respiratory irritation.[4]

Synthesis of the Parent Scaffold

The title aldehyde is typically prepared in a two-step sequence starting from commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

  • N-Sulfonylation: The pyrrole nitrogen is first protected and activated by reaction with benzenesulfonyl chloride under basic conditions.[5]

  • C2-Formylation: The resulting N-sulfonylated azaindole is then formylated at the C2 position. This is commonly achieved via ortho-lithiation with a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). This general strategy is well-established for indole-type systems.[6][7]

Caption: General synthetic route to the title compound.

Key Reaction Protocols & Applications

The aldehyde functionality is a gateway to a vast array of chemical derivatives. Below are detailed protocols for three fundamental transformations.

Reductive Amination: Forging C-N Bonds

Reductive amination is arguably the most important reaction for elaborating aldehyde intermediates in drug discovery. It provides a robust and direct route to secondary and tertiary amines, which are common moieties in bioactive molecules. The reaction proceeds via the initial formation of an iminium ion intermediate upon condensation of the aldehyde with an amine, which is then reduced in situ by a mild reducing agent.[8][9]

Expert Insight: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice. It is mild enough to not reduce the starting aldehyde, is selective for the iminium ion, and does not require strictly anhydrous conditions, making it highly practical for library synthesis.

Protocol: Synthesis of N-Benzyl-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

  • Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (572 mg, 2.0 mmol, 1.0 equiv.).

  • Solvent & Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) (20 mL). To this suspension, add benzylamine (214 mg, 2.0 mmol, 1.0 equiv.) via syringe.

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (120 mg, 2.0 mmol, 1.0 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (636 mg, 3.0 mmol, 1.5 equiv.).

    • Causality Note: A slight excess of the reducing agent is used to ensure complete conversion of the iminium intermediate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (25 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure secondary amine product.

Caption: Workflow for reductive amination.

Wittig Olefination: Constructing C=C Bonds

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high regioselectivity. It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). This transformation is invaluable for installing vinyl groups or extending carbon scaffolds, which can serve as handles for further reactions like Heck coupling or as key pharmacophoric elements.

Expert Insight: The reaction must be performed under strictly anhydrous and inert conditions, as the phosphorus ylide is highly basic and sensitive to moisture and oxygen. The choice of base and solvent can influence the stereoselectivity (E/Z ratio) of the resulting alkene.

Protocol: Synthesis of 1-(Phenylsulfonyl)-2-vinyl-1H-pyrrolo[2,3-b]pyridine

  • Ylide Preparation:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (893 mg, 2.5 mmol, 1.25 equiv.) in anhydrous tetrahydrofuran (THF) (15 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.0 mL of a 2.5 M solution in hexanes, 2.5 mmol, 1.25 equiv.) dropwise via syringe. A deep orange or yellow color indicates the formation of the ylide.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Aldehyde Addition:

    • Dissolve this compound (572 mg, 2.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).

    • Cool the ylide solution back down to 0°C.

    • Add the aldehyde solution dropwise to the ylide suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the aldehyde.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).

    • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired alkene.

Caption: Key stages of the Wittig olefination reaction.

Henry (Nitroaldol) Reaction: Versatile C-C Bond Formation

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. The resulting β-nitro alcohol is a highly versatile intermediate. The nitro group can be reduced to a primary amine (a precursor for amides or ureas), or eliminated to form a nitroalkene (a Michael acceptor). This reaction provides a powerful method for introducing a two-carbon extension with rich subsequent chemistry.

Expert Insight: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU) is preferred to minimize side reactions. The reaction is often reversible, so conditions should be optimized to drive it to completion.

Protocol: Synthesis of 2-Nitro-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)ethan-1-ol

  • Setup: In a 50 mL round-bottom flask, dissolve this compound (572 mg, 2.0 mmol, 1.0 equiv.) in nitromethane (5.5 mL, ~100 mmol, ~50 equiv.).

    • Causality Note: Nitromethane serves as both the reactant and the solvent to ensure high concentration and drive the equilibrium towards the product.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add triethylamine (TEA) (40 mg, 0.4 mmol, 0.2 equiv.) dropwise.

    • Causality Note: Only a catalytic amount of base is required to generate the reactive nitronate anion.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane (30 mL).

    • Wash the organic solution with 1 M hydrochloric acid (HCl) (2 x 20 mL) to remove the base, followed by water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization (e.g., from ethanol/water) to yield the β-nitro alcohol.

Reaction TypeKey ReagentsFunctional Group TransformationKey Application
Reductive Amination Amine (R-NH₂), NaBH(OAc)₃Aldehyde → AmineIntroduce diverse amine side chains
Wittig Olefination Phosphorus Ylide (Ph₃P=CHR)Aldehyde → AlkeneCarbon chain extension, install vinyl groups
Henry Reaction Nitroalkane (R-CH₂NO₂), BaseAldehyde → β-Nitro AlcoholC-C bond formation, access to amines/ketones

Conclusion

This compound stands out as a high-value, versatile building block for chemical synthesis. Its aldehyde group provides a reliable entry point for a multitude of transformations critical to modern drug discovery, including the construction of C-N, C=C, and C-C bonds. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage the synthetic potential of this scaffold to create novel and complex molecules with therapeutic potential.

References

  • Vertex AI Search Result. (2024). This compound丨CAS 189089-91-6.
  • Chemicalbook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis.
  • ChemScene. (n.d.). 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
  • Appchem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-methyl-1-(phenylsulfonyl)-.
  • J&K Scientific. (n.d.). 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
  • Guidechem. (n.d.). 5-bromo-1-(phenylsulfonyl)-1h-pyrrolo[2,3-c]pyridine-2-carbaldehyde 1227269-19-3.
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  • Al-aboudi, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • IUCr. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde.
  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde.
  • Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Chemistry Portal.
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The Strategic Utility of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the development of kinase inhibitors. We will delve into the rationale behind its synthesis, its key reactive properties, and provide detailed protocols for its preparation and subsequent transformations.

Introduction: A Scaffold of Significance

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry. Its isomeric relationship with indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, crucial for molecular recognition in many biological targets. Derivatives of 7-azaindole are central to numerous therapeutic agents, especially small molecule kinase inhibitors.[1]

This compound emerges as a highly valuable intermediate for several strategic reasons. The phenylsulfonyl group at the N-1 position serves two primary functions:

  • Protecting Group: It shields the pyrrole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions.

  • Activating Group: As a potent electron-withdrawing group, it significantly modulates the electron density of the bicyclic system, enhancing the reactivity of the pyrrole ring towards electrophilic substitution and facilitating reactions at the C-2 position.[2]

The C-2 carbaldehyde is a versatile functional handle, opening a gateway to a multitude of chemical transformations for building molecular complexity. This combination of a protected, activated core with a reactive aldehyde makes this compound a cornerstone for the synthesis of complex pharmaceutical candidates.[3]

Synthesis of the Key Intermediate

The preparation of this compound is a two-step process starting from the commercially available 7-azaindole. The workflow involves the protection of the pyrrole nitrogen followed by formylation of the C-2 position.

Workflow for the Synthesis of the Target Aldehyde

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C-2 Formylation 7-Azaindole 7-Azaindole Protection 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 7-Azaindole->Protection  NaOH, TBAB  DCM, 0°C to rt Benzenesulfonyl_chloride Benzenesulfonyl chloride Benzenesulfonyl_chloride->Protection Formylation 1-(Phenylsulfonyl)-1H-pyrrolo [2,3-b]pyridine-2-carbaldehyde Protection->Formylation  0°C to 80°C Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Formylation

Caption: Synthetic pathway to the target carbaldehyde.

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

This protocol details the N-protection of 7-azaindole. The use of a phase-transfer catalyst (TBAB) facilitates the reaction between the deprotonated 7-azaindole and benzenesulfonyl chloride.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH), finely ground

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq), tetrabutylammonium bromide (0.03 eq), and finely ground sodium hydroxide (3.0 eq).

  • Add dichloromethane (DCM) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the stirred mixture.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by silica gel column chromatography (eluent: cyclohexane/ethyl acetate = 7:3) to obtain 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a white solid.[4]

Parameter Value
Starting Material 1H-Pyrrolo[2,3-b]pyridine
Key Reagents Benzenesulfonyl chloride, NaOH, TBAB
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 1 hour
Typical Yield >95%
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich heterocycles.[5][6] The N-phenylsulfonyl group activates the pyrrole ring, directing the formylation regioselectively to the C-2 position.

Materials:

  • 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq) dropwise, maintaining the internal temperature below 5 °C. A thick precipitate of the Vilsmeier reagent may form.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 80 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel chromatography to afford the title compound as a pale yellow solid.[3]

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Attack Vilsmeier->Attack Substrate 1-(Phenylsulfonyl)-1H- pyrrolo[2,3-b]pyridine Substrate->Attack Iminium Iminium Salt Intermediate Attack->Iminium Product Final Aldehyde Product Iminium->Product Hydrolysis H2O Workup Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Applications in the Synthesis of Bioactive Molecules

The aldehyde functionality at the C-2 position is a versatile starting point for constructing more complex molecular architectures, particularly in the synthesis of kinase inhibitors targeting the Janus Kinase (JAK) family.[7][8][9]

Application 1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. The aldehyde can be condensed with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This is a cornerstone reaction for introducing diverse side chains, often crucial for tuning the selectivity and potency of kinase inhibitors.

General Protocol for Reductive Amination:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq), to the mixture.

  • Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Reaction Type Key Reagents Product Type Relevance in Drug Discovery
Reductive Amination Amine (R₁R₂NH), NaBH(OAc)₃C-2 Aminomethyl derivativeIntroduction of diverse amine side chains for SAR exploration.
Application 2: Wittig and Horner-Wadsworth-Emmons Olefination

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are premier methods for alkene synthesis from aldehydes. These reactions allow for the extension of the carbon skeleton by introducing a C=C double bond, which can serve as a rigid linker or be further functionalized.

General Protocol for Wittig Reaction (using a stabilized ylide):

  • Generate the phosphorus ylide by treating the corresponding phosphonium salt (e.g., (carbethoxymethyl)triphenylphosphonium bromide) with a base (e.g., NaH or K₂CO₃) in an anhydrous solvent like THF or DMF.

  • Add a solution of this compound (1.0 eq) in the same solvent to the ylide solution.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • The byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

Reaction Type Key Reagents Product Type Relevance in Drug Discovery
Wittig/HWE Olefination Phosphorus ylide or phosphonate esterC-2 Vinyl derivativeCarbon chain extension, synthesis of conjugated systems.

Deprotection of the Phenylsulfonyl Group

The final step in many synthetic sequences involving this intermediate is the removal of the N-phenylsulfonyl group to reveal the free N-H of the 7-azaindole core, which is often a critical pharmacophoric feature for kinase hinge binding.

Protocol 3: Base-Mediated Deprotection Cleavage of the N-S bond can typically be achieved under basic conditions.

Materials:

  • N-phenylsulfonyl protected 7-azaindole derivative

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

Procedure:

  • Dissolve the N-phenylsulfonyl protected compound in a mixture of methanol and water (e.g., 3:1).

  • Add an excess of solid NaOH or LiOH (e.g., 5-10 equivalents).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with an acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the residue by chromatography or recrystallization.

It is important to note that the harsh conditions required for cleavage can be incompatible with other functional groups in the molecule. Milder, more specialized deprotection methods, such as reductive cleavage using samarium iodide or electrochemical methods, may be necessary for complex substrates.[10]

Conclusion

This compound is a strategically designed intermediate that provides a reliable and versatile entry point into the synthesis of complex 7-azaindole derivatives. Its straightforward preparation and the multifaceted reactivity of the aldehyde group make it an indispensable tool for medicinal chemists and drug development professionals, particularly those focused on the discovery of novel kinase inhibitors. The protocols outlined herein provide a practical framework for the synthesis and application of this key building block.

References

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). Chemical & Pharmaceutical Bulletin, 63(5).
  • Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. (2015). ResearchGate.
  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(18), 4089-4100.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry, 64(2), 958-979.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules, 25(21), 5192.
  • Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. (2010). ResearchGate.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. (2015). Bioorganic & Medicinal Chemistry, 23(13), 3494-3505.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2019). Asian Journal of Research in Chemistry, 12(1), 1-4.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(10), 1947-1954.

Sources

The Strategic Utility of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics is intrinsically linked to the development of versatile and efficient synthetic methodologies. Central to this endeavor is the strategic use of key intermediates—molecular scaffolds that serve as foundational building blocks for complex active pharmaceutical ingredients (APIs). 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a derivative of the privileged 7-azaindole core, has emerged as a highly valuable intermediate, particularly in the synthesis of kinase inhibitors.[1] This technical guide provides an in-depth exploration of its synthesis, characterization, and application, offering detailed protocols and insights for researchers and drug development professionals.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a bioisostere of indole and is prevalent in a multitude of biologically active compounds, demonstrating a wide range of therapeutic activities.[1] The introduction of a phenylsulfonyl group at the N-1 position serves a dual purpose: it acts as a robust protecting group for the pyrrole nitrogen and as an electron-withdrawing group that modulates the reactivity of the heterocyclic system.[1] The C-2 carbaldehyde functionality provides a critical electrophilic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the elaboration of the core structure into diverse and complex molecular architectures.[1]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of a key intermediate is paramount for its effective utilization in multi-step synthesis. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 189089-91-6
Molecular Formula C₁₄H₁₀N₂O₃S
Molecular Weight 286.31 g/mol
Appearance Pale yellow solid powder[1]
Purity ≥98% (typical)

Synthesis of the Precursor: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

The journey to the target carbaldehyde begins with the protection of the readily available 7-azaindole. The phenylsulfonyl group is installed under basic conditions, a reaction that proceeds with high efficiency.

Figure 1: Synthetic overview for the N-protection of 7-azaindole.

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine[4]

This protocol describes the N-phenylsulfonylation of 7-azaindole.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Benzenesulfonyl chloride

  • Sodium hydroxide (finely ground)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated sodium chloride solution (Brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq), tetrabutylammonium bromide (0.03 eq), finely ground sodium hydroxide (3.0 eq), and dichloromethane (approx. 20 mL per gram of starting material).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Upon completion (monitored by TLC), quench the reaction by adding water.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel to afford 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a solid.

Formylation via the Vilsmeier-Haack Reaction

The introduction of the formyl group at the C-2 position of the N-protected 7-azaindole is most effectively achieved through the Vilsmeier-Haack reaction. This classic transformation utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] The electron-rich nature of the pyrrole ring directs the electrophilic substitution to the C-2 position.

Figure 2: Vilsmeier-Haack formylation to yield the target aldehyde.

Protocol 2: Synthesis of this compound (Proposed)

This proposed protocol is based on established Vilsmeier-Haack procedures for similar electron-rich heterocyclic systems.[5]

Materials:

  • 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • In a dry, nitrogen-purged flask, cool anhydrous DMF (3.0 eq) in an ice bath.

  • Add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring, maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent may be observed.

  • After the addition is complete, add a solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Remove the cooling bath and heat the reaction mixture, for instance, to 75 °C, for several hours (e.g., 6 hours), monitoring the reaction progress by TLC.[5]

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a cold aqueous NaOH solution to a pH of 8-9 to induce precipitation of the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Applications in Pharmaceutical Synthesis: The Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile synthetic precursor. The aldehyde group is a linchpin for constructing more complex side chains, a common strategy in the development of kinase inhibitors that target the ATP-binding site.

Reductive Amination: A Key Transformation

One of the most powerful applications of the C-2 aldehyde is in reductive amination. This reaction allows for the direct introduction of amine-containing fragments, which are crucial for establishing key interactions with the target protein, such as hydrogen bonding. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent.[6]

Figure 3: General workflow for reductive amination.

Protocol 3: General Procedure for Reductive Amination (Adapted)

This protocol is a general guideline adapted from standard reductive amination procedures.[6]

Materials:

  • This compound

  • Primary or secondary amine (e.g., a substituted piperidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in an appropriate anhydrous solvent such as DCE or DCM.

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours to overnight, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired amine product.

This reductive amination strategy is a cornerstone in the synthesis of numerous Janus kinase (JAK) inhibitors, where a substituted piperidine or similar cyclic amine is coupled to the heterocyclic core.[5]

Deprotection of the Phenylsulfonyl Group

In the final stages of a synthesis, the removal of the N-phenylsulfonyl protecting group is often necessary to unmask the free N-H of the pyrrole, which can be a critical hydrogen bond donor for kinase hinge binding. Basic hydrolysis is a common and effective method for this deprotection.

Protocol 4: N-Deprotection via Basic Hydrolysis (General Procedure)

Materials:

  • N-Phenylsulfonyl protected 7-azaindole derivative

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Dissolve the N-phenylsulfonyl protected compound in a mixture of methanol or ethanol and water.

  • Add an excess of a strong base such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with an acid (e.g., HCl).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts and concentrate to yield the deprotected product.

  • Purify as needed by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic intermediate design in modern pharmaceutical synthesis. Its robust synthesis and the versatile reactivity of its aldehyde functionality provide a reliable and efficient pathway to a wide array of complex molecules, most notably kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to leverage this valuable building block in their drug discovery and development programs. As the demand for novel and selective kinase inhibitors continues to grow, the importance of intermediates like this N-protected 2-formyl-7-azaindole will undoubtedly continue to expand, paving the way for the next generation of targeted therapeutics.

References

  • Cabezas, N. & Arias, S. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 4(12), x191763.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-657.
  • Campaigne, E., & Archer, W. L. (1953). Formylation of Dimethylaniline. Organic Syntheses, 33, 27.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • PubChem. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde.
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 987-998.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Mohammadi, M. K., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application in the synthesis of some new heterocyclic compounds. International Journal of Organic Chemistry, 3(2A), 187-193.
  • Rajput, A. P., & Patil, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
  • Chem-Station. Vilsmeier-Haack Reaction.
  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses, 99, 234-250.
  • Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745–1748.

Sources

Application Notes and Protocols for 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is one such scaffold, prized for its role as a bioisostere of indole and its capacity to form critical hydrogen bond interactions within the ATP-binding pocket of various protein kinases.

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a highly versatile synthetic intermediate that capitalizes on this privileged core. Its strategic utility stems from two key features:

  • The Phenylsulfonyl Group: This moiety serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the core and allowing for selective reactions at other positions. It can be reliably removed under specific conditions in later synthetic steps.

  • The Carbaldehyde Group: Positioned at the 2-position, this aldehyde is a reactive handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and, most notably, reductive aminations. This allows for the facile introduction of diverse side chains, which is fundamental to tuning a compound's potency, selectivity, and pharmacokinetic properties.

These application notes will focus on the use of this intermediate in the design and synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling pathways.

Application Focus: Targeting the IRAK4 Signaling Pathway

Biological Context: IRAK4 as a Master Regulator of Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays an indispensable role in the signal transduction of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These receptors are the sentinels of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cell injury.

Upon receptor activation, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 into a complex called the Myddosome. Within this complex, IRAK4, acting as the "master kinase," phosphorylates and activates IRAK1 or IRAK2. This initiates a downstream cascade leading to the activation of key transcription factors, primarily NF-κB and AP-1. These factors then drive the expression of a host of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, which orchestrate the inflammatory response.

Dysregulation of the IRAK4 pathway is implicated in a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease, as well as certain cancers. Consequently, inhibiting IRAK4 kinase activity is a highly attractive therapeutic strategy to quell aberrant inflammatory signaling.

Signaling Pathway Diagram

The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling cascade.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB->Gene_Expression Translocates & Activates PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, IL-1β) PAMPs_DAMPs->TLR_IL1R Bind

Caption: MyD88-dependent signaling cascade initiated by TLR/IL-1R activation.

Protocols for Synthesis and Evaluation

This section provides a detailed, plausible protocol for the synthesis of a hypothetical, yet representative, IRAK4 inhibitor, IRA4-PYR-01 , starting from this compound. This is followed by a protocol for a cell-based assay to evaluate its biological activity.

Synthetic Workflow Overview

The synthesis of IRA4-PYR-01 is a two-step process involving a reductive amination followed by deprotection of the phenylsulfonyl group.

Synthetic_Workflow A 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b] pyridine-2-carbaldehyde (Starting Material) B Step 1: Reductive Amination (Amine Partner, NaBH(OAc)3, DCE) A->B C Intermediate 1 (Protected Inhibitor) B->C D Step 2: Deprotection (NaOH, MeOH/H2O) C->D E IRA4-PYR-01 (Final Product) D->E

Caption: Two-step synthesis of a target IRAK4 inhibitor.

Protocol 1: Synthesis of IRA4-PYR-01

Objective: To synthesize a potential IRAK4 inhibitor via reductive amination and deprotection.

Materials:

  • This compound (1.0 eq)

  • 3-amino-1-methyl-1H-pyrazole (Hypothetical Amine Partner, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) and Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes

Step 1: Reductive Amination to form Intermediate 1

Causality: This step couples the aldehyde core with a chosen amine partner. Reductive amination is a mild and efficient one-pot procedure that first forms an imine intermediate in situ, which is then immediately reduced by the selective reducing agent, sodium triacetoxyborohydride. This avoids the isolation of the often-unstable imine.

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Add 3-amino-1-methyl-1H-pyrazole (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure protected intermediate.

Step 2: Phenylsulfonyl Deprotection to Yield IRA4-PYR-01

Causality: The N-H of the pyrrolo[2,3-b]pyridine core is often crucial for forming a key hydrogen bond with the hinge region of the kinase ATP-binding site. Therefore, the phenylsulfonyl protecting group must be removed. Basic hydrolysis is a standard method for this transformation.

  • Dissolve the purified intermediate from Step 1 in a mixture of methanol and water (e.g., 3:1 ratio).

  • Add an excess of sodium hydroxide (e.g., 5-10 eq) to the solution.

  • Heat the mixture to reflux (approx. 60-70 °C) and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and neutralize with 1M HCl until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the resulting aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product, IRA4-PYR-01 , by silica gel chromatography or recrystallization to yield the pure compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Cell-Based IRAK4 Inhibition Assay (LPS-induced TNF-α)

Objective: To determine the potency (IC₅₀) of IRA4-PYR-01 in inhibiting IRAK4 signaling in a relevant human cell line.

Principle: This assay uses human monocytic THP-1 cells. Stimulation with Lipopolysaccharide (LPS), a TLR4 agonist, activates the IRAK4 pathway, leading to the production and secretion of TNF-α. A potent IRAK4 inhibitor will block this signaling cascade and reduce the amount of secreted TNF-α in a dose-dependent manner.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • IRA4-PYR-01 (and other test compounds), dissolved in DMSO

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation (Self-Validating Control):

    • Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI medium.

    • Add PMA to a final concentration of 100 ng/mL to differentiate the monocytes into macrophage-like cells.

    • Incubate for 48 hours at 37°C, 5% CO₂. After incubation, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Allow cells to rest for 24 hours. Differentiated cells will be adherent.

  • Compound Treatment:

    • Prepare serial dilutions of IRA4-PYR-01 in cell culture medium (e.g., from 10 µM to 0.1 nM). Ensure the final DMSO concentration is ≤ 0.1% in all wells to avoid solvent toxicity.

    • Include "vehicle control" (DMSO only) and "unstimulated control" (medium only) wells.

    • Remove the medium from the differentiated cells and add 100 µL of the prepared compound dilutions or controls.

    • Pre-incubate the plate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation:

    • Prepare a stock of LPS in medium. Add 10 µL of LPS solution to each well (except the unstimulated controls) to achieve a final concentration of 100 ng/mL.

    • Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • TNF-α Quantification:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the unstimulated control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of TNF-α production.

Data Presentation

The results from the biological evaluation can be summarized as follows.

CompoundTargetAssay TypeIC₅₀ (nM)
IRA4-PYR-01 IRAK4THP-1 LPS-induced TNF-α15.2
Reference InhibitorIRAK4THP-1 LPS-induced TNF-α10.5

(Note: Data are hypothetical for illustrative purposes.)

References

  • Feng, Y., et al. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B.
  • Hatao, F., et al. (2006). MyD88-induced downregulation of IRAK-4 and its structural requirements. Pathogens and Disease.
  • Pereira, M., et al. (2022). The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways. Cell Reports.
  • ResearchGate. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer.
  • Singh, D., et al. (2024). Interleukin-1 receptor-associated kinase 4 (IRAK4)

The Rising Star in Advanced Materials: Application Notes for 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Next-Generation Organic Electronics

In the dynamic field of materials science, the quest for novel organic molecules with tunable electronic and optical properties is paramount. 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a heteroaromatic compound, has emerged as a significant player in this arena. While it has established its utility as a key intermediate in pharmaceutical synthesis, its potential in the realm of materials science, particularly in optoelectronics, is now being increasingly recognized.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the utilization of this promising molecule in the synthesis of advanced materials.

The unique molecular architecture of this compound endows it with exceptional chemical versatility and stability.[1] The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is an electron-rich heterocyclic system that forms the backbone of many biologically active compounds and is a promising component for hole-transporting materials in organic electronics. The strategic placement of a phenylsulfonyl group at the N1 position of the pyrrole ring acts as a potent electron-withdrawing group, enhancing the compound's reactivity in crucial synthetic transformations such as cross-coupling and heterocyclic construction reactions.[1] Furthermore, the carbaldehyde functional group at the C2 position provides a reactive handle for a variety of chemical modifications, most notably the Knoevenagel condensation, a powerful tool for the synthesis of π-conjugated systems.

This guide will delve into the synthesis of this compound, followed by a detailed protocol for its application in the creation of a novel donor-acceptor (D-A) type chromophore with potential applications in organic light-emitting diodes (OLEDs) and as a sensor.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is a multi-step process that begins with the protection of the nitrogen atom of 7-azaindole, followed by formylation. The phenylsulfonyl group not only activates the molecule for subsequent reactions but also provides a means to purify the intermediates.

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

This protocol details the initial protection of the 7-azaindole core.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Cyclohexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1H-pyrrolo[2,3-b]pyridine in dichloromethane.

  • Add finely ground sodium hydroxide and tetrabutylammonium bromide to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add benzenesulfonyl chloride dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography using a cyclohexane/ethyl acetate eluent system to yield 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a white solid.

Protocol 2: Formylation to Yield this compound

This step introduces the crucial aldehyde functionality.

Materials:

  • 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Water (deionized)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Dissolve 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, and stir the mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (DMF) dropwise and continue stirring at -78 °C for another 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford this compound as a pale yellow solid.[1]

Application in Materials Synthesis: A Donor-Acceptor Chromophore

The aldehyde functionality of this compound makes it an excellent candidate for Knoevenagel condensation with active methylene compounds. This reaction is a cornerstone in the synthesis of conjugated molecules with tailored optoelectronic properties.

Protocol 3: Synthesis of a Novel Pyrrolo[2,3-b]pyridine-based Chromophore via Knoevenagel Condensation

This protocol outlines the synthesis of a donor-acceptor type molecule, where the pyrrolo[2,3-b]pyridine moiety acts as the electron donor and a dicyanovinyl group serves as the electron acceptor.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Piperidine as a Catalyst: Piperidine is a mild base that is effective in deprotonating the active methylene group of malononitrile to generate the nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde.

  • Ethanol as a Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants and facilitates the reaction at reflux temperature.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the condensation and subsequent dehydration to form the final α,β-unsaturated product.

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis of Core Intermediate cluster_application Application in Materials Synthesis 7-Azaindole 7-Azaindole Step1 Protection (Benzenesulfonyl chloride, NaOH, TBAB) 7-Azaindole->Step1 Protected_Azaindole 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Step1->Protected_Azaindole Step2 Formylation (n-BuLi, DMF) Protected_Azaindole->Step2 Target_Aldehyde This compound Step2->Target_Aldehyde Target_Aldehyde_App This compound Step3 Knoevenagel Condensation (Piperidine, Ethanol) Target_Aldehyde_App->Step3 Malononitrile Malononitrile Malononitrile->Step3 Final_Product Donor-Acceptor Chromophore Step3->Final_Product

Caption: Synthetic workflow for the preparation of the core intermediate and its application in synthesizing a donor-acceptor chromophore.

Predicted Properties and Potential Applications

The synthesized donor-acceptor chromophore is expected to exhibit interesting photophysical properties due to the intramolecular charge transfer (ICT) from the electron-rich pyrrolo[2,3-b]pyridine unit to the electron-deficient dicyanovinyl group.

Predicted Spectroscopic and Electrochemical Properties
PropertyPredicted Characteristic
UV-Vis Absorption An absorption spectrum with a prominent long-wavelength band corresponding to the ICT transition. The position of this band would be sensitive to solvent polarity (solvatochromism).
Fluorescence Emission Emission from the ICT state, likely with a large Stokes shift. The fluorescence quantum yield and lifetime would also be solvent-dependent.
Cyclic Voltammetry Reversible or quasi-reversible oxidation and reduction waves, corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO) localized on the donor and the addition of an electron to the lowest unoccupied molecular orbital (LUMO) localized on the acceptor, respectively. The HOMO-LUMO gap can be estimated from these values.
Potential Applications in Materials Science
  • Organic Light-Emitting Diodes (OLEDs): The chromophore's emissive properties make it a candidate for use as an emitter or dopant in the emissive layer of an OLED. The color of the emitted light could be tuned by modifying the donor or acceptor strength.

  • Fluorescent Sensors: The sensitivity of the ICT band to the local environment could be exploited for the development of fluorescent sensors for detecting ions or small molecules.

  • Non-linear Optical (NLO) Materials: Donor-acceptor molecules with strong ICT character often exhibit significant second-order NLO properties, making them suitable for applications in optical communications and data storage.

Conclusion and Future Outlook

This compound stands as a highly promising and versatile building block for the creation of novel functional organic materials. Its straightforward synthesis and the reactivity of its aldehyde group open up a vast chemical space for the design of molecules with tailored optoelectronic properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in the development of next-generation materials for a wide range of applications, from advanced displays to sensitive chemical sensors. Further research into the derivatization of this core structure will undoubtedly lead to the discovery of new materials with enhanced performance and novel functionalities.

References

  • Wikipedia.

Sources

Application Notes and Protocols for the Wittig Reaction with 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination in Heterocyclic Scaffolds

The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2][3] Its discovery by Georg Wittig was recognized with the Nobel Prize in Chemistry in 1979 and it remains a principal tool for converting aldehydes and ketones into alkenes.[1][3][4] This is particularly crucial in the field of drug discovery, where the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure found in numerous therapeutic agents.[5][6][7] The functionalization of this core, for instance by introducing a vinyl group at the 2-position, opens avenues for further molecular elaboration and the synthesis of complex drug candidates.[8][9]

This document provides a comprehensive guide to performing a Wittig reaction on 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. The phenylsulfonyl group serves as a critical protecting group for the pyrrole nitrogen, enhancing its stability and modulating the reactivity of the heterocyclic system.[10] We will delve into the mechanistic nuances, provide detailed, field-tested protocols, and offer insights into expected outcomes and troubleshooting.

Mechanistic Considerations: The Role of Ylide Stability

The stereochemical outcome of the Wittig reaction is intrinsically linked to the nature of the phosphorus ylide, often referred to as a Wittig reagent.[2][11] Ylides are broadly categorized as stabilized, semi-stabilized, or non-stabilized, based on the substituents on the carbanionic carbon.

  • Stabilized Ylides : These contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge, increasing the ylide's stability.[2][11] Reactions with stabilized ylides are generally reversible in their initial steps, allowing for thermodynamic control and leading predominantly to the formation of (E)-alkenes.[11][12] They are less reactive and may require heating.[4][13]

  • Non-stabilized Ylides : With alkyl or aryl substituents, these ylides are highly reactive and their initial cycloaddition with the aldehyde is irreversible.[11][12] This kinetic control typically results in the formation of (Z)-alkenes.[1][12] These reactions are often performed at low temperatures under an inert atmosphere.[11]

The aldehyde substrate, this compound, possesses an electron-rich heterocyclic system, which can influence the reaction kinetics. The electron-withdrawing phenylsulfonyl group on the nitrogen atom, however, helps to mitigate this effect.

Visualizing the Wittig Reaction Pathway

The generally accepted mechanism for the Wittig reaction involves the formation of an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[2][12][14]

Wittig_Mechanism Ylide R'-CH=PPh₃ (Ylide) TransitionState [2+2] Cycloaddition Ylide->TransitionState Nucleophilic Attack Aldehyde Ar-CHO (Aldehyde) Aldehyde->TransitionState Oxaphosphetane Oxaphosphetane Intermediate TransitionState->Oxaphosphetane Formation Products Ar-CH=CH-R' (Alkene) + Ph₃P=O Oxaphosphetane->Products Decomposition

Caption: Generalized mechanism of the Wittig reaction.

Experimental Protocols

This section outlines the step-by-step procedures for the Wittig reaction with this compound, using both a stabilized and a non-stabilized ylide as examples.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert gas.
Methyltriphenylphosphonium bromide≥98%Commercially AvailableDry in vacuum oven before use.
(Carbethoxymethylene)triphenylphosphorane≥98%Commercially AvailableA stabilized ylide.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailableHandle under inert atmosphere.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableUse freshly distilled or from a solvent purification system.
Diethyl etherAnhydrousCommercially Available
Saturated aq. NH₄Cl
Saturated aq. NaCl (Brine)
Anhydrous MgSO₄ or Na₂SO₄
Silica Gel230-400 meshFor column chromatography.
Protocol 1: Reaction with a Non-Stabilized Ylide (e.g., Methylenetriphenylphosphorane)

This protocol typically yields the corresponding (Z)-alkene.

1. Ylide Generation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq). b. Add anhydrous THF (approx. 0.1 M concentration relative to the phosphonium salt). c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A deep orange or yellow color should develop, indicating ylide formation. e. Stir the mixture at 0 °C for 1 hour.

2. Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. b. Cool the aldehyde solution to 0 °C. c. Slowly transfer the aldehyde solution to the ylide solution via cannula. d. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Reaction with a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

This protocol is expected to favor the formation of the (E)-alkene.

1. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq). b. Add a suitable solvent such as toluene or anhydrous THF. Stabilized ylides are less reactive and often benefit from higher reaction temperatures.[4] c. Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

2. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure. c. The purification of products from stabilized ylides can sometimes be simpler. Triphenylphosphine oxide can often be removed by precipitation.[15] Dissolve the crude residue in a minimal amount of a suitable solvent like dichloromethane or diethyl ether, then add a non-polar solvent like hexanes or pentane to precipitate the triphenylphosphine oxide.[15] d. Filter to remove the precipitate. The filtrate contains the desired product. e. If further purification is needed, perform flash column chromatography as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Yield : Ensure all reagents and solvents are anhydrous, as Wittig reagents are strong bases and are quenched by water.[3] Confirm the complete formation of the ylide before adding the aldehyde.

  • Difficulty in Removing Triphenylphosphine Oxide : This is a common challenge in Wittig reactions.[16] Several methods can be employed for its removal:

    • Crystallization/Precipitation : As mentioned, precipitating with a non-polar solvent is often effective.[15][17]

    • Complexation : Triphenylphosphine oxide can form a complex with metal salts like ZnCl₂ which can then be removed by filtration.[15][17]

    • Chromatography : Careful column chromatography is usually successful, though it can be tedious.

  • Stereoselectivity : For non-stabilized ylides, if the (E)-alkene is desired, the Schlosser modification can be employed. This involves deprotonating the betaine intermediate at low temperature with a strong base like phenyllithium, followed by protonation to favor the formation of the more stable threo-betaine, which leads to the (E)-alkene.[1][12][18]

Workflow and Decision Logic

The choice of protocol is dictated by the desired stereochemistry of the final alkene product.

Wittig_Workflow Start Define Desired Alkene Stereochemistry Z_Alkene Target: (Z)-Alkene Start->Z_Alkene E_Alkene Target: (E)-Alkene Start->E_Alkene NonStabilized Use Non-Stabilized Ylide (e.g., R = Alkyl, Aryl) Z_Alkene->NonStabilized Stabilized Use Stabilized Ylide (e.g., R = EWG) E_Alkene->Stabilized Schlosser Consider Schlosser Modification with Non-Stabilized Ylide E_Alkene->Schlosser Alternative Protocol1 Protocol 1: Low Temperature, Inert Atmosphere NonStabilized->Protocol1 Protocol2 Protocol 2: Higher Temperature (Reflux) Stabilized->Protocol2 Schlosser->Protocol1 Modified Purification Work-up & Purification (Removal of Ph₃P=O) Protocol1->Purification Protocol2->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Decision workflow for selecting the appropriate Wittig protocol.

Characterization of Products

The resulting vinyl-pyrrolo[2,3-b]pyridine derivatives should be thoroughly characterized to confirm their structure and purity.

  • ¹H NMR Spectroscopy : This is crucial for determining the stereochemistry of the double bond. The coupling constant (J-value) between the vinylic protons is diagnostic:

    • (E)-alkenes : Typically exhibit a larger coupling constant (J ≈ 12-18 Hz).

    • (Z)-alkenes : Show a smaller coupling constant (J ≈ 7-12 Hz). The chemical shifts of the protons on the pyrrolo[2,3-b]pyridine core should also be consistent with the proposed structure.

  • ¹³C NMR Spectroscopy : Will confirm the presence of the new vinylic carbons and the overall carbon skeleton.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy : Can show the C=C stretching vibration of the newly formed alkene.

Conclusion

The Wittig reaction is an indispensable tool for the synthesis of vinyl-substituted 7-azaindoles. By carefully selecting the type of ylide and the reaction conditions, chemists can control the stereochemical outcome of the olefination. The protocols and insights provided herein are designed to equip researchers with the knowledge to successfully implement this reaction for the synthesis of novel compounds with potential applications in drug development and materials science. The key to a successful Wittig reaction lies in meticulous experimental technique, particularly with regard to maintaining anhydrous conditions, and a strategic approach to the purification of the final product.

References

  • SynArchive. Schlosser Modification.
  • Wikipedia. Wittig reaction.
  • AdiChemistry. WITTIG REACTION | MECHANISM.
  • Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023-01-22).
  • Organic Chemistry Portal. Schlosser Modification.
  • Organic Chemistry Portal. Wittig Reaction.
  • Chemistry LibreTexts. Wittig Reaction. (2023-01-22).
  • YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. (2021-02-13).
  • Google Patents. US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction.
  • Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
  • Organic Chemistry Reactions. Wittig Reaction - Common Conditions.
  • YouTube. How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?. (2022-08-08).
  • Chemistry LibreTexts. The Wittig Reaction. (2023-01-22).
  • National Institutes of Health. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC.
  • ADDI. Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06).
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025-08-06).
  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022-03-01).
  • ResearchGate. Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). (2025-08-06).
  • Chinese Journal of Chemistry. Synthesis of Azaindoles.
  • IDEAS/RePEc. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Chem-Station. Sulfonyl Protective Groups. (2014-05-06).
  • National Institutes of Health. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC.
  • Bulletin of the Chemical Society of Ethiopia. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023-05-12).
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • National Institutes of Health. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC. (2017-02-22).
  • National Institutes of Health. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023-07-19).

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Application Note: Streamlined Synthesis of N-Substituted Amines via Reductive Amination of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the reductive amination of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol herein details a robust and efficient one-pot procedure utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. We will explore the underlying reaction mechanism, provide a detailed step-by-step protocol, and discuss the optimization of reaction conditions for various primary and secondary amines. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of diverse N-substituted (1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamines.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[1][2] The functionalization of this core structure is crucial for modulating pharmacological activity. Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines, which often suffers from overalkylation.[3][4]

This application note focuses on the reductive amination of this compound. The phenylsulfonyl group acts as an electron-withdrawing group, which can enhance the reactivity of the aldehyde towards nucleophilic attack. The procedure described herein is a direct, one-pot synthesis that is both efficient and amenable to a wide range of amine substrates.

Reaction Mechanism

The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence within a single reaction vessel.[5]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) if a primary amine is used, or an iminium ion with a secondary amine. This step is often catalyzed by mild acid.

  • Reduction: The imine or iminium ion is then selectively reduced by a hydride-donating reagent. Sodium triacetoxyborohydride is particularly well-suited for this purpose as it is less reactive towards the starting aldehyde and ketones compared to other borohydrides, thus minimizing side reactions.[6][7][8]

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Aldehyde This compound Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Amine Amine Primary or Secondary Amine (R1R2NH) Amine->Intermediate Imine_Iminium Imine/Iminium Ion Intermediate->Imine_Iminium - H₂O Product N-Substituted Amine Product Imine_Iminium->Product + NaBH(OAc)₃ Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

Figure 1: General workflow for the reductive amination of this compound.

Experimental Protocol

This protocol provides a general procedure for the reductive amination of this compound with a representative primary amine.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add the desired primary or secondary amine (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data and Results

The following table summarizes typical reaction conditions and outcomes for the reductive amination of this compound with various amines.

EntryAmineAmine (eq)NaBH(OAc)₃ (eq)SolventTime (h)Yield (%)
1Benzylamine1.11.3DCE4>90
2Morpholine1.21.5DCE6>85
3Aniline1.11.3DCE8~75
4Cyclopropylamine1.21.5THF12>80

Yields are based on isolated product after purification.

Discussion and Field-Proven Insights

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the aldehyde.[3][6][7][8] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally less toxic and often provides cleaner reactions.[3]

  • Solvent Selection: Anhydrous 1,2-dichloroethane (DCE) is a common and effective solvent for this reaction.[6][7][8] Tetrahydrofuran (THF) can also be used, though reaction times may be longer.

  • Amine Substrate Scope: This protocol is generally applicable to a wide range of primary and secondary amines, including aliphatic, benzylic, and some aromatic amines. Sterically hindered amines may require longer reaction times or elevated temperatures.

  • Workup Considerations: The aqueous workup with sodium bicarbonate is crucial to neutralize any remaining acid and quench the excess reducing agent. Care should be taken during the initial addition as gas evolution may occur.

  • Purification: Flash column chromatography is typically sufficient for obtaining highly pure products. The choice of eluent will depend on the polarity of the final amine product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction timeMonitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Inactive reducing agentUse a fresh bottle of NaBH(OAc)₃.
Sterically hindered amineIncrease the reaction temperature to 40-50 °C.
Formation of Side Products Over-alkylation (with primary amines)Ensure the stoichiometry of the amine is not in large excess.
Reduction of the starting aldehydeThis is less common with NaBH(OAc)₃ but could indicate a highly reactive aldehyde or issues with the reducing agent.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse library of N-substituted amines. The one-pot procedure, mild reaction conditions, and broad substrate scope make it an invaluable tool for medicinal chemists and drug development professionals.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
  • Myers, A. G.
  • Reductive Amination - Common Conditions.
  • Figshare. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]
  • Ghorai, P., & Kumar, A. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
  • PubMed Central (PMC). (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines.

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Application Notes & Protocols: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and superior bioavailability.[1] This has led to the development of numerous clinically significant drugs. The 2-carboxamide functional group is a frequently incorporated feature in these molecules, playing a critical role in establishing key interactions with biological targets. Consequently, robust and versatile synthetic routes to 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives are of paramount importance to drug discovery and development programs.[3][4]

This guide provides an in-depth overview of the prevailing synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the preparation of these valuable compounds. We will explore the construction of the core 7-azaindole ring system and focus on the prevalent and highly adaptable method of functionalizing a pre-formed core via amide bond formation.

Strategic Approaches to Synthesis

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives can be broadly categorized into two main strategies: construction of the bicyclic core followed by functionalization, or the more common approach in medicinal chemistry, which involves the modification of a readily available 7-azaindole intermediate.

Strategy 1: De Novo Synthesis of the 7-Azaindole Core

While classic indole syntheses like the Fischer, Bartoli, or Reissert methods are often inefficient for constructing the electron-deficient 7-azaindole system, modern methodologies have provided more reliable routes.[1] These include:

  • Transition-Metal-Free Cyclizations: One-pot condensations of readily available materials, such as 2-fluoro-3-methylpyridine with aldehydes or nitriles, can yield the 7-azaindole core.[1][5] For instance, the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline and benzonitrile proceeds via a Chichibabin-type cyclization to form the 2-aryl-7-azaindole scaffold.[5]

  • Transition-Metal-Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling of halo-pyridines with terminal alkynes followed by an intramolecular cyclization, offer a powerful and flexible route to substituted 7-azaindoles.[6][7]

Strategy 2: Functionalization of a Precursor 7-Azaindole (Recommended Workflow)

For drug discovery campaigns requiring the synthesis of a library of analogs, the most efficient strategy involves the late-stage diversification of a common intermediate. This workflow typically starts with a commercially available or easily synthesized ester, such as ethyl or methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The core transformation is a two-step sequence: saponification of the ester to the carboxylic acid, followed by a robust amide coupling reaction with a diverse range of amines. This approach offers maximum flexibility and efficiency.

G cluster_0 Recommended Synthetic Workflow start Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Starting Material) acid 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Key Intermediate) start->acid Step 1: Saponification (e.g., LiOH, NaOH) final Target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives acid->final Step 2: Amide Coupling (e.g., HATU, EDC/HOBt) amine Primary or Secondary Amine (R1R2NH) amine->final Amine Source

Caption: General workflow for synthesizing 2-carboxamide derivatives.

Core Reaction Protocols

The following protocols provide detailed, step-by-step procedures for the key transformations in the recommended synthetic workflow.

Protocol 1: Saponification of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This protocol describes the hydrolysis of the ethyl ester to the crucial carboxylic acid intermediate. The choice of base (LiOH or NaOH) is often interchangeable, though LiOH can sometimes offer milder conditions and easier workup.

Materials:

  • Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio). The volume should be sufficient to ensure complete dissolution (approx. 0.1-0.2 M concentration).

  • Base Addition: Add LiOH·H₂O to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). The product may have limited solubility in both layers; ensure thorough extraction.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Protocol 2: HATU-Mediated Amide Coupling

This is a highly efficient and reliable protocol for forming the amide bond. HATU is a preferred coupling reagent due to its high reactivity, which leads to fast reaction times and minimization of side products, particularly the racemization of chiral amines.[8][9]

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq)

  • Desired amine (primary or secondary, 1.1-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 5% Lithium chloride (LiCl) solution (for DMF workup)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Acid Activation: To a stirred solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in anhydrous DMF at room temperature, add DIPEA followed by HATU.

  • Stirring: Stir this activation mixture at room temperature for 15-20 minutes.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup (Quenching and Extraction):

    • Pour the reaction mixture into water and extract with EtOAc (3x).

    • Combine the organic layers. If DMF was used as the solvent, wash the combined organic layers with 5% aqueous LiCl solution (2-3x) to remove residual DMF, followed by a wash with saturated NaHCO₃ and finally brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.[3]

G cluster_mechanism HATU Coupling Mechanism Acid R-COOH (Carboxylic Acid) ActiveEster O-Acyl(tetramethyl)isouronium ion (Activated Ester) Acid->ActiveEster + HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Deprotonation Product R-CONR'R'' (Amide Product) ActiveEster->Product + Amine R'R''NH (Amine) Amine->Product Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Data Summary: Representative Amide Couplings

The following table summarizes results for the synthesis of various 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, demonstrating the versatility of the amide coupling protocol.

EntryAmine (R₁R₂NH)Coupling ReagentSolventYield (%)Reference
1CyclopropylamineT3PDMF75[3]
2(R)-3-aminopiperidineT3PDMF68[3]
34-fluoroanilineT3PDMF82[3]
4MorpholineHATUDMF85[9]
5BenzylamineEDC/HOBtDCM78[8]

T3P (Propylphosphonic anhydride) is another effective coupling reagent often used in these syntheses.[3]

Conclusion

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives is a critical task in modern medicinal chemistry. The strategy outlined in this guide, centering on the saponification of a 2-carboxylate precursor followed by a robust HATU-mediated amide coupling, provides a reliable, efficient, and highly versatile platform for accessing a wide array of chemical diversity. This workflow is readily amenable to both small-scale library synthesis and larger-scale production of lead candidates. Careful execution of the provided protocols, coupled with standard purification and analytical techniques, will ensure the successful synthesis of these important heterocyclic compounds for advancing drug discovery projects.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (2022). The Royal Society of Chemistry.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.).
  • Different strategies for synthesis of 7-azaindoles. (2023).
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2023). Bulletin of the Chemical Society of Ethiopia.
  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. (2024). Chemical Biology & Drug Design.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2023). Journal of Medicinal Chemistry.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2019). PubMed Central.
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. (n.d.). BenchChem.
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Process optimization for acid-amine coupling: a catalytic approach. (2023). Growing Science.

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Application Notes and Protocols for the Synthesis and Evaluation of RSK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: RSK2 as a Strategic Target in Drug Discovery

The p90 Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a critical downstream effector of the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[1][2] This pathway is a central regulator of numerous cellular processes, including proliferation, survival, and motility.[3] Extracellular signals, such as growth factors, activate a phosphorylation cascade that culminates in the activation of ERK1/2, which in turn directly phosphorylates and activates RSK2.[2] Activated RSK2 then phosphorylates a diverse array of cytoplasmic and nuclear substrates, promoting cellular transformation and tumor progression.[4] Its dysregulation is a hallmark of various cancers, including breast, lung, and melanoma, making it an attractive and strategic target for the development of novel anticancer therapeutics.[1][2]

This guide provides a comprehensive overview of the synthesis and evaluation of a potent and selective RSK2 inhibitor, BI-D1870, a well-characterized compound that serves as an excellent tool for investigating RSK2 biology.[1][5] We will detail a representative synthetic strategy for this class of compounds and provide field-proven, step-by-step protocols for its biological characterization.

The RSK2 Signaling Pathway: A Visualization

The following diagram illustrates the position of RSK2 within the MAPK signaling cascade and highlights the point of inhibition by a targeted inhibitor like BI-D1870.

RSK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Phosphorylates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK2 RSK2 ERK->RSK2 Phosphorylates (Activates) Substrates_cyto Cytoplasmic Substrates RSK2->Substrates_cyto Substrates_nuc Nuclear Substrates RSK2->Substrates_nuc Translocates Proliferation Cell Proliferation, Survival, Motility Substrates_cyto->Proliferation Substrates_nuc->Proliferation BI_D1870 BI-D1870 BI_D1870->RSK2 Inhibits

Caption: The MAPK/ERK signaling cascade leading to RSK2 activation and its inhibition by BI-D1870.

Part 1: Synthesis of a Pteridinone-Based RSK2 Inhibitor

The inhibitor BI-D1870 belongs to the dihydropteridinone class of compounds.[1][6] While the exact proprietary synthesis protocol from its originators is not publicly detailed, the synthesis of potent pteridinone-based RSK inhibitors has been described in the medicinal chemistry literature.[7][8] The following protocol is a representative, generalized procedure for the synthesis of such a scaffold, providing researchers with a foundational method for producing this class of inhibitors.

Rationale for the Synthetic Strategy: The core of BI-D1870 is constructed through a cyclocondensation reaction. This approach is common in heterocyclic chemistry and allows for the efficient assembly of the pteridinone ring system from commercially available starting materials. The choice of reactants allows for the introduction of the key pharmacophoric elements responsible for potent and selective inhibition of the RSK2 N-terminal kinase domain.

General Protocol: Synthesis of a BI-D1870 Analog

Step 1: Reductive Amination

  • To a solution of a substituted 2-aminopyrimidine-5-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol, add a primary amine (e.g., methylamine, 1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction to 0°C and add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary amine intermediate by column chromatography.

Step 2: Cyclization to form the Dihydropteridinone Core

  • Dissolve the purified secondary amine from Step 1 (1.0 eq) in a solvent like ethanol.

  • Add an α-ketoester, such as ethyl 2-oxo-2-phenylacetate (1.2 eq), and a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the dihydropteridinone final compound.

  • Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its structure and purity.

Part 2: Biological Evaluation of the Synthesized RSK2 Inhibitor

Once synthesized and purified, the inhibitor's biological activity must be rigorously validated. This involves a multi-tiered approach, starting with its direct effect on the target enzyme (in vitro), moving to its action within a cellular context, and finally assessing its impact on cell fate.

Experimental Workflow for Inhibitor Characterization

Workflow cluster_synthesis Compound Synthesis & QC cluster_evaluation Biological Evaluation cluster_data Data Analysis & Interpretation Synth Synthesize & Purify BI-D1870 Analog QC Confirm Structure & Purity (NMR, MS, HPLC) Synth->QC KinaseAssay In Vitro Kinase Assay (ADP-Glo™) QC->KinaseAssay WesternBlot Cellular Pathway Analysis (Western Blot) QC->WesternBlot ViabilityAssay Cell Viability Assay (CellTiter-Glo®) QC->ViabilityAssay IC50 Determine IC50 Value (Potency) KinaseAssay->IC50 Pathway Confirm On-Target Effect (p-RSK / p-ERK) WesternBlot->Pathway GI50 Determine GI50 Value (Cellular Efficacy) ViabilityAssay->GI50

Caption: A comprehensive workflow for the synthesis and biological evaluation of an RSK2 inhibitor.

Protocol 1: In Vitro Kinase Assay (Potency Determination)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[9] The amount of ADP is directly proportional to the kinase activity. The luminescent signal positively correlates with the amount of ADP, allowing for a quantitative measurement of the inhibitor's potency (IC50).[10]

Materials:

  • Recombinant human RSK2 enzyme

  • RSKtide substrate peptide

  • ATP

  • Synthesized inhibitor (e.g., BI-D1870)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP, and substrate solutions according to the ADP-Glo™ Kinase Assay technical manual.[11] Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the inhibitor dilution (or vehicle control - DMSO).

    • Add 5 µL of a solution containing the RSK2 enzyme and RSKtide substrate.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution. The final reaction volume is 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin components to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterExpected Value for BI-D1870
RSK2 IC50~24 nM[5]
RSK1 IC50~31 nM[5]
RSK3 IC50~18 nM[5]
RSK4 IC50~15 nM[5]
Protocol 2: Cellular Pathway Analysis (On-Target Effect)

Principle: Western blotting is used to confirm that the inhibitor engages its target in a cellular environment.[12] By treating cells with the inhibitor, we can assess the phosphorylation status of RSK2 itself and its upstream activator, ERK. A potent and specific RSK2 inhibitor should decrease the phosphorylation of RSK2 substrates without affecting the phosphorylation of upstream kinases like ERK.[1]

Materials:

  • Cancer cell line with an active MAPK pathway (e.g., HEK-293, Rat-2)

  • Complete cell culture medium

  • Synthesized inhibitor (BI-D1870)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-RSK (Ser380), anti-RSK2 (total), anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2 (total), and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) or a phorbol ester (e.g., 400 ng/mL PMA) for 10-20 minutes to activate the MAPK pathway.

  • Protein Extraction:

    • Place plates on ice and wash cells with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody (e.g., anti-p-RSK) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager.

    • To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total RSK2, total ERK, and the loading control.

Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phosphorylated protein signal to the total protein signal for both RSK2 and ERK.

  • A successful on-target effect will show a dose-dependent decrease in p-RSK levels, while p-ERK levels remain unchanged, confirming that the inhibitor acts downstream of ERK.[1]

Protocol 3: Cell Viability Assay (Cellular Efficacy)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. A decrease in ATP is indicative of either cytotoxic or cytostatic effects of the compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized inhibitor (BI-D1870)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor (e.g., from 0.01 to 100 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) in a cell culture incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (medium only control).

  • Normalize the data by setting the vehicle-treated cells as 100% viability.

  • Plot the percentage of cell viability against the log of the inhibitor concentration.

  • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and comprehensive biological evaluation of RSK2 inhibitors, using BI-D1870 as a model compound. The detailed protocols for in vitro kinase assays, cellular pathway analysis, and viability assessment form a self-validating system to confirm a compound's potency, on-target cellular activity, and functional consequences. By understanding the causality behind each experimental choice—from the synthetic strategy to the specific assays employed—researchers can confidently identify and characterize novel modulators of the RSK2 pathway. The continued development of potent and selective RSK2 inhibitors holds significant promise for targeted cancer therapy.

References

  • Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. Biochemical Journal, 401(1), 29–38. [Link]
  • Bio-Rad Laboratories. (2017). General Protocol for Western Blotting. Bulletin 6376. [Link]
  • Casalvieri, K. A., et al. (2020). Molecular docking of substituted pteridinones and pyrimidines to the ATP-binding site of the N-terminal domain of RSK2 and associated MM/GBSA and molecular field datasets.
  • Casalvieri, K. A., et al. (2020). Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study. Bioorganic & Medicinal Chemistry, 28(5), 115303. [Link]
  • Synaptic Systems. (2023). Protocol for HSP90 alpha Antibody Western Blot (WB) ECL Detection. [Link]
  • Gushchina, I. V., et al. (2023).
  • Casalvieri, K. A., et al. (2020). Molecular docking of substituted pteridinones and pyrimidines to the ATP-binding site of the N-terminal domain of RSK2 and associated MM/GBSA and molecular field datasets.
  • Cell Signaling Technology. (2013). Western Blotting Protocol. YouTube. [Link]
  • Bain, J., et al. (2007). Effect of BI-D1870 on RSK activity in vitro.
  • BMG LABTECH. (2023). Promega ADP-Glo kinase assay. [Link]
  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 866381. [Link]
  • Eisinger-Mathason, T. S., et al. (2008). RSK2: a promising therapeutic target for the treatment of triple-negative breast cancer. Expert Opinion on Therapeutic Targets, 12(11), 1349-1357. [Link]
  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]
  • Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo.
  • Anjum, R., & Blenis, J. (2008). The RSK family of kinases: emerging roles in cellular signalling. Nature Reviews Molecular Cell Biology, 9(10), 747-758. [Link]

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Introduction: Navigating the Immunomodulatory Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of Immunomodulators: From In Vitro Screening to Preclinical Validation

Immunomodulators, agents designed to harness or temper the immune system, represent a frontier in treating a spectrum of diseases from cancer to autoimmunity. Their development is a complex journey that begins with broad screening and culminates in highly specific, disease-relevant validation. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth overview of the critical assays and models that form the backbone of a successful immunomodulator development program. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical progression from initial discovery to preclinical candidate selection.

The development pipeline for an immunomodulator is a multi-stage process. It starts with high-throughput in vitro assays to identify hits that alter immune cell behavior. Promising candidates then advance to more complex assays to elucidate their mechanism of action (MoA), often by interrogating key intracellular signaling pathways. Finally, the most promising leads are tested in in vivo animal models that recapitulate aspects of human disease, providing essential data on efficacy and safety in a complex biological system.

Part 1: Foundational In Vitro Assays for Screening and Characterization

The initial phase of discovery aims to identify compounds that can modulate immune cell function. This is achieved using a suite of robust and reproducible in vitro assays that assess broad immunological parameters such as cell proliferation, activation, and cytokine production.

T-Cell Proliferation Assays: Gauging the Mitogenic Response

A fundamental measure of T-cell activation is proliferation. Assays that quantify this response are essential for determining if a compound is immunostimulatory or immunosuppressive. The Carboxyfluorescein Succinimidyl Ester (CFSE) assay is a gold-standard method. CFSE is a fluorescent dye that binds to intracellular proteins and is diluted by half with each cell division, allowing for precise quantification of proliferation via flow cytometry.

  • Causality & Experimental Choice : Using CFSE provides more granular data than older methods like radioactive thymidine incorporation. It allows for the identification of distinct cell generations and can be combined with antibody staining to analyze proliferation in specific subsets (e.g., CD4+ vs. CD8+ T-cells) simultaneously. This level of detail is critical for understanding which cell types your compound affects.

Mixed Lymphocyte Reaction (MLR): Modeling Allo-Recognition

The Mixed Lymphocyte Reaction (MLR) is a classic immunological assay that models the T-cell response to foreign antigens, making it invaluable for assessing the immunomodulatory potential of new drugs. In this assay, peripheral blood mononuclear cells (PBMCs) from two genetically distinct donors are co-cultured. In a "one-way" MLR, T-cells from one donor (the "responder") are activated by the "non-self" antigens on the cells of the second, irradiated or mitomycin-C-treated donor (the "stimulator"). The resulting T-cell proliferation and cytokine release serve as a potent readout for immune activation or suppression.

  • Causality & Experimental Choice : The MLR is a functional assay that integrates multiple aspects of the immune response: antigen presentation, T-cell activation, and proliferation. It is more physiologically relevant than simple mitogen stimulation because it relies on T-cell receptor (TCR) recognition of allogeneic Major Histocompatibility Complex (MHC) molecules. This makes it particularly useful for screening compounds intended for transplantation medicine or for identifying general immunosuppressive or immunostimulatory effects.

Cytokine Release Assays (CRA): Profiling the Effector Response

Cytokines are the signaling molecules of the immune system, and their secretion profile provides a detailed snapshot of the type and magnitude of an immune response. Cytokine Release Assays (CRAs) are used to measure the levels of these proteins secreted by immune cells following stimulation.

  • Causality & Experimental Choice : The choice of assay format is critical. Whole blood assays are highly physiological as they maintain the complex interplay between all blood cell types, which is crucial for compounds whose activity may depend on Fc-gamma receptor interactions. Assays using isolated PBMCs, while less complex, offer a cleaner system for studying lymphocyte-specific responses. The detection method is also key. A simple ELISA can measure a single cytokine, while multiplex platforms (e.g., Luminex) can simultaneously quantify dozens of cytokines, providing a comprehensive profile of the immune response (e.g., Th1, Th2, Th17 polarization).

Table 1: Comparison of Foundational In Vitro Immunomodulation Assays

AssayPrinciplePrimary Endpoint(s)ThroughputKey Application
T-Cell Proliferation (CFSE) Measures dilution of an intracellular fluorescent dye upon cell division.Percent of divided cells, proliferation index.Medium to HighQuantifying immunosuppressive or immunostimulatory effects on T-cells.
Mixed Lymphocyte Reaction (MLR) T-cell activation in response to allogeneic cells from a different donor.T-cell proliferation, cytokine secretion.MediumAssessing impact on allo-recognition; general immunomodulatory screening.
Cytokine Release Assay (CRA) Quantification of cytokines secreted by immune cells after stimulation.Concentration of specific cytokines (e.g., IFN-γ, IL-2, TNF-α).High (ELISA), Medium (Multiplex)Characterizing the functional nature of the immune response (e.g., inflammatory vs. anti-inflammatory).

Part 2: Elucidating Mechanism of Action Through Signaling Pathways

Once a compound shows activity in functional assays, the next critical step is to understand how it works. This involves investigating the intracellular signaling pathways that govern immune cell activation and function. A thorough understanding of the mechanism of action is crucial for lead optimization and predicting potential on-target and off-target effects.

NF-κB: The Master Regulator of Inflammation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in regulating immune and inflammatory responses.[1] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by a vast array of signals, including cytokines and pathogen-associated molecular patterns (PAMPs), a signaling cascade is initiated that leads to the release of NF-κB, allowing it to translocate to the nucleus and activate the transcription of hundreds of genes involved in inflammation, cell survival, and immunity.[2]

  • Causality & Experimental Choice : Because NF-κB is a central node in inflammatory signaling, it is a prime target for immunomodulatory drugs.[3] Assays that measure NF-κB activation (e.g., reporter gene assays, western blotting for phosphorylated pathway components, or imaging of nuclear translocation) can directly confirm whether a compound's activity is mediated through this critical pathway.

NF_kB_Pathway cluster_nucleus Nuclear Events receptor Cytokine Receptor (e.g., TNFR, IL-1R) ik_complex IKK Complex receptor->ik_complex Activates nfkb_ikb NF-κB / IκBα (Inactive Complex) ik_complex->nfkb_ikb Phosphorylates IκBα nfkb Active NF-κB nfkb_ikb->nfkb IκBα Degradation nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Cytokines, Chemokines) nfkb->gene_transcription Binds DNA

Canonical NF-κB Signaling Pathway.
JAK/STAT: The Cytokine Superhighway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling route for a wide array of cytokines and growth factors crucial for immunity. The pathway is elegantly simple: cytokine binding to its receptor brings associated JAKs into close proximity, allowing them to phosphorylate and activate each other. These active JAKs then create docking sites on the receptor for STAT proteins. Once docked, STATs are themselves phosphorylated, causing them to dimerize, translocate to the nucleus, and activate gene transcription.

  • Causality & Experimental Choice : There are four JAKs (JAK1, JAK2, JAK3, TYK2) and seven STATs (STAT1-6, including 5a/5b). Different cytokines signal through specific JAK/STAT pairings. Therefore, identifying which JAKs or STATs are phosphorylated in response to a compound can precisely pinpoint its mechanism. This is often done by phospho-flow cytometry or western blotting and is the rationale behind the development of highly specific JAK inhibitors (JAKinibs).

JAK_STAT_Pathway cluster_nuc Nuclear Events cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK stat STAT receptor->stat Recruits p_jak P-JAK (Active) jak->p_jak Activation p_jak->receptor Phosphorylates Receptor p_jak->stat Phosphorylates STAT p_stat P-STAT dimer P-STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription dimer->gene_transcription Binds DNA DrugDevWorkflow discovery Target ID & In Vitro Screening (MLR, CRA, Proliferation) moa Mechanism of Action (Signaling Pathways) discovery->moa Hit to Lead preclinical Preclinical In Vivo Models (Efficacy & Safety) moa->preclinical Lead Optimization clinical Clinical Trials (Phase I, II, III) preclinical->clinical Candidate Selection

Immunomodulator Development Workflow.
Models of Autoimmune Disease

To test immunosuppressive agents, researchers use animal models that develop spontaneous or induced autoimmune conditions resembling human diseases.

  • Rheumatoid Arthritis (RA): Collagen-Induced Arthritis (CIA) is a widely used model where immunization with type II collagen induces an inflammatory arthritis with features similar to human RA, including joint swelling and destruction. It is an essential model for testing therapies targeting inflammatory cytokines and immune cell infiltration.

  • Multiple Sclerosis (MS): Experimental Autoimmune Encephalomyelitis (EAE) is the most common model for MS. It is induced by immunizing animals with myelin-derived proteins or peptides, leading to an inflammatory demyelinating disease of the central nervous system. This model is critical for evaluating drugs that target T-cell activation, neuroinflammation, and demyelination.

Models for Immuno-Oncology

Evaluating immunostimulatory agents, such as checkpoint inhibitors or co-stimulatory agonists, requires models with a fully functional immune system that can mount an anti-tumor response.

  • Syngeneic Tumor Models: These are the workhorse of preclinical immuno-oncology. In this system, mouse tumor cell lines are implanted into immunocompetent mice of the same inbred strain. Because the tumor and the host are genetically identical, the immune system recognizes the tumor as "self" with tumor-specific antigens, allowing for the study of tumor-immune interactions in a natural context. These models are indispensable for evaluating the efficacy of checkpoint inhibitors, therapeutic vaccines, and other agents designed to boost anti-tumor immunity.

Table 2: Overview of Key In Vivo Models for Immunomodulator Development

Disease AreaModelInduction MethodKey Pathological FeaturesApplication
Autoimmunity (RA) Collagen-Induced Arthritis (CIA)Immunization with Type II CollagenInflammatory synovitis, cartilage and bone erosion.Testing anti-inflammatory and immunosuppressive drugs.
Autoimmunity (MS) Experimental Autoimmune Encephalomyelitis (EAE)Immunization with Myelin AntigensCNS inflammation, demyelination, paralysis.Evaluating therapies targeting T-cells and neuroinflammation.
Immuno-Oncology Syngeneic Mouse ModelsImplantation of murine tumor cells into same-strain mice.Tumor growth in an immunocompetent host.Testing checkpoint inhibitors, cancer vaccines, and other immunostimulatory agents.

Part 4: Detailed Experimental Protocols

This section provides standardized, step-by-step protocols for the key in vitro assays discussed.

Protocol 1: One-Way Mixed Lymphocyte Reaction (MLR)

Objective: To assess the effect of a test compound on T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), L-glutamine, and Pen/Strep

  • PBMCs from two healthy, unrelated donors (Donor A and Donor B)

  • Mitomycin C or irradiator

  • Test compound and vehicle control

  • Positive control (e.g., PHA)

  • 96-well U-bottom plates

  • Cell proliferation reagent (e.g., BrdU or CellTiter-Glo®)

Procedure:

  • Prepare Cells: Isolate PBMCs from whole blood of Donor A and Donor B using Ficoll-Paque density gradient centrifugation.

  • Prepare Stimulator Cells: Treat Donor B PBMCs (stimulators) with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or with lethal irradiation (e.g., 30 Gy) to arrest proliferation. Wash the cells 3 times with complete medium.

  • Plate Setup:

    • Plate the stimulator cells (Donor B) at 2 x 10^5 cells/well in a 96-well plate.

    • Prepare serial dilutions of the test compound and vehicle control in complete medium. Add to the appropriate wells.

    • Add responder cells (Donor A) at 1 x 10^5 cells/well to all wells except the background controls.

    • Controls: Include wells with responder cells alone (negative control), stimulator cells alone, and responder cells with a mitogen like PHA (positive control).

  • Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

  • Measure Proliferation:

    • On day 4, add BrdU labeling reagent and incubate for an additional 18-24 hours.

    • On day 5, measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions. Alternatively, use a luminescent ATP-based assay like CellTiter-Glo® on day 5 to measure cell viability, which correlates with proliferation.

  • Data Analysis: Subtract background readings. Calculate the percentage of inhibition or stimulation relative to the vehicle control-treated MLR wells.

Protocol 2: CFSE-Based T-Cell Proliferation Assay

Objective: To quantify the proliferation of specific T-cell subsets in response to stimulation.

Materials:

  • Isolated PBMCs or purified T-cells

  • CFSE dye

  • Stimulation reagents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies)

  • Complete RPMI-1640 medium

  • Fluorescently-labeled antibodies for flow cytometry (e.g., anti-CD4, anti-CD8)

  • Flow cytometer

Procedure:

  • CFSE Labeling: Resuspend 1-10 x 10^6 cells in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash cells twice.

  • Cell Culture: Resuspend CFSE-labeled cells in complete medium. Plate 1-2 x 10^5 cells/well in a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL). Add soluble anti-CD28 antibody (1 µg/mL) and the test compound at various concentrations.

  • Incubation: Culture the cells for 4-5 days at 37°C, 5% CO2.

  • Staining for Flow Cytometry: Harvest the cells. Stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8) for 30 minutes on ice. Wash the cells.

  • Acquisition: Acquire the samples on a flow cytometer. Ensure enough events are collected in the lymphocyte gate.

  • Data Analysis: Gate on the live lymphocyte population, then on CD4+ or CD8+ T-cells. Analyze the CFSE histogram. Unstimulated cells will show a single bright peak. Proliferating cells will show multiple peaks, with each successive peak representing a cell division and having half the fluorescence intensity of the previous one. Use modeling software to calculate the percentage of divided cells and the proliferation index.

Protocol 3: Whole Blood Cytokine Release Assay

Objective: To measure cytokine release in a physiologically relevant matrix in response to a test compound.

Materials:

  • Freshly drawn sodium heparinized whole blood from healthy donors

  • Test compound and vehicle control

  • Positive control (e.g., LPS for monocytes, or PHA for lymphocytes)

  • 96-well deep-well plates

  • Cytokine ELISA kits (e.g., for TNF-α, IFN-γ, IL-6)

Procedure:

  • Assay Setup: Within 2 hours of blood collection, add 180 µL of whole blood per well into a 96-well plate.

  • Add Stimuli: Add 20 µL of the test compound, vehicle, or positive control (at 10x final concentration) to the appropriate wells. Mix gently.

  • Incubation: Seal the plate and incubate at 37°C, 5% CO2 for 24 hours. The incubation time can be optimized depending on the target cytokine kinetics.

  • Plasma Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes. Carefully collect the supernatant (plasma) without disturbing the cell pellet.

  • Cytokine Measurement: Store plasma at -80°C or proceed directly to cytokine measurement using specific ELISA kits. Follow the manufacturer's protocol for the ELISA.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of the cytokine in each sample. Compare the results from compound-treated wells to the vehicle control.

References

  • Dong, C., Davis, R. J., & Flavell, R. A. (2002). MAP kinases in the immune response. Annual Review of Immunology, 20, 55-72. [URL: https://pubmed.ncbi.nlm.nih.gov/11861600/]
  • Heim, M. H. (1999). The Jak-STAT pathway: cytokine signalling from the receptor to the nucleus. Journal of Receptors and Signal Transduction, 19(1-4), 75-120. [URL: https://www.tandfonline.com/doi/abs/10.3109/10799899909036652]
  • Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). The molecular details of cytokine signaling via the JAK/STAT pathway. Immunity, 46(4), 547-550. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5407943/]
  • Boddul, S. V., & D'Uva, G. (2025). The NF-κB signaling network in the life of T cells. Frontiers in Immunology, 16, 1559494. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8053429/]
  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Mediators of Inflammation, 2021, 9913732. [URL: https://www.hindawi.com/journals/mi/2021/9913732/]
  • Wang, X., & Li, Y. (2005). MAP Kinases in Immune Responses. Cellular & Molecular Immunology, 2(1), 20-27. [URL: https://www.cmi.ustc.edu.cn/2/1/20]
  • The Cytokine Network - JAK STAT Pathway. (2025, January 20). YouTube. [URL: https://www.youtube.
  • JAK-STAT Signalling Pathway. (2017, October 12). YouTube. [URL: https://www.youtube.
  • Conde, E., et al. (2022). The MAPK hypothesis: immune-regulatory effects of MAPK-pathway genetic dysregulations and implications for breast cancer immunotherapy. Biochemical Society Transactions, 50(2), 847-858. [URL: https://portlandpress.
  • Liu, Y., Shepherd, E. G., & Nelin, L. D. (2007). Regulation of Innate Immune Response by MAP Kinase Phosphatase-1. Journal of Signal Transduction, 2007, 68372. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1940026/]
  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. [URL: https://www.assaygenie.
  • Boddul, S. V., & D'Uva, G. (2025). The NF-κB signaling network in the life of T cells. Frontiers in Immunology, 16, 1559494. [URL: https://pubmed.ncbi.nlm.nih.gov/38747440/]
  • Wikipedia. (n.d.). T-cell receptor. [URL: https://en.wikipedia.org/wiki/T-cell_receptor]
  • Boddul, S. V., & D'Uva, G. (2025). The NF-κB signaling network in the life of T cells. Frontiers in Immunology, 16, 1559494. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2025.1559494/full]
  • Gerondakis, S., & Siebenlist, U. (2023). NFκB signaling in T cell memory. Frontiers in Immunology, 14, 1133383. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2023.1133383/full]
  • Altasciences. (n.d.). Immunomodulation Assessments for Clinical Trials. The Altascientist, 41. [URL: https://www.altasciences.
  • BOC Sciences. (n.d.). Immunomodulators: Definition, Mechanism of Action and Applications. [URL: https://www.bocsci.
  • Kumar, A., et al. (2023). Advancements in Immunomodulation, Drug Discovery, and Medicine: A Comprehensive Review. Acta Botanica Plantae, 2(3). [URL: https://actabotanica.com/advancements-in-immunomodulation-drug-discovery-and-medicine-a-comprehensive-review/]
  • DelveInsight. (2023, October 11). Evaluating Immunomodulators Applications and Market Potential. [URL: https://www.delveinsight.
  • Wleklik, K., et al. (2021). Immunomodulation—a general review of the current state-of-the-art and new therapeutic strategies for targeting the immune system. International Journal of Molecular Sciences, 22(11), 5989. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199120/]

Sources

Application Notes and Protocols: Synthesis of CSF1R Inhibitors for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, intended for researchers, medicinal chemists, and drug development professionals. It outlines the strategic considerations for designing synthetic routes, offers detailed, step-by-step protocols for the synthesis of a representative inhibitor, and discusses methods for purification and characterization. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Role of CSF1R in Disease and the Rationale for Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, plays a pivotal role in the regulation, differentiation, and survival of macrophages and their precursors. Upon binding its ligands, CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, are crucial for cell survival and proliferation.

In various pathological contexts, aberrant CSF1R signaling is a key driver of disease. In oncology, CSF1R is highly expressed on tumor-associated macrophages (TAMs), which often promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response. Therefore, inhibiting CSF1R can reprogram the tumor microenvironment to be more immune-supportive. In inflammatory diseases such as rheumatoid arthritis, CSF1R-driven macrophage activity contributes to chronic inflammation and tissue destruction.

The therapeutic potential of CSF1R inhibitors has led to the development of numerous small molecules, several of which are in clinical trials or have received regulatory approval. These inhibitors typically function as ATP-competitive agents, binding to the kinase domain and preventing autophosphorylation. This guide will focus on the synthetic chemistry underpinning the creation of these valuable research tools and potential therapeutics.

Signaling Pathway Overview

CSF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K Phosphorylation RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK Ligand CSF-1 / IL-34 Ligand->CSF1R Binding & Dimerization AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor CSF1R Inhibitor (e.g., Pexidartinib) Inhibitor->CSF1R Inhibition Synthesis_Workflow Start Starting Materials (e.g., Dihalopyridine) Step1 First Coupling (e.g., Suzuki or Buchwald-Hartwig) Start->Step1 Intermediate1 Key Intermediate A Step1->Intermediate1 Step2 Second Coupling (e.g., SNAr or Buchwald-Hartwig) Intermediate1->Step2 Crude Crude Product Step2->Crude Purify Purification (Chromatography, Crystallization) Crude->Purify Final Final Inhibitor Purify->Final Analyze Characterization (NMR, MS, HPLC) Final->Analyze

Caption: Generalized workflow for CSF1R inhibitor synthesis.

Detailed Protocol: Synthesis of a Pexidartinib Analogue

Pexidartinib (PLX3397) is a potent and selective CSF1R inhibitor approved for the treatment of tenosynovial giant cell tumor. Its synthesis involves a convergent approach that is representative of many inhibitors in this class. Below is a detailed protocol for the synthesis of a closely related analogue, demonstrating the key chemical transformations.

Overall Reaction Scheme: (2,5-dichloropyridine) + (A) -> Intermediate 1 Intermediate 1 + (B) -> Final Product

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2,5-Dichloropyridine≥98%Sigma-AldrichStarting material.
(5-Chloropyridin-2-yl)methanamine≥97%Combi-BlocksAmine coupling partner.
4-Bromo-3-(trifluoromethyl)aniline≥98%TCI ChemicalsAryl coupling partner.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeStrem ChemicalsCatalyst for Buchwald-Hartwig amination.
Xantphos≥98%Strem ChemicalsLigand for palladium catalyst.
Sodium tert-butoxide (NaOt-Bu)≥98%Acros OrganicsBase for amination.
TolueneAnhydrous, ≥99.8%Acros OrganicsReaction solvent.
Dichloromethane (DCM)HPLC GradeFisher ScientificSolvent for workup and chromatography.
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificSolvent for workup and chromatography.
HexanesHPLC GradeFisher ScientificSolvent for chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.Stationary phase for chromatography.
Step-by-Step Protocol

Step 1: Synthesis of Intermediate 1 - Buchwald-Hartwig Amination

This step couples the amine side chain to the pyridine core. The reaction is regioselective for the more reactive C2 position of 2,5-dichloropyridine.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyridine (1.48 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add (5-chloropyridin-2-yl)methanamine (1.57 g, 11.0 mmol, 1.1 equiv), sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv), and Xantphos (231 mg, 0.4 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent and Catalyst: Add anhydrous toluene (50 mL) via syringe, followed by palladium(II) acetate (90 mg, 0.4 mmol, 4 mol%).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting 2,5-dichloropyridine indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (100 mL).

    • Carefully quench with water (50 mL). The NaOt-Bu can cause a slight exotherm.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 20-50% ethyl acetate in hexanes to afford Intermediate 1 as a solid.

Step 2: Synthesis of the Final Product - Second Buchwald-Hartwig Amination

This second coupling attaches the aniline fragment to the remaining chloro-position on the pyridine core.

  • Setup: To a flame-dried 50 mL round-bottom flask, add Intermediate 1 (from the previous step, assuming ~8.0 mmol), 4-bromo-3-(trifluoromethyl)aniline (2.11 g, 8.8 mmol, 1.1 equiv), sodium tert-butoxide (1.08 g, 11.2 mmol, 1.4 equiv), and Xantphos (185 mg, 0.32 mmol, 4 mol%).

  • Inert Atmosphere: Again, establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent and Catalyst: Add anhydrous toluene (40 mL) and palladium(II) acetate (72 mg, 0.32 mmol, 4 mol%).

  • Reaction: Heat the mixture to 110 °C and stir for 16-24 hours. Monitor by LC-MS.

  • Workup: Follow the same workup procedure as in Step 1.

  • Purification:

    • Concentrate the crude product.

    • Purify by column chromatography (25-60% ethyl acetate in hexanes).

    • For higher purity, the resulting solid can be recrystallized from an appropriate solvent system like ethanol/water or triturated with diethyl ether to yield the final product.

Characterization and Quality Control

The identity and purity of the synthesized inhibitor must be rigorously confirmed.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purityThe spectrum should show the correct number of protons with appropriate chemical shifts, multiplicities, and integrations for the target structure. Absence of significant impurity peaks.
¹³C NMR Structural confirmationThe spectrum should show the correct number of carbon signals corresponding to the molecule.
LC-MS Purity assessment and mass confirmationA single major peak in the liquid chromatogram (purity >95%). The mass spectrum should show the [M+H]⁺ ion corresponding to the calculated molecular weight.
HPLC Quantitative purity analysisUsed to determine the final purity with high accuracy, often required for biological assays.

Safety and Handling

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood. Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes. Halogenated aromatic compounds can be irritants.

  • Solvents: Toluene, DCM, and other organic solvents are flammable and volatile. Use in a well-ventilated area and away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when performing these synthetic procedures.

References

  • Title: The role of the M-CSF receptor in development and disease Source: Journal of Leukocyte Biology URL:[Link]
  • Title: Colony-stimulating factor-1 receptor signaling in disease Source: Cold Spring Harbor Perspectives in Biology URL:[Link]
  • Title: Targeting Tumor-Associated Macrophages with CSF1R Inhibitors in Cancers Source: Cancers (Basel) URL:[Link]
  • Title: CSF1R inhibitors: a new class of anticancer agents that target the tumor microenvironment Source: British Journal of Cancer URL:[Link]
  • Title: The role of CSF-1 in normal and pathological hematopoiesis Source: Journal of Leukocyte Biology URL:[Link]
  • Title: The Buchwald-Hartwig Amination: A Practical User's Guide Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Pexidartinib for the treatment of tenosynovial giant cell tumor Source: Expert Review of Clinical Pharmacology URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. The target molecule, a key intermediate in the development of kinase inhibitors and other bioactive molecules, is typically synthesized via electrophilic formylation of N-phenylsulfonyl-7-azaindole.[1] This process, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability.

This document provides a robust baseline protocol, in-depth troubleshooting guides, and answers to frequently asked questions to help you navigate these challenges effectively.

Core Synthesis Protocol: Vilsmeier-Haack Formylation

The most common and reliable method for introducing a formyl group at the C2 position of the N-protected 7-azaindole core is the Vilsmeier-Haack reaction.[2] This reaction involves the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[3] This weak electrophile then attacks the electron-rich C2 position of the pyrrole ring.[4]

Step 1: N-Protection of 7-Azaindole

Before formylation, the pyrrole nitrogen of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) must be protected. The phenylsulfonyl group is ideal as it is strongly electron-withdrawing, which directs the electrophilic attack to the C3 position's less reactive C2 position and enhances the substrate's stability.

  • Procedure: To a cooled (0 °C) solution of 7-azaindole in a suitable solvent like dichloromethane (DCM), add a base (e.g., finely ground sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[5] Slowly add benzenesulfonyl chloride and allow the reaction to warm to room temperature, stirring for 1-2 hours until completion (monitored by TLC).[5] Perform an aqueous workup and purify by silica gel chromatography to yield 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.[5]

Step 2: Vilsmeier-Haack Formylation
  • Reagents & Conditions:

    • Substrate: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

    • Solvent: N,N-Dimethylformamide (DMF)

    • Reagent: Phosphorus oxychloride (POCl₃)

    • Temperature: 0 °C to room temperature (or gentle heating if necessary)

    • Workup: Hydrolysis with an aqueous base (e.g., sodium acetate or sodium hydroxide solution)

  • Detailed Protocol:

    • In a dry, nitrogen-purged flask, dissolve the 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine substrate in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5-10 °C. The formation of the Vilsmeier reagent is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Once the starting material is consumed, carefully quench the reaction by pouring it slowly into a vigorously stirred beaker of ice-cold aqueous sodium acetate or dilute sodium hydroxide solution. This step hydrolyzes the intermediate iminium salt to the final aldehyde.[3][4][6]

    • Stir the resulting mixture until the product precipitates. Collect the solid by filtration, wash thoroughly with water, and dry under a vacuum.

    • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Visualizing the Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Formylation Start 7-Azaindole Protection Add NaOH, TBAB, DCM, Benzenesulfonyl Chloride @ 0°C -> RT Start->Protection Workup1 Aqueous Workup & Purification Protection->Workup1 Protected 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Workup1->Protected Formylation Dissolve in DMF, Cool to 0°C, Add POCl₃ Protected->Formylation Proceed to Formylation Reaction Stir @ RT for 2-6h Formylation->Reaction Workup2 Quench with aq. NaOAc on ice Reaction->Workup2 FinalProduct Crude Product (Filter & Dry) Workup2->FinalProduct Purify Recrystallization or Column Chromatography FinalProduct->Purify If necessary PureProduct This compound Purify->PureProduct Final Product

Caption: General synthesis workflow.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the Vilsmeier-Haack formylation step.

Problem EncounteredPotential CausesRecommended Solutions
Low or No Product Yield 1. Degraded Reagents: POCl₃ is sensitive to moisture. Old DMF can contain dimethylamine.[7] 2. Insufficient Activation: The Vilsmeier reagent is a weak electrophile and requires an electron-rich substrate.[8][4] 3. Incomplete Reaction: Reaction time or temperature may be insufficient for less reactive substrates.[7]1. Use freshly opened or distilled POCl₃ and anhydrous DMF. 2. Ensure the N-H of the starting 7-azaindole is properly protected with the phenylsulfonyl group. 3. Increase the reaction time and monitor by TLC. If the reaction is still sluggish, consider gently heating the mixture (e.g., to 40-60 °C).[7]
Formation of Multiple Products / Side Reactions 1. Reaction at C3: Although C2 is electronically favored, some formylation at the C3 position can occur, especially under harsh conditions. 2. De-sulfonylation: The phenylsulfonyl group can be labile under certain conditions, leading to side products. 3. Over-reaction: In highly activated systems, di-formylation is a possibility, though less common here.1. Maintain a low reaction temperature (0 °C to RT) to improve regioselectivity.[7] 2. Avoid excessive heating and prolonged reaction times. Use a carefully controlled workup procedure. 3. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.2-1.5 equivalents).[7]
Difficult Workup or Product Isolation 1. Incomplete Hydrolysis: The intermediate iminium salt is not fully hydrolyzed to the aldehyde.[3][6] 2. Emulsion Formation: Difficult separation between aqueous and organic layers during extraction. 3. Product is Oily/Gummy: The product fails to precipitate or crystallize from the workup solution.1. Ensure the quenching solution is basic enough (pH > 8) and stir vigorously for an adequate amount of time (30-60 min) to ensure complete hydrolysis. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. Try adding a co-solvent like ethanol to the aqueous mixture to induce precipitation. If it remains oily, extract with a suitable organic solvent (e.g., Ethyl Acetate or DCM), dry the organic layer, and concentrate to obtain the crude product for purification.
Reaction Mixture Solidifies or Stir Bar Stops 1. Precipitation of Vilsmeier Reagent: The chloroiminium salt can precipitate if the concentration is too high.[7] 2. Exothermic Reaction: Uncontrolled addition of POCl₃ can cause localized heating and solidification.1. Use a more dilute solution by increasing the amount of DMF. 2. Add the POCl₃ very slowly with efficient cooling and vigorous stirring to dissipate heat effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the phenylsulfonyl protecting group necessary?

  • A1: The phenylsulfonyl group serves two critical functions. First, it protects the acidic N-H proton of the pyrrole ring, preventing it from interfering with the basic conditions of some reactions. Second, as a strong electron-withdrawing group, it modifies the electronic properties of the pyrrolo[2,3-b]pyridine system. This deactivates the C3 position more than the C2 position, leading to high regioselectivity for formylation at C2.[9]

Q2: What is the mechanism of the Vilsmeier-Haack reaction?

  • A2: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[10] In the second stage, the electron-rich C2 position of the N-sulfonyl-7-azaindole acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution.[6] The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl3 POCl₃ Attack Vilsmeier_Reagent->Attack Reacts with Substrate N-Sulfonyl-7-azaindole Iminium_Intermediate Iminium Ion Intermediate Attack->Iminium_Intermediate Forms Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Aqueous Workup (H₂O) Final_Product Aldehyde Product Hydrolysis->Final_Product Yields

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Q3: Can other formylating agents be used?

  • A3: While the Vilsmeier-Haack reaction is the most common, other methods like the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid) or lithiation at C2 followed by quenching with an electrophile like DMF can also be employed.[11] However, the Vilsmeier-Haack reaction is often preferred due to its relatively mild conditions, operational simplicity, and good yields for electron-rich heterocycles.[2]

Q4: How critical is the purity of the starting materials?

  • A4: Extremely critical. The Vilsmeier-Haack reaction is sensitive to moisture, which can decompose both POCl₃ and the Vilsmeier reagent itself. Using anhydrous DMF and high-purity 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is essential for achieving high yields and minimizing side product formation. Impurities in the starting material can lead to discoloration and complicate purification.

References

  • Vilsmeier-Haack Reaction | Chem-St
  • Vilsmeier-Haack Reaction - Chemistry Steps ([Link])
  • Vilsmeier-Haack Reaction - NROChemistry ([Link])
  • Vilsmeier-Haack reaction - chemeurope.com ([Link])
  • Vilsmeier–Haack reaction - Wikipedia ([Link])
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry ([Link])
  • Applications of the Vilsmeier reaction in heterocyclic chemistry | Request PDF ([Link])
  • 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | 189089- - J&K - J&K Scientific ([Link])
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central ([Link])
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI ([Link])
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach ([Link])
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)

Sources

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis and improve your reaction yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter. We delve into the root causes of these issues and provide actionable, step-by-step protocols to resolve them.

Issue 1: Low or No Yield of the Desired Product

Question: I performed the formylation of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine using a Vilsmeier-Haack reaction (POCl₃/DMF), but I'm seeing very low conversion to the desired aldehyde. What are the potential causes and how can I improve the yield?

Answer:

Low yield in the Vilsmeier-Haack formylation of this substrate is a common issue that can often be traced back to three critical areas: the quality of your starting materials and reagents, the reaction temperature, and the effectiveness of the aqueous workup.

Causality Analysis:

The Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and an activating agent like POCl₃ or oxalyl chloride. The electron-rich pyrrole ring of your N-protected azaindole then attacks this electrophile. The success of this reaction is highly dependent on the reactivity of both the substrate and the Vilsmeier reagent.

  • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, solvent, or on the glassware will quench the reagent, leading to lower concentrations of the active electrophile and thus, reduced product formation.

  • Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution are temperature-sensitive steps. Improper temperature control can lead to either an incomplete reaction or the formation of side products.

  • Inadequate Quenching/Hydrolysis: The reaction is quenched with water or an ice-cold basic solution to hydrolyze the intermediate iminium species to the final aldehyde. Inefficient hydrolysis can result in the loss of product during extraction.

Step-by-Step Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use a freshly opened bottle of anhydrous DMF or purify your DMF by distillation from calcium hydride. Store it over molecular sieves.

    • Ensure your 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine starting material is dry. If necessary, dissolve it in a suitable solvent, dry with MgSO₄, filter, and remove the solvent under reduced pressure.

  • Optimize Reaction Temperature:

    • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the anhydrous DMF at 0 °C (ice bath). Stir at this temperature for at least 30 minutes to ensure complete formation of the reagent.

    • Addition of Substrate: Add your starting material, dissolved in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane, to the pre-formed Vilsmeier reagent at 0 °C.

    • Reaction Progression: After the addition, allow the reaction to slowly warm to room temperature and stir for the recommended time (typically 2-4 hours, but this may need optimization). Monitor the reaction progress by TLC or LC-MS.

  • Effective Aqueous Workup:

    • Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture onto crushed ice or into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). This step is highly exothermic and should be done with caution.

    • The goal is to neutralize the acidic mixture and hydrolyze the intermediate. Stir the resulting mixture until the ice has completely melted and the evolution of gas has ceased.

    • Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My crude reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate the pure this compound. What are these side products and what is the best way to purify my target compound?

Answer:

The formation of multiple products is often due to side reactions, such as reaction at other positions on the rings or decomposition of the starting material or product. Purification can be challenging due to the similar polarities of these byproducts.

Causality Analysis:

  • Competing Reaction Sites: While the C2 position of the pyrrole ring is the most nucleophilic and the expected site of formylation, under certain conditions, you might see minor formylation at other positions, though this is less likely with the bulky phenylsulfonyl protecting group.

  • De-sulfonylation: The phenylsulfonyl group can be cleaved under certain conditions, leading to the formation of 7-azaindole, which can then react to form other byproducts.

  • Incomplete Reaction: Unreacted starting material will also complicate the purification.

Recommended Purification Strategy:

Flash column chromatography is the most effective method for purifying the target aldehyde.

Step-by-Step Purification Protocol:

  • Choose the Right Solvent System:

    • Start by developing a good solvent system for your TLC analysis that gives a clear separation between your product, starting material, and any major impurities. A good starting point is a mixture of hexanes and ethyl acetate.

    • Aim for an Rf value of around 0.25-0.35 for your desired product to ensure good separation on the column.

  • Prepare the Column:

    • Dry-load your crude material onto silica gel for better resolution. To do this, dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder.

    • Carefully load this onto your pre-packed silica gel column.

  • Elution:

    • Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

Data Presentation: Solvent System Optimization

TrialHexanes:Ethyl Acetate RatioProduct RfObservations
190:100.60Poor separation from a non-polar impurity.
280:200.45Good separation, but still slightly high Rf.
385:150.30Optimal separation from all major impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the phenylsulfonyl protecting group used for this synthesis?

The phenylsulfonyl group serves two primary functions. First, it protects the nitrogen of the pyrrole ring from reacting with the electrophile. Second, as a strong electron-withdrawing group, it modifies the electronic properties of the pyrrolo[2,3-b]pyridine ring system, which can influence the regioselectivity of the formylation reaction, favoring the C2 position.

Q2: Are there alternative formylation methods I could try?

Yes, while the Vilsmeier-Haack reaction is common, other methods could be explored:

  • Duff Reaction: This involves the use of hexamethylenetetramine in an acidic medium. It is typically used for activated aromatic systems.

  • Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid like TiCl₄ or SnCl₄. This is a powerful formylating agent but requires strict anhydrous conditions.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. You should see a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method to determine the purity of your final compound.

Visualizing the Process

To aid in understanding, the following diagrams illustrate the key processes involved in this synthesis.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Substrate 1-(Phenylsulfonyl)-1H- pyrrolo[2,3-b]pyridine Substrate->Intermediate attacks Product Target Aldehyde Intermediate->Product Hydrolysis (H₂O Workup)

Caption: Reaction mechanism for the Vilsmeier-Haack formylation.

G Start Low Yield Observed CheckReagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->CheckReagents CheckTemp Verify Temperature Control (0°C for reagent formation) Start->CheckTemp CheckWorkup Review Workup Procedure (Slow quench, proper pH) Start->CheckWorkup OptimizeTime Optimize Reaction Time (Monitor by TLC/LC-MS) CheckReagents->OptimizeTime CheckTemp->OptimizeTime CheckWorkup->OptimizeTime Success Improved Yield OptimizeTime->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS 189089-91-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this key synthetic intermediate. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Addressing In-process Purification Challenges

This section is designed to resolve specific issues you may encounter during the purification of this compound.

Question 1: My final product appears as a persistent oil or gummy solid after column chromatography, and my yield is lower than expected. What is the likely cause?

Answer: This is a common issue often attributed to two primary factors: residual solvent and the presence of a co-eluting impurity. The aldehyde functional group and the heterocyclic core can interact strongly with certain solvents.

  • Causality: High-boiling point solvents used in chromatography (e.g., ethyl acetate, methanol) can become trapped within the product matrix. Furthermore, impurities with similar polarity to the target compound can co-elute, preventing proper solidification.

  • Troubleshooting Protocol:

    • Solvent Removal: Dry the compound under high vacuum (0.1–1 mmHg) for an extended period (12–24 hours), possibly with gentle heating (30–40°C) if the compound is stable at these temperatures.

    • Analytical Verification: Acquire a ¹H NMR spectrum of the material. Look for characteristic solvent peaks (e.g., ethyl acetate at δ 2.05, 4.12, and 1.26 ppm).

    • Alternative Purification: If residual solvent is not the issue, a co-eluting impurity is likely. A secondary purification step is recommended. Recrystallization is often the most effective method. (See FAQ 2 for solvent recommendations). Alternatively, re-purification via chromatography using a different solvent system with altered selectivity (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/acetone system) can be effective.

Question 2: My analytical data (NMR/LC-MS) shows a significant peak corresponding to the de-sulfonated starting material, 7-azaindole. Why is the phenylsulfonyl protecting group being cleaved?

Answer: The N-phenylsulfonyl group, while a robust protecting group, is susceptible to cleavage under certain nucleophilic, strongly acidic, or basic conditions.[1][2] This lability is a known characteristic of sulfonamides used as protecting groups.[3]

  • Causality: The cleavage is typically a result of hydrolysis. This can occur if the reaction workup involves harsh aqueous acidic/basic washes or if the silica gel used for chromatography is too acidic. The pyrrolo[2,3-b]pyridine core can influence the stability of the N-S bond.

  • Preventative Measures:

    • Neutral Workup: During the aqueous workup, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7) to neutralize any excess acid, followed by a brine wash.

    • Chromatography Considerations:

      • Deactivate Silica: If you suspect silica-induced degradation, you can use deactivated silica gel. This can be prepared by creating a slurry of the silica in your eluent and adding 0.5-1% triethylamine (Et₃N) by volume.

      • Speed: Do not let the compound sit on the column for an extended period. A faster flash chromatography is preferable to slow gravity chromatography.

      • Alternative Stationary Phase: In severe cases, switching to a less acidic stationary phase like neutral alumina may be beneficial.

Question 3: I'm attempting to recrystallize the compound, but it consistently "oils out" of solution instead of forming crystals. How can I induce crystallization?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated and the compound's melting point is lower than the temperature of the solution, or when impurities inhibit crystal nucleation.

  • Causality: The solubility of your compound in the chosen solvent is too high, even at lower temperatures, or the rate of cooling is too rapid. Impurities can also act as "crystal poisons," disrupting the formation of an ordered crystal lattice.

  • Troubleshooting Protocol:

    • Reduce Cooling Rate: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.

      • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution.

    • Modify Solvent System:

      • Co-solvent Approach: Dissolve the compound in a minimum amount of a good solvent (e.g., ethyl acetate, acetone). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, heptane) dropwise until the solution becomes faintly turbid. Warm the solution until it is clear again, then allow it to cool slowly. A successful recrystallization from ethyl acetate has been reported for the analogous indole compound.[4]

Question 4: My column chromatography shows significant streaking or "tailing" of the product spot on TLC, leading to poor separation and mixed fractions. What's happening?

Answer: Tailing is often a sign of undesirable interactions between the compound and the stationary phase, typically silica gel.

  • Causality: The aldehyde group and the nitrogen atoms in the pyrrolopyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong binding leads to a slow, continuous elution rather than a tight band, causing tailing.

  • Mitigation Strategy:

    • Eluent Modification: Add a small amount of a polar modifier to your eluent to compete with your compound for binding sites on the silica.

      • For non-polar to moderately polar systems (e.g., Hexane/EtOAc), adding 0.5-1% of acetic acid or triethylamine can dramatically improve peak shape. Given the basic nitrogens in the pyridine ring, triethylamine is often a better choice.

    • Load Concentration: Ensure you are not overloading the column. Dissolve the crude material in a minimal amount of solvent before loading it onto the column.

    • Alternative Stationary Phase: Consider using C18-reversed phase chromatography if the issue persists, as the separation mechanism is based on hydrophobicity rather than polar interactions.

Frequently Asked Questions (FAQs)

This section provides answers to common technical questions regarding the properties and handling of this compound.

Question 1: What are the recommended starting conditions for silica gel flash column chromatography?

Answer: The optimal eluent system depends on the specific impurities present in your crude material. However, the following systems are excellent starting points. Always develop the separation on a TLC plate first.

Solvent System Typical Ratio (v/v) Expected Rf Notes
Hexane / Ethyl Acetate70:30 to 50:500.2 - 0.4A standard, effective system for compounds of moderate polarity.
Dichloromethane / Methanol99:1 to 95:50.3 - 0.5Good for separating more polar impurities. Use high-purity DCM.
Toluene / Acetone80:200.25 - 0.45Offers different selectivity compared to ester-based systems.

Question 2: What are the physical properties and recommended storage conditions for this compound?

Answer: Understanding the physical properties is crucial for proper handling and storage to maintain its integrity.

Property Value Reference
Appearance Pale yellow solid powder[5]
Molecular Formula C₁₄H₁₀N₂O₃S[6]
Molecular Weight 286.31 g/mol [6]
Purity (Typical) ≥95-98%[5][6]
Storage -20°C, sealed, away from moisture[6]
Stability Stable under standard laboratory conditions[5]

Question 3: What are the most common impurities to anticipate from the synthesis?

Answer: Awareness of potential impurities is key to designing an effective purification strategy. Common impurities arise from the typical synthetic route, which involves the N-sulfonylation of 7-azaindole followed by formylation at the C2 position.

  • Unreacted Starting Material: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

  • Hydrolysis/Cleavage Product: 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (de-sulfonylated product).

  • Isomeric Impurity: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, which can arise from non-selective formylation.

  • Reagent Byproducts: Residuals from formylating agents (e.g., from a Vilsmeier-Haack or lithiation/DMF reaction).

  • Benzenesulfonic Acid: A potential byproduct from the hydrolysis of the phenylsulfonyl group.

Question 4: How does the phenylsulfonyl group affect the compound's properties and purification?

Answer: The phenylsulfonyl group serves two primary functions: as a protecting group and as a reactivity modulator.[2]

  • Electron-Withdrawing Nature: It significantly reduces the electron density of the pyrrole ring, deactivating it towards electrophilic substitution and preventing unwanted side reactions. This effect enhances the stability of the pyrrolopyridine core.[1][5]

  • Increased Polarity & Solubility: The sulfonyl group increases the compound's polarity compared to the unprotected 7-azaindole scaffold. This generally improves its solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, which is beneficial for both reaction setup and chromatographic purification.[5]

  • Chromatographic Handle: The presence of this bulky, polar group provides a good "handle" for purification by silica gel chromatography, often leading to better separation from less polar, non-sulfonated impurities.

Visualized Workflows

Diagram 1: Purification Strategy Decision Tree This workflow helps in selecting the appropriate primary purification method based on the initial state of the crude product.

purification_strategy start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid high_purity Is purity >90% by NMR? is_solid->high_purity Yes column Perform Flash Column Chromatography is_solid->column No (Oil/Gum) high_purity->column No recrystallize Proceed with Recrystallization high_purity->recrystallize Yes oiling_out Does it 'oil out' during crystallization? cosolvent Use Co-Solvent Recrystallization (e.g., EtOAc/Heptane) oiling_out->cosolvent Yes final_product Pure Product oiling_out->final_product No column->final_product recrystallize->oiling_out cosolvent->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Poor Chromatographic Separation This flowchart provides a logical sequence of steps to improve the resolution during column chromatography.

chroma_troubleshooting start Poor Separation Observed (Co-elution or Tailing) check_rf Is R f of product between 0.2 and 0.4? start->check_rf adjust_polarity Adjust Eluent Polarity check_rf->adjust_polarity No check_tailing Is tailing observed? check_rf->check_tailing Yes adjust_polarity->start add_modifier Add Modifier to Eluent (e.g., 0.5% Et₃N) check_tailing->add_modifier Yes change_system Change Solvent System (e.g., Hex/EtOAc -> DCM/Acetone) check_tailing->change_system No success Separation Improved add_modifier->success change_system->success

Caption: Flowchart for troubleshooting poor chromatography.

References

  • Hangzhou Leap Chem Co., Ltd. This compound丨CAS 189089-91-6.
  • ChemScene. 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
  • Cabezas, J. A., & Arias, M. L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
  • International Union of Crystallography. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. [Link]
  • ResearchGate. Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. [Link]
  • ResearchG
  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

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Technical Support Center: Formylation of 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 7-azaindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical laboratory experience. Our goal is to help you navigate the complexities of 7-azaindole formylation, enabling you to optimize your reactions, minimize side product formation, and achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

7-Azaindole is an electron-rich heteroaromatic system, making it amenable to electrophilic substitution reactions such as formylation. The desired product is typically 7-azaindole-3-carboxaldehyde, a versatile intermediate in the synthesis of numerous biologically active compounds.[1][2][3] However, the presence of two nitrogen atoms and multiple reactive sites on the bicyclic ring system can lead to a variety of side products, complicating product purification and reducing yields. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for successful synthesis.

Troubleshooting Guide: Common Issues in 7-Azaindole Formylation

This section addresses specific problems that you may encounter during the formylation of 7-azaindole and provides actionable solutions.

Problem 1: Low Yield of the Desired 7-Azaindole-3-carboxaldehyde

Q: I am getting a low yield of my target 3-formylated product. What are the likely causes and how can I improve it?

A: Low yields in the formylation of 7-azaindole can stem from several factors, including incomplete reaction, degradation of the starting material or product, and the formation of multiple side products. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Vilsmeier-Haack Reaction: The Vilsmeier reagent, typically formed from POCl₃ and DMF, is a mild electrophile.[4] Ensure that the stoichiometry of the Vilsmeier reagent is sufficient, typically 1.5 to 3 equivalents relative to the 7-azaindole. The reaction temperature is also critical; while often run at or below room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.[5] However, be cautious as higher temperatures can promote side product formation.

    • Duff Reaction: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, can also be employed.[6][7] The reaction often requires higher temperatures and longer reaction times. Ensure your reaction is running for a sufficient duration, monitoring by TLC or LC-MS.

  • Starting Material Degradation: 7-Azaindole can be sensitive to strongly acidic conditions, which can lead to dimerization or polymerization.[8]

    • Mitigation: Use the mildest effective conditions. For the Vilsmeier-Haack reaction, ensure slow, controlled addition of POCl₃ to DMF at a low temperature to manage the exotherm and prevent the generation of excess strong acid.

  • Side Product Formation: The most common reason for low yields is the diversion of starting material to undesired side products. See the subsequent troubleshooting sections for detailed advice on specific impurities.

Problem 2: Formation of the N1-formylated Side Product

Q: My reaction mixture shows a significant amount of a side product that I suspect is the N1-formyl-7-azaindole. How can I confirm its identity and prevent its formation?

A: N-formylation is a common side reaction, particularly under certain Vilsmeier-Haack conditions.[9]

  • Confirmation: The N-formyl product will have a distinct NMR spectrum compared to the C3-formyl isomer. Key differences will be observed in the aromatic proton shifts and the absence of the N-H proton signal. Mass spectrometry will show the same mass as the desired product, so chromatographic separation and spectroscopic analysis are essential for confirmation.

  • Causality and Prevention:

    • Reaction Conditions: N-formylation can be favored by an excess of the formylating agent and higher reaction temperatures.

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use the minimum amount required for complete C3-formylation.

      • Temperature Management: Maintain a low reaction temperature (0-10 °C) during the addition of the Vilsmeier reagent and the 7-azaindole.

      • Work-up Procedure: The N-formyl group is often labile and can sometimes be hydrolyzed back to the starting material or rearranged under specific work-up conditions. A mild aqueous basic work-up (e.g., with NaHCO₃ or Na₂CO₃) can sometimes selectively cleave the N-formyl group, though this may also affect the desired product.

Problem 3: Presence of a Di-formylated Product

Q: I am observing a di-formylated product in my reaction. Which positions are being formylated and how can I suppress this side reaction?

A: Di-formylation, although less common than N-formylation, can occur, especially under forcing conditions. The most likely positions for a second formylation are the C4 or C6 positions of the pyridine ring, or potentially the N1 position in addition to C3.

  • Causality and Prevention:

    • Reaction Conditions: The use of a large excess of the formylating agent and elevated temperatures significantly increases the likelihood of di-formylation.

    • Troubleshooting Steps:

      • Stoichiometry is Key: Reduce the molar ratio of the formylating agent to 7-azaindole. A ratio of 1.1 to 1.5 equivalents is often a good starting point to favor mono-formylation.

      • Optimize Temperature and Reaction Time: Avoid high temperatures and prolonged reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed to the desired extent.

      • Consider a Milder Formylating Agent: If using a highly reactive formylating agent, consider switching to a milder one. For the Duff reaction, adjusting the stoichiometry of HMTA is the primary way to control the degree of formylation.[10]

Problem 4: Formation of Dimeric and Polymeric Byproducts

Q: My reaction is producing a significant amount of insoluble, dark-colored material, suggesting polymerization or dimerization. What is causing this and how can I avoid it?

A: 7-Azaindole is known to dimerize, particularly under acidic conditions.[11] This is a significant challenge in reactions that utilize strong acids.

  • Causality and Prevention:

    • Acid-Catalyzed Dimerization: The pyridine nitrogen of 7-azaindole can be protonated, activating the molecule towards nucleophilic attack from another 7-azaindole molecule.

    • Troubleshooting Steps:

      • Control Acidity: In the Vilsmeier-Haack reaction, the in-situ generation of the Vilsmeier reagent from POCl₃ and DMF produces HCl, which can contribute to dimerization. Ensure efficient stirring and slow addition of reagents to avoid localized high concentrations of acid.

      • Protecting Groups: While adding steps to a synthesis, the use of an N-protecting group on the pyrrole nitrogen can sometimes mitigate dimerization by altering the electronic properties of the ring system. However, the choice of protecting group is critical, as it must be stable to the formylation conditions and easily removable.

      • Alternative Formylation Methods: Consider formylation methods that do not require strongly acidic conditions if dimerization is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is generally preferred for 7-azaindole, Vilsmeier-Haack or Duff?

A1: The Vilsmeier-Haack reaction is generally the more widely used and often higher-yielding method for the formylation of electron-rich heterocycles like 7-azaindole.[12][13] It typically proceeds under milder conditions than the Duff reaction and the Vilsmeier reagent is a more selective electrophile. The Duff reaction can be a viable alternative, particularly if other functional groups in the molecule are sensitive to the reagents used in the Vilsmeier-Haack reaction.[14][15]

Q2: What is the expected regioselectivity of 7-azaindole formylation and why?

A2: The formylation of 7-azaindole overwhelmingly occurs at the C3 position. This is because the C3 position is the most electron-rich and sterically accessible position on the pyrrole ring, which is more activated towards electrophilic substitution than the pyridine ring. The mechanism of the Vilsmeier-Haack reaction involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, and the C3 position of 7-azaindole is the site of highest electron density, analogous to indole itself.

Q3: Are there any specific analytical techniques recommended for monitoring the reaction and characterizing the products?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the consumption of starting material and the formation of the product and various side products, providing mass information for each peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation of the final product and any isolated side products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and determination of impurity profiles.

Q4: Can I use other formylating agents besides the Vilsmeier reagent or HMTA?

A4: While the Vilsmeier-Haack and Duff reactions are the most common, other formylation methods exist. For instance, the Reimer-Tiemann reaction can be used for the ortho-formylation of phenols, but its applicability to 7-azaindole is less documented and may lead to complex product mixtures due to the basic conditions.[7] For specific applications, other specialized formylating agents might be considered, but the Vilsmeier-Haack reaction generally offers the best balance of reactivity, selectivity, and practicality for this substrate.

Experimental Protocols and Data

Table 1: Comparison of Typical Formylation Conditions for 7-Azaindole
ParameterVilsmeier-Haack ReactionDuff Reaction
Formylating Agent Vilsmeier Reagent (from POCl₃/DMF)Hexamethylenetetramine (HMTA)
Solvent DMF, DichloromethaneAcetic Acid, Trifluoroacetic Acid
Temperature 0 °C to 50 °C70 °C to 120 °C
Reaction Time 1-4 hours4-24 hours
Typical Yield 60-90%30-60%
Key Side Products N1-formylation, DimerizationDi-formylation, Polymerization
Protocol: Vilsmeier-Haack Formylation of 7-Azaindole
  • To a stirred solution of N,N-dimethylformamide (DMF, 5 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 7-azaindole (1 equivalent) in DMF or another suitable solvent to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a stirred mixture of ice and aqueous sodium bicarbonate solution to quench the reaction and neutralize the acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-azaindole-3-carboxaldehyde.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Vilsmeier-Haack Formylation of 7-Azaindole - Main and Side Reactions

formylation_pathways cluster_main Main Reaction Pathway cluster_side Side Reactions 7-Azaindole 7-Azaindole Vilsmeier Reagent Vilsmeier Reagent 7-Azaindole->Vilsmeier Reagent Electrophilic Attack at C3 N1-formyl-7-azaindole N1-formyl-7-azaindole 7-Azaindole->N1-formyl-7-azaindole N-formylation Dimer Dimer 7-Azaindole->Dimer Acid-catalyzed Dimerization Intermediate Intermediate Vilsmeier Reagent->Intermediate 7-Azaindole-3-carboxaldehyde 7-Azaindole-3-carboxaldehyde Intermediate->7-Azaindole-3-carboxaldehyde Hydrolysis Di-formylated Product Di-formylated Product 7-Azaindole-3-carboxaldehyde->Di-formylated Product Further Formylation

Caption: Reaction pathways in the Vilsmeier-Haack formylation of 7-azaindole.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of 3-Formyl Product check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_temp Increase Temperature or Time incomplete->increase_temp increase_reagent Increase Vilsmeier Reagent Stoichiometry incomplete->increase_reagent analyze_impurities Analyze Impurities by LC-MS complete->analyze_impurities n_formyl N-formylation Observed analyze_impurities->n_formyl dimer Dimer/Polymer Observed analyze_impurities->dimer di_formyl Di-formylation Observed analyze_impurities->di_formyl reduce_temp Reduce Temperature n_formyl->reduce_temp control_stoich Control Stoichiometry n_formyl->control_stoich protecting_group Consider N-protection dimer->protecting_group reduce_reagent Reduce Formylating Agent di_formyl->reduce_reagent

Sources

Stability issues of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (also known as 1-(Phenylsulfonyl)-7-azaindole-2-carbaldehyde). This document is intended for researchers, scientists, and drug development professionals. Here, we address common stability issues encountered when working with this compound in solution, providing troubleshooting advice and preventative protocols grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to help you diagnose and resolve specific problems observed during your experiments.

Question 1: I dissolved the compound, and the solution is gradually turning yellow/brown. What is happening?

Answer:

This is a classic indicator of degradation, likely stemming from two main sources: oxidation and/or polymerization of the pyrrolopyridine (7-azaindole) core.

  • Causality (The "Why"): The pyrrole ring within the 7-azaindole structure is electron-rich, making it susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light, leading to the formation of colored oligomeric or polymeric species. While the N-phenylsulfonyl group reduces the electron density of the ring, it does not eliminate this possibility entirely.

  • Immediate Troubleshooting Steps:

    • Inert Atmosphere: If you are working with the solution on the bench, transfer it to an inert atmosphere (e.g., a glovebox or a flask flushed with argon or nitrogen) to halt further oxidation.

    • Solvent Check: Ensure your solvent was deoxygenated before use. Standard practice involves sparging the solvent with an inert gas (N₂ or Ar) for 15-30 minutes or using several freeze-pump-thaw cycles.

    • Light Protection: Immediately protect your solution from light by wrapping the container in aluminum foil or using an amber vial. Photodegradation can occur even under ambient laboratory lighting.[1]

  • Long-Term Prevention:

    • Storage: Always store stock solutions at -20°C or lower under an inert atmosphere.[2]

    • Fresh Preparation: Prepare working solutions fresh for each experiment and use them promptly. Avoid storing dilute aqueous solutions for more than a day.[2]

Question 2: My HPLC analysis shows a new, more polar peak appearing over time, and the peak for my starting material is decreasing. What is this new peak?

Answer:

The most probable identity of this new, more polar peak is the desulfonylated parent compound, 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde . This degradation occurs via the hydrolytic cleavage of the nitrogen-sulfur (N-S) bond.

  • Causality (The "Why"): The N-sulfonyl bond, while relatively stable, is susceptible to hydrolysis, particularly under non-neutral pH conditions. The presence of trace amounts of acid or base in your solvent or on your glassware can catalyze this cleavage. The resulting 7-azaindole and benzenesulfonic acid are both more polar than the starting material, leading to earlier elution times on a reverse-phase HPLC column. While specific data is limited, studies on similar compounds suggest that acidic conditions are particularly effective at promoting this cleavage.[3]

  • Immediate Troubleshooting Steps:

    • pH Measurement: Check the pH of your solution. Unbuffered aqueous solutions or solutions containing acidic additives (like Trifluoroacetic acid, TFA) are common culprits.

    • Solvent Purity: Verify the quality of your solvent. Older bottles of solvents like methanol can absorb atmospheric CO₂ and become slightly acidic. Use high-purity, recently opened solvents.

    • Confirm Identity: If possible, confirm the identity of the new peak by LC-MS. The expected mass for the desulfonylated product (C₈H₆N₂O) is approximately 146.05 Da.

  • Long-Term Prevention:

    • Buffering: If your experiment allows, use a buffered solution to maintain a neutral pH (around 7.0).

    • Aprotic Solvents: For storage, prioritize high-purity aprotic solvents like anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) over protic solvents like methanol or ethanol.

    • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried to remove any acidic or basic residues.

Visual Guide to Troubleshooting & Degradation

To better assist in diagnosing stability issues, the following diagrams illustrate the troubleshooting workflow and the primary degradation pathway.

G cluster_0 Troubleshooting Workflow OBS Observation: Unexpected Result (e.g., Color Change, New HPLC Peak) Q1 Is the solution discolored (yellow/brown)? OBS->Q1 Q2 Is a new, more polar peak seen in HPLC/LC-MS? OBS->Q2 Q1->Q2 No C1 Probable Cause: Oxidation / Polymerization Q1->C1 Yes C2 Probable Cause: Hydrolytic Desulfonylation Q2->C2 Yes S1 Solution: - Use inert atmosphere - Degas solvents - Protect from light C1->S1 S2 Solution: - Check and control pH - Use high-purity aprotic solvents - Prepare solutions fresh C2->S2

Caption: Hydrolytic cleavage of the N-sulfonyl group.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed container, away from moisture and light. [2]For stock solutions, dissolve the compound in a high-purity, anhydrous aprotic solvent such as DMSO or DMF, aliquot into single-use vials to avoid freeze-thaw cycles, and store at -20°C or -80°C.

Q2: Which solvents should I avoid?

A: Caution should be exercised with protic solvents (e.g., methanol, ethanol, water) and acidic solvents (e.g., those containing TFA or acetic acid), as they can promote hydrolysis of the N-sulfonyl group. If you must use these solvents, prepare solutions immediately before use and keep them at a low temperature. Avoid prolonged storage in these solvents. The choice of solvent can significantly influence reaction pathways and stability. [4] Q3: Is the aldehyde group a source of instability?

A: Yes, the aldehyde functional group is reactive and can be a source of apparent instability or side-product formation. It can be oxidized to the corresponding carboxylic acid, especially if exposed to air over long periods. It can also participate in various reactions (e.g., condensation, acetal formation) depending on the other components in your solution. If you observe degradation that cannot be explained by hydrolysis or oxidation of the core, consider potential reactions involving the aldehyde.

Q4: My reaction with this aldehyde is low-yielding. Could instability be the cause?

A: Absolutely. If your reaction conditions are acidic, basic, or involve prolonged heating in a protic solvent, a significant portion of your starting material could be degrading via hydrolysis before it has a chance to react. This would lead to lower yields. It is crucial to ensure the stability of the compound under your specific reaction conditions. [5]Consider adding the aldehyde last to a pre-heated or pre-mixed reaction solution to minimize its exposure time to harsh conditions.

Experimental Protocol: Solution Stability Assessment via HPLC

This protocol provides a self-validating system to assess the stability of this compound in your chosen solvent system.

Objective: To quantify the rate of degradation and identify the formation of degradation products under specific storage conditions.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., DMSO, Acetonitrile, Methanol, Buffered Water)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Amber and clear glass vials

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 10 mg/mL in Acetonitrile). This will be your T=0 reference standard.

    • Analyze this fresh solution immediately by HPLC to determine the initial purity and retention time.

  • Sample Preparation for Stress Conditions:

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the solvent(s) you wish to test.

    • Dispense aliquots of this working solution into separate, appropriately labeled vials for each condition:

      • Condition A (Control): Amber vial, stored at 4°C.

      • Condition B (Light Exposure): Clear vial, stored at room temperature under ambient light.

      • Condition C (Thermal Stress): Amber vial, stored at an elevated temperature (e.g., 40°C).

      • (Optional) Condition D (Acidic Stress): Amber vial, solvent acidified with 0.1% TFA, stored at room temperature.

  • Time-Point Analysis:

    • Inject a sample from each condition into the HPLC at designated time points (e.g., T=0, 2h, 4h, 8h, 24h, 48h).

    • Use a suitable HPLC method (e.g., a gradient of water and acetonitrile with a C18 column) to separate the parent compound from any potential degradants. [6]Monitor at a wavelength where the compound has strong absorbance (e.g., ~280-320 nm, to be determined empirically).

  • Data Analysis:

    • For each time point, calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 sample.

    • Monitor the increase in the peak area of any new peaks that appear.

Data Interpretation:

Observation Likely Cause
Rapid degradation in clear vial (Condition B)Photodegradation
Accelerated degradation at 40°C (Condition C)Thermal Degradation
Accelerated degradation with TFA (Condition D)Acid-Catalyzed Hydrolysis
Slow degradation in control (Condition A)Inherent instability in the chosen solvent

This systematic approach will provide clear, quantitative data on the stability of your compound under your specific experimental conditions, allowing you to make informed decisions about solvent choice, storage, and experimental design. [7]

References
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  • Lamas, I., et al. (2018). Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule.
  • Restek Corporation. (n.d.).
  • Kong, W., et al. (2021). Four-Component Ring-Opening Reaction of Pyrroles via C-N Bond Cleavage under Multiple Functions of Elemental Sulfur. Organic Letters.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Lee, I., et al. (1982). Solvent effects on the solvolyses of N-benzoyl-arenesulfonimidoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2.
  • Cabezas, N., & Arias, S. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
  • Tzankova, V., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules.
  • De, M., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology.
  • Borin, A. C., & Serrano, S. H. P. (2001). Inhibition of Light-Induced Tautomerization of 7-Azaindole by Phenol: Indications of Proton-Coupled Electron/Energy Transfer Quenching. Journal of the Brazilian Chemical Society.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
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  • Parchem. (n.d.). 1-(Phenylsulphonyl)-7-Azaindole-2-Carbaldehyde (Cas 189089-91-6). Parchem fine & specialty chemicals.
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Pace, V., et al. (2023). Divergent access to fused N-heterocycle-thiazolines by solvent-dependent reaction of isoquinolinium thiolates with silylketene acetals. Organic & Biomolecular Chemistry.
  • Yong, Z. J., et al. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Journal of Chemical Technology & Biotechnology.
  • Pescatori, L., et al. (2021). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Molecules.
  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry.
  • Kumar, V., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry.
  • BenchChem. (2025). Preventing Polymerization of Pyrrole Compounds Under Acidic Conditions. BenchChem Technical Support.
  • Cabezas, N., & Arias, S. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
  • ChemicalBook. (2023). 1-(PHENYLSULFONYL)PYRROLE | 16851-82-4.
  • Scott, J. S., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry.
  • Dey, N., et al. (2023). Recent development of solvent-free synthesis of heterocycles. New Journal of Chemistry.
  • ChemBK. (2024). 1-(Phenylsulfonyl)Pyrrole.
  • Lebuhn, M., & Hartmann, A. (1993). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • Satinsky, D., et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Pharmaceutical and Biomedical Analysis.
  • Yuan, S., et al. (2007). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. Environmental Science & Technology.
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Technical Support Center: Troubleshooting Sonogashira Coupling with 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira coupling reactions involving 7-azaindole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction with a challenging, yet pharmaceutically relevant, heterocyclic scaffold.

The unique electronic properties of the 7-azaindole nucleus, stemming from the pyridine ring fused to the pyrrole, can introduce specific challenges not typically encountered with simpler aryl halides. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a halo-7-azaindole is not proceeding, or the yield is very low. What are the most common initial troubleshooting steps?

A1: Low reactivity in Sonogashira couplings with 7-azaindole derivatives often points to a few key factors. Start by assessing the following:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points, but the N-heterocyclic carbene (NHC) palladium complexes can offer enhanced stability and reactivity.[1][2] The copper(I) co-catalyst (e.g., CuI) is crucial for increasing the reaction rate under mild conditions.[3]

  • Reaction Temperature: While many Sonogashira reactions can proceed at room temperature, couplings involving electron-rich or sterically hindered aryl bromides may require higher temperatures to facilitate the rate-limiting oxidative addition step.[4] Consider increasing the temperature to 60-100 °C.[4][5]

  • Base Selection: The base is not just a proton scavenger; it plays a role in the catalytic cycle. Triethylamine (Et₃N) is a common choice, but stronger, non-coordinating organic bases like diisopropylethylamine (DIPEA) or inorganic bases such as Cs₂CO₃ or K₂CO₃ can be more effective, especially in preventing catalyst inhibition by the 7-azaindole nitrogen.[6]

  • Solvent: Ensure your solvent (e.g., DMF, THF, dioxane) is anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions like alkyne homocoupling.[4][7]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Alkyne homocoupling is a common side reaction, especially in the presence of copper catalysts and oxygen.[8] To suppress it:

  • Rigorous Degassing: Oxygen promotes the oxidative dimerization of copper acetylides. Ensure your reaction mixture is thoroughly degassed by freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[1][3] These reactions often require more active palladium catalysts, specialized ligands (e.g., bulky, electron-rich phosphines), and sometimes higher temperatures.[1]

  • Controlled Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

  • Hydrogen Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere has been shown to significantly reduce homocoupling.[8]

Q3: The palladium catalyst appears to be decomposing (turning black). What causes this, and how can I prevent it?

A3: The formation of palladium black indicates the precipitation of Pd(0) from the catalytic cycle, leading to catalyst deactivation. This can be caused by:

  • Ligand Dissociation/Decomposition: At elevated temperatures, phosphine ligands can dissociate from the palladium center, leading to aggregation. Using more robust ligands, such as N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines, can enhance catalyst stability.[1][9]

  • Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some Sonogashira reactions.[7] Consider switching to a different solvent like DMF or dioxane.

  • Coordination by 7-Azaindole: The pyridine nitrogen of the 7-azaindole can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition. The use of bulky ligands can sterically hinder this interaction.

In-Depth Troubleshooting Guides

Issue 1: Catalyst Poisoning by the 7-Azaindole Nitrogen

The Problem: You have screened various standard conditions, but the reaction consistently fails or gives very low yields, suggesting the catalyst is being inhibited or "poisoned."

The Causality: The lone pair of electrons on the N7 nitrogen of the azaindole ring can coordinate to the palladium catalyst. This coordination can stabilize the palladium complex in an off-cycle state, preventing it from participating in the catalytic cycle. This is a common issue with nitrogen-containing heterocycles.[10]

Step-by-Step Solutions:

  • Protect the N7 Nitrogen: If possible, protect the N7 nitrogen with a suitable protecting group (e.g., Boc, SEM). This will eliminate its ability to coordinate with the palladium catalyst. However, this adds extra steps to your synthesis.

  • Utilize Bulky Ligands: Employ sterically demanding ligands for the palladium catalyst. The steric bulk can physically block the N7 nitrogen from accessing and coordinating to the palladium center. Examples include bulky phosphine ligands like P(t-Bu)₃ or Johnphos, and N-heterocyclic carbene (NHC) ligands like IPr or SIPr.[9]

  • Employ Pre-formed Catalysts: Use well-defined, pre-formed palladium catalysts, which can be more robust and less susceptible to inhibition than catalysts generated in situ.

  • Consider Alternative Metals: While palladium is standard, iron-catalyzed Sonogashira couplings have been successfully used for the synthesis of 7-azaindole derivatives, sometimes under microwave irradiation.[11][12]

Issue 2: Poor Reactivity of the Halo-7-Azaindole

The Problem: The reaction stalls with a significant amount of unreacted halo-7-azaindole, even after prolonged reaction times and elevated temperatures.

The Causality: The reactivity of the aryl halide in the oxidative addition step is a key factor.[3] The order of reactivity is generally I > Br > Cl.[6] Furthermore, the electronic nature of the 7-azaindole ring can influence the reactivity of the C-X bond.

Step-by-Step Solutions:

  • Switch to a More Reactive Halide: If you are using a chloro- or bromo-7-azaindole, consider synthesizing the iodo-7-azaindole analogue. The C-I bond is weaker and more readily undergoes oxidative addition.[6]

  • Use a More Electron-Rich Ligand: Electron-rich phosphine ligands can increase the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl halide.[1][9]

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome sluggish reactivity.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction by efficiently reaching higher temperatures and pressures, often leading to improved yields in shorter reaction times.[12][13]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Sonogashira Coupling of Halo-7-Azaindoles
ParameterCondition A (Standard)Condition B (For Challenging Substrates)
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)(IPr)Pd(allyl)Cl (2-5 mol%)
Copper Co-catalyst CuI (4-10 mol%)CuI (4-10 mol%) or Copper-Free
Ligand PPh₃ (4-10 mol%)-
Base Et₃N (2-3 equiv.)DIPEA or Cs₂CO₃ (2-3 equiv.)
Solvent DMF or THF (degassed)Dioxane or NMP (degassed)
Temperature Room Temp to 60 °C80 - 120 °C (or Microwave)
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Protocol: General Procedure for Sonogashira Coupling of 3-Iodo-7-azaindole
  • To a dry Schlenk flask under an inert atmosphere, add the 3-iodo-7-azaindole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF via syringe.

  • Add triethylamine (2.5 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizing the Process

The Sonogashira Catalytic Cycle

This diagram illustrates the key steps in the palladium- and copper-cocatalyzed Sonogashira coupling reaction.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR' (L)₂ Transmetal->PdII_Alkyne CuX CuX Transmetal->CuX PdII_Alkyne->Pd0 Reductive Elimination ReductElim Reductive Elimination PdII_Alkyne->ReductElim Product Ar-C≡CR' ReductElim->Product Alkyne R'C≡CH Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide CuX, Base Base Base Cu_Acetylide->Transmetal caption Sonogashira Catalytic Cycle Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Basics Verify Reagent Quality & Inert Conditions Start->Check_Basics Homocoupling Observe Alkyne Homocoupling? Check_Basics->Homocoupling Copper_Free Switch to Copper-Free Conditions Homocoupling->Copper_Free Yes Degas Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Degas Yes Catalyst_Decomp Catalyst Decomposition? Homocoupling->Catalyst_Decomp No Success Reaction Successful Copper_Free->Success Degas->Success Change_Ligand Use Bulky/Robust Ligand (e.g., NHC) Catalyst_Decomp->Change_Ligand Yes Change_Solvent Change Solvent (e.g., to Dioxane) Catalyst_Decomp->Change_Solvent Yes Low_Reactivity Starting Material Unchanged? Catalyst_Decomp->Low_Reactivity No Change_Ligand->Success Change_Solvent->Success Increase_Temp Increase Temperature / Use Microwave Low_Reactivity->Increase_Temp Yes Change_Halide Switch to Iodo- Substrate Low_Reactivity->Change_Halide Yes Increase_Temp->Success Change_Halide->Success caption Troubleshooting Workflow

Sources

Technical Support Center: Optimizing N-Phenylsulfonylation of 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the N-phenylsulfonylation of 7-azaindole. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical transformation in their synthetic workflows. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules and clinical candidates.[1][2][3] The N-sulfonylation reaction is not merely a protection strategy; the resulting sulfonamide can significantly alter the electronic properties of the heterocyclic core, serving as a key control element for subsequent functionalization and influencing biological activity.[4][5][6][7]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and achieve optimal, reproducible results.

Core Reaction: The Mechanism of N-Sulfonylation

The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen of the 7-azaindole pyrrole ring, being the most nucleophilic site, attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.[8] This process is contingent on the initial deprotonation of the N-H bond by a suitable base, which generates a highly nucleophilic indolide anion. This anion then readily attacks the sulfonyl chloride to furnish the N-sulfonylated product.

N-Sulfonylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack 7-Azaindole 7-Azaindole N-H Anion Azaindole Anion N⁻ 7-Azaindole->Anion + Base - H-Base⁺ Base Base SulfonylChloride Benzenesulfonyl Chloride S-Cl Product N-Phenylsulfonyl- 7-azaindole N-SO₂Ph Anion_ref Azaindole Anion N⁻ Anion_ref->Product + PhSO₂Cl - Cl⁻

Caption: General mechanism for the N-phenylsulfonylation of 7-azaindole.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction has a very low yield, or it didn't work at all. What are the most likely causes?

A1: This is the most common issue and typically points to one of four key areas: deprotonation, solvent choice, temperature, or reagent quality.

  • Ineffective Deprotonation: The pKa of the 7-azaindole N-H is approximately 16-17, meaning a sufficiently strong base is required for complete deprotonation.

    • Weak Bases (e.g., Triethylamine, TEA): While often used, TEA may not be strong enough to fully deprotonate the azaindole, leading to a slow or incomplete reaction. Its effectiveness is often enhanced by a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

    • Strong Bases (e.g., Sodium Hydride, NaH): For a robust and complete reaction, a strong, non-nucleophilic base like NaH is highly recommended. NaH irreversibly deprotonates the azaindole, driving the reaction to completion.[8]

  • Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the starting materials.

    • Recommended: Aprotic polar solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF) are standard.[4][9] THF is an excellent choice when using NaH. DCM is suitable for reactions with milder bases like TEA.

    • Avoid: Protic solvents (water, alcohols) will quench the base and the azaindole anion, halting the reaction.

  • Sub-optimal Temperature: While many sulfonylation reactions proceed at room temperature, some systems require heating to overcome activation energy barriers, particularly with weaker bases. A typical range is room temperature to 50 °C.[5]

  • Reagent Degradation: Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis.[10] Always use a fresh bottle or a properly stored reagent under an inert atmosphere. Ensure your 7-azaindole is dry, as residual water will consume the base.

Q2: I see a lot of my 7-azaindole starting material remaining after the reaction has run for several hours. What should I do?

A2: This is a clear indication of an incomplete reaction.

  • Check Stoichiometry: Ensure you are using at least a slight excess (1.1 to 1.2 equivalents) of both the base and benzenesulfonyl chloride. This ensures that even minor reagent degradation or residual moisture does not leave the starting material stranded.

  • Monitor the Reaction: Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. If the reaction stalls, a small, additional charge of the base or sulfonyl chloride may restart it.

  • Revisit Your Base: As discussed in Q1, recovering starting material is a classic symptom of using a base that is too weak for the substrate. Switching from TEA to NaH often resolves this issue completely.

Q3: My reaction mixture is complex, with multiple spots on the TLC plate. What are these side products?

A3: While N1-sulfonylation is highly favored, side reactions can occur under non-optimized conditions.

  • Positional Isomers: Sulfonylation at the pyridine nitrogen (N7) is electronically disfavored but not impossible. The pyrrole nitrogen is significantly more nucleophilic.

  • C-Sulfonylation: Direct sulfonylation on the carbon framework (e.g., at the C3 position) is rare under basic conditions but can be promoted by Lewis acids or radical conditions.[8] If your conditions are not strictly basic, this is a possibility.

  • Degradation: Harsh conditions, such as excessively high temperatures or prolonged reaction times with strong bases, can lead to the decomposition of the sensitive azaindole ring system.[11]

Mitigation Strategy: The best way to avoid side products is to use conditions that favor clean, rapid conversion. Using a strong base like NaH in THF at 0 °C to room temperature often provides the cleanest reaction profile, minimizing the time the substrate is exposed to reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this reaction?

A1: For the highest and most reliable yields, sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the gold standard. NaH ensures rapid and complete deprotonation, while THF is an excellent solvent that is compatible with the strong base. For substrates that may be sensitive to such a strong base, a combination of triethylamine (TEA) and a catalytic amount of DMAP in dichloromethane (DCM) is a milder alternative, though it may require longer reaction times or gentle heating.[5]

Q2: Why does the reaction selectively occur on the pyrrole nitrogen (N1) and not the pyridine nitrogen (N7)?

A2: This high regioselectivity is governed by electronic factors. The N-H proton of the pyrrole ring is more acidic than any C-H proton and is the only labile proton available for deprotonation. The resulting anion is stabilized by delocalization within the five-membered ring. This makes the N1 position the most nucleophilic site for attack on the electrophilic sulfonyl chloride.[8]

Q3: How can I remove the N-phenylsulfonyl group after it has served its purpose?

A3: The N-phenylsulfonyl group is robust but can be cleaved when necessary. The most common method is basic hydrolysis. Heating the N-sulfonylated azaindole with an aqueous base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as dioxane or methanol is typically effective.[5] Other methods reported for sulfonamide cleavage, such as using magnesium in methanol or specific acidic conditions, may also be applicable depending on the overall functionality of your molecule.[12][13]

Q4: How does the N-phenylsulfonyl group influence the subsequent reactivity of the 7-azaindole ring?

A4: The N-phenylsulfonyl group is strongly electron-withdrawing. This has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution: It makes the pyrrole ring less susceptible to electrophilic attack (e.g., halogenation, nitration).

  • Activation of Ring Protons: It increases the acidity of the C-H protons, particularly at the C2 position. This facilitates deprotonation with strong bases (e.g., organolithiums), allowing for directed functionalization at specific sites.[14] This activation is a key reason for its use in multi-step syntheses.

Data & Protocols

Table 1: Comparison of Reaction Conditions for N-Sulfonylation
EntryBase (Equiv.)SolventTemperatureTime (h)Yield (%)Reference
1TEA (1.5), DMAP (0.1)DCMrt1289[5]
2NaH (1.2)THF0 °C to rt2>95[8] (Implied)
3K₂CO₃ (2.0)DMF85 °C493[5] (Analogous)
4NaOH (aq)Dioxane150 °C (µw)0.1-0.2Deprotection[5]

Yields are representative and can vary based on substrate and scale.

Experimental Protocols
Protocol 1: Standard Method (TEA/DMAP)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-azaindole (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction typically takes 4-12 hours.

  • Workup: Upon completion, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: High-Yield Optimized Method (NaH)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Solvent: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.

  • Addition of Azaindole: Add a solution of 7-azaindole (1.0 equiv) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes. You should observe hydrogen gas evolution.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.1 equiv) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting Workflow

Troubleshooting Flowchart start Reaction Start check_yield Low Yield or No Reaction? start->check_yield check_sm Starting Material Recovered? check_yield->check_sm Yes complex_mixture Complex Mixture? check_yield->complex_mixture No base_issue Cause: Ineffective Deprotonation Solution: Use stronger base (NaH). Increase base equivalents. check_sm->base_issue Yes time_temp_issue Cause: Time/Temp Too Low Solution: Increase reaction time. Gently heat if using weak base. check_sm->time_temp_issue No solvent_issue Cause: Wrong Solvent/Wet Solution: Use anhydrous aprotic solvent (THF, DCM). base_issue->solvent_issue Still issues? reagent_issue Cause: Degraded Reagent Solution: Use fresh benzenesulfonyl chloride. Ensure dry conditions. solvent_issue->reagent_issue Still issues? reagent_issue->time_temp_issue Still issues? side_reactions Cause: Side Reactions Solution: Use milder conditions (0 °C). Ensure strictly basic environment. complex_mixture->side_reactions Yes success Successful Reaction complex_mixture->success No

Sources

Technical Support Center: Removal of Phenylsulfonyl Protecting Group from 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the deprotection of N-phenylsulfonyl-7-azaindoles. It is structured in a question-and-answer format to directly address common challenges and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for removing a phenylsulfonyl group from a 7-azaindole nitrogen?

The most common and effective methods for cleaving the N-S bond of a phenylsulfonyl-protected 7-azaindole fall into two main categories: reductive cleavage and basic hydrolysis.

  • Reductive Cleavage: This is often the preferred method due to its mildness and high efficiency. The most widely cited reagent system is magnesium metal in methanol (Mg/MeOH) .[1][2][3] This method typically proceeds under neutral conditions and is tolerant of many functional groups.

  • Basic Hydrolysis: While feasible, cleavage with strong bases like NaOH or KOH in a protic solvent can require harsh conditions (e.g., high temperatures), which may not be suitable for complex molecules with sensitive functional groups.[4]

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) has also been reported for the deprotection of N-sulfonyl heteroaromatics, offering an alternative under non-hydrolytic conditions.[5]

Q2: Why is the phenylsulfonyl group used to protect the 7-azaindole nitrogen in the first place?

The phenylsulfonyl group is a robust, electron-withdrawing protecting group. Its primary functions are:

  • To Reduce Nucleophilicity and Basicity: It significantly decreases the reactivity of the indole nitrogen, preventing it from participating in undesired side reactions.[6]

  • To Facilitate C-H Functionalization: The electron-withdrawing nature of the sulfonyl group acidifies the proton at the C3 position of the indole ring, facilitating regioselective lithiation or other C-H activation reactions.[7][8]

  • To Enhance Stability: The group is stable to a wide range of reaction conditions, including many acidic and oxidative environments, making it valuable in multi-step syntheses.[6]

Q3: What is the general mechanism for the Mg/MeOH deprotection?

The deprotection of N-sulfonyl groups using Mg/MeOH is believed to proceed via a single-electron transfer (SET) mechanism.[2][3][6]

  • Magnesium metal acts as a source of electrons.

  • An electron is transferred from the magnesium to the N-sulfonyl group's aromatic system or the sulfonyl moiety itself.

  • This transfer generates a radical anion intermediate.

  • The weakened N-S bond in this intermediate then cleaves.

  • Protonation by methanol quenches the resulting 7-azaindole anion to yield the unprotected product.

This reductive pathway is often more effective than nucleophilic attack, especially for sterically hindered or electronically deactivated substrates.[6]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My deprotection with Mg/MeOH is slow or incomplete.

Potential Causes & Solutions

  • Cause 1: Inactive Magnesium Surface: Magnesium metal can form a passivating oxide layer (MgO) on its surface, which prevents the necessary electron transfer.

    • Solution A: Mechanical Activation: Before the reaction, briefly sonicate the magnesium turnings or ribbon in a dry solvent to physically disrupt the oxide layer.

    • Solution B: Chemical Activation: Add a small crystal of iodine (I₂) to the reaction mixture. The iodine reacts with the magnesium surface to form MgI₂, exposing fresh, reactive metal.[9]

  • Cause 2: Insufficient Equivalents of Magnesium: The reaction is stoichiometric, requiring at least 2 equivalents of Mg per mole of substrate. In practice, a significant excess is often required to drive the reaction to completion due to surface passivation.

    • Solution: Increase the equivalents of magnesium, typically using between 10 to 35 equivalents.[9]

  • Cause 3: Low Reaction Temperature: While often performed at room temperature, some stubborn substrates may require gentle heating to increase the rate of electron transfer.

    • Solution: Gently heat the reaction mixture to 40-50 °C and monitor the progress by TLC or LC-MS.[9]

Problem 2: I am observing decomposition of my 7-azaindole product.

Potential Causes & Solutions

  • Cause 1: Harsh Basic Conditions: If you are attempting deprotection with strong bases like NaOH or KOH at high temperatures, the electron-rich 7-azaindole core, especially if substituted with other sensitive groups, can be susceptible to degradation.[10]

    • Solution A: Switch to Mg/MeOH: The Mg/MeOH system is significantly milder and proceeds under nearly neutral conditions, which is the recommended first line of defense.[1][11]

    • Solution B: Use TBAF: Tetrabutylammonium fluoride (TBAF) in a solvent like THF can be an effective and milder alternative to strong hydroxides.[5][12] Refluxing in THF is a common condition.[5]

  • Cause 2: Presence of Air/Oxygen in Reductive Methods: While Mg/MeOH is generally robust, highly sensitive substrates can sometimes be affected by oxidative side reactions if the reaction is not performed under an inert atmosphere.

    • Solution: Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

Problem 3: The reaction is complete, but the workup is difficult, leading to low isolated yield.

Potential Causes & Solutions

  • Cause 1: Emulsion during Aqueous Workup: The formation of magnesium salts (e.g., Mg(OMe)Cl) during the quenching step with aqueous ammonium chloride (NH₄Cl) can lead to persistent emulsions.

    • Solution A: After quenching with saturated aq. NH₄Cl, add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the aqueous layer. The EDTA will complex with the magnesium ions, breaking up the emulsion and facilitating a clean phase separation.

    • Solution B: Filter the reaction mixture through a pad of Celite® after quenching but before extraction to remove insoluble magnesium salts.

  • Cause 2: Product is a Polar Molecule: The unprotected 7-azaindole is significantly more polar than its N-sulfonylated precursor. If it has other polar functional groups, it may have partial solubility in the aqueous layer, reducing extraction efficiency.

    • Solution: Perform multiple extractions (5-7 times) with a suitable organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. Brine washes can also help to "salt out" the product from the aqueous phase.

  • Cause 3: Residual TBAF after Deprotection: If using TBAF, the tetrabutylammonium salts can be difficult to remove from polar products by standard extraction.[13]

    • Solution: After the reaction, the crude material can be passed through a short plug of silica gel, eluting with a more nonpolar solvent first to wash away the tetrabutylammonium cation before eluting the product. Alternatively, specialized ion-exchange resins can be used to trap the salt.[13]

Comparative Overview of Deprotection Methods

MethodReagents & ConditionsProsCons
Reductive Cleavage Mg turnings (10-35 equiv.), MeOH, rt to 50°C[9]Mild, neutral conditions; High functional group tolerance; Generally high yielding.Requires excess metal; Potential for difficult workup due to Mg salts.
Basic Hydrolysis NaOH, KOH, or LiOH in MeOH/H₂O or Dioxane/H₂O, RefluxInexpensive reagents.Often requires harsh conditions (high temp.); Risk of substrate degradation; Not suitable for base-labile groups.[4]
Fluoride-Mediated TBAF (excess), THF, Reflux[5]Non-hydrolytic; Mild alternative to strong base.TBAF can be difficult to remove during workup; Can be basic itself.[12][13]

Experimental Protocols

Protocol 1: Standard Mg/MeOH Deprotection

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask containing the N-phenylsulfonyl-7-azaindole (1.0 equiv), add anhydrous methanol (to make a ~0.1 M solution).

  • Reagent Addition: Add magnesium turnings (35 equiv) to the solution.[9] Optionally, add a single small crystal of iodine to initiate the reaction.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction may exotherm, and hydrogen gas evolution is typically observed. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, heat the mixture to 50 °C.[9]

  • Quenching: Once the starting material is consumed, cool the mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess magnesium.[9]

  • Workup & Extraction: Filter the mixture through a pad of Celite® to remove insoluble solids, washing the pad with methanol and ethyl acetate. Concentrate the filtrate under reduced pressure to remove the methanol. Extract the remaining aqueous solution with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Visual Logic & Workflows

Troubleshooting Workflow for Phenylsulfonyl Deprotection

Deprotection_Troubleshooting cluster_problems Problem Identification cluster_solutions Potential Solutions Start Deprotection Issue P1 Incomplete Reaction Start->P1 P2 Product Decomposition Start->P2 P3 Workup Difficulty Start->P3 S1a Activate Mg (Iodine/Sonication) P1->S1a S1b Increase Mg Equivalents P1->S1b S1c Increase Temperature P1->S1c S2a Switch to Milder Method (e.g., Mg/MeOH) P2->S2a S2b Use Inert Atmosphere (N2/Ar) P2->S2b S3a Use EDTA or Celite Filtration P3->S3a S3b Perform Multiple Extractions P3->S3b S3c Use Silica Plug for TBAF Removal P3->S3c

Caption: A decision-making workflow for troubleshooting common issues.

Conceptual Mechanism Comparison

Mechanism_Comparison cluster_hydrolysis Basic Hydrolysis (e.g., NaOH) cluster_reductive Reductive Cleavage (Mg/MeOH) H_Start N-SO2Ph-Azaindole H_TS Meisenheimer-like Intermediate H_Start->H_TS OH⁻ Attack on Sulfur H_End Deprotected Azaindole H_TS->H_End N-S Bond Cleavage R_Start N-SO2Ph-Azaindole R_Radical Radical Anion [Substrate]⁻• R_Start->R_Radical Mg → e⁻ (SET) R_End Deprotected Azaindole R_Radical->R_End N-S Bond Cleavage + Protonation (MeOH)

Caption: Comparison of Hydrolytic vs. Reductive deprotection pathways.

References

  • ChemInform Abstract: Deprotection of N-Sulfonyl Nitrogen-Heteroaromatics with Tetrabutylammonium Fluoride. ResearchGate.
  • Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry.
  • Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Magnesium in Methanol (Mg / MeOH) in Organic Syntheses | Request PDF. ResearchGate.
  • Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry.
  • A New Protecting-Group Strategy for Indoles | Request PDF. ResearchGate.
  • Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Sciencemadness.org.
  • Magnesium in Methanol (MG - MeOH) in Organic Syntheses (Current Organic Chemistry, 2004, 8, 13, 1263-1287) PDF. Scribd.
  • Deprotection of N1-methyladenosine-containing RNA using triethylamine hydrogen fluoride. PubMed.
  • Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol | Request PDF. ResearchGate.
  • Sulfonyl Protective Groups. Chem-Station Int. Ed.
  • p-Toluenesulfonamides. Organic Chemistry Portal.
  • Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol | Request PDF. ResearchGate.
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry.
  • Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews.
  • A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses.
  • Deprotection of Sulfonyl Aziridines | Semantic Scholar. Semantic Scholar.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Regioselective C–H sulfenylation of N -sulfonyl protected 7 -azaindoles promoted by TBAI: a rapid synthesis of 3-thio- 7 -azaindoles. ResearchGate.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PubMed Central.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications.

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Technical Support Center: Scaling the Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up this important pharmaceutical intermediate. We will delve into the critical aspects of the synthesis, from the initial protection of the 7-azaindole core to the crucial Vilsmeier-Haack formylation and subsequent purification, with a focus on challenges encountered during scale-up.

I. Synthetic Workflow Overview

The synthesis of this compound is typically a two-step process. The first step involves the protection of the nitrogen on the pyrrole ring of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) with a phenylsulfonyl group. This is followed by the formylation of the protected intermediate at the C2 position, most commonly via the Vilsmeier-Haack reaction.

Synthetic_Workflow Start 1H-Pyrrolo[2,3-b]pyridine Step1 Step 1: N-Sulfonylation Start->Step1 Intermediate 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Formylation Intermediate->Step2 Product This compound Step2->Product

Figure 1: Overall synthetic scheme.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.

Step 1: N-Phenylsulfonylation of 1H-Pyrrolo[2,3-b]pyridine

Q1: I am seeing low yields in the N-sulfonylation step. What are the likely causes and how can I improve it?

A1: Low yields in the N-sulfonylation of 7-azaindole are often attributed to incomplete deprotonation of the pyrrole nitrogen, side reactions, or suboptimal reaction conditions. Here’s a breakdown of potential issues and solutions:

  • Incomplete Deprotonation: The acidity of the N-H proton on the pyrrole ring is crucial for the reaction. A strong base is required for complete deprotonation.

    • Troubleshooting:

      • Base Selection: While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent (e.g., THF, DMF) often give better results.

      • Reagent Quality: Ensure your base is not old or has been improperly stored, which can lead to deactivation.

  • Reaction Conditions: Temperature and reaction time play a significant role.

    • Troubleshooting:

      • Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction, followed by warming to room temperature for the addition of benzenesulfonyl chloride.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it goes to completion.

  • Side Reactions: The pyridine nitrogen in the 7-azaindole ring system can also react with the benzenesulfonyl chloride, although this is generally less favorable.

    • Troubleshooting:

      • Slow, dropwise addition of benzenesulfonyl chloride at a controlled temperature can minimize side reactions.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)Ensures complete deprotonation of the pyrrole nitrogen.
Solvent Anhydrous THF or DMFAprotic solvents that will not interfere with the strong base.
Temperature 0 °C for deprotonation, then warm to RTControls exothermicity and promotes reaction completion.
Reagent Addition Slow, dropwise addition of benzenesulfonyl chlorideMinimizes side reactions and improves selectivity.

Q2: What is a reliable, scalable protocol for the N-sulfonylation step?

A2: Here is a detailed protocol that has been reported to give high yields.[1]

Protocol: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add finely ground sodium hydroxide (3.0 equiv) and tetrabutylammonium bromide (0.03 equiv).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Benzenesulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (1.2 equiv) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

  • Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent.[1]

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles.[2][3][4][5] However, the N-phenylsulfonyl group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution. This makes the formylation of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine more challenging than that of the unprotected 7-azaindole.

Q3: My Vilsmeier-Haack reaction is sluggish or not proceeding to completion. What should I do?

A3: The reduced nucleophilicity of the N-sulfonylated pyrrole ring is the primary challenge. To overcome this, you may need to adjust the reaction conditions to be more forcing.

Troubleshooting_Vilsmeier Start Low Conversion in Vilsmeier-Haack Reaction Q1 Are your reagents anhydrous and fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you tried increasing the reaction temperature? A1_Yes->Q2 Sol1 Use freshly distilled POCl₃ and anhydrous DMF. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction time sufficient? A2_Yes->Q3 Sol2 Gradually increase temperature (e.g., 40-80 °C) and monitor by TLC. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Have you increased the equivalents of the Vilsmeier reagent? A3_Yes->Q4 Sol3 Extend reaction time, potentially to overnight. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consider alternative formylation methods. A4_Yes->End Sol4 Increase the equivalents of POCl₃ and DMF (e.g., 1.5-3.0 equiv). A4_No->Sol4

Figure 2: Decision flowchart for troubleshooting low conversion.
  • Troubleshooting Steps:

    • Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure you are using anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃).[6]

    • Reaction Temperature: For deactivated substrates, higher temperatures are often necessary. While the initial formation of the Vilsmeier reagent should be done at 0 °C, the subsequent reaction with the substrate may require heating to 60-80 °C.[6]

    • Stoichiometry: Increasing the equivalents of the Vilsmeier reagent (POCl₃ and DMF) relative to the substrate can drive the reaction to completion. A common starting point is 1.5 equivalents, but for deactivated systems, this may need to be increased.[6]

    • Reaction Time: Monitor the reaction closely by TLC. Deactivated substrates will require longer reaction times, potentially overnight.[6]

Q4: I am observing the formation of multiple products. How can I improve the regioselectivity?

A4: While formylation is expected at the C2 position of the pyrrole ring, side reactions can occur.

  • Potential Side Reactions and Solutions:

    • Diformylation: Although less likely with a deactivated ring, it is a possibility. Using milder conditions (lower temperature, shorter reaction time) and carefully controlling the stoichiometry of the Vilsmeier reagent can help minimize this.[7]

    • Reaction at other positions: Formylation at other positions on the bicyclic system is generally not observed due to the electronic properties of the ring system.

    • Decomposition: At very high temperatures, decomposition of the starting material or product can occur. It is crucial to find a balance between a sufficiently high temperature for the reaction to proceed and avoiding degradation.

Q5: What are the key safety considerations when scaling up the Vilsmeier-Haack reaction?

A5: The Vilsmeier-Haack reaction is exothermic and involves corrosive and reactive reagents.

  • Key Safety Precautions:

    • Exothermicity: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. On a large scale, the addition of POCl₃ to DMF must be done slowly and with efficient cooling to maintain a low temperature. A reaction calorimeter can be used to study the thermal profile of the reaction before scaling up.

    • Reagent Handling: POCl₃ is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

    • Quenching: The reaction is typically quenched by pouring it onto ice water. This should be done carefully and in a controlled manner to manage the exothermic hydrolysis of any unreacted POCl₃ and the Vilsmeier reagent.

Purification and Deprotection

Q6: What is the best way to purify the final product, this compound, on a large scale?

A6: Large-scale purification requires a shift from laboratory-scale techniques to more industrial methods.

  • Purification Strategies:

    • Crystallization: If the crude product is a solid, recrystallization is often the most efficient and scalable purification method. Experiment with different solvent systems to find one that provides good recovery and high purity.

    • Column Chromatography: While standard silica gel chromatography can be challenging to scale up, automated flash chromatography systems with larger columns can be employed.[8] Careful optimization of the solvent system on a small scale is crucial to ensure good separation and minimize solvent usage at a larger scale.[9][10]

Purification MethodAdvantages for Scale-UpDisadvantages for Scale-Up
Recrystallization Cost-effective, high throughput, can yield very pure material.Finding a suitable solvent system can be time-consuming, may not be effective for all impurities.
Flash Chromatography Good for separating complex mixtures, can be automated.Can be expensive due to solvent and silica consumption, lower throughput than crystallization.

Q7: How can I remove the phenylsulfonyl protecting group if needed for subsequent steps?

A7: The deprotection of the N-phenylsulfonyl group can be challenging due to its stability.

  • Deprotection Methods:

    • Basic Hydrolysis: Treatment with a strong base such as sodium hydroxide or potassium hydroxide in a protic solvent like methanol or ethanol at elevated temperatures can cleave the sulfonyl group. However, this method can be harsh and may not be suitable for sensitive molecules.

    • Reductive Cleavage: Reagents like magnesium in methanol or sodium amalgam can be used for reductive cleavage of the N-S bond. These methods are generally milder than strong basic hydrolysis.

    • Other Methods: For some substrates, other methods like treatment with tetra-n-butylammonium fluoride (TBAF) have been reported to be effective for the cleavage of N-sulfonyl groups.

It is important to screen different deprotection conditions on a small scale to find the optimal method for your specific substrate and downstream application.

III. Conclusion

The synthesis of this compound is a critical process in the development of various pharmaceuticals. Scaling up this synthesis requires careful attention to reaction conditions, reagent quality, and safety protocols, particularly for the Vilsmeier-Haack formylation step. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can improve the efficiency, robustness, and safety of this important synthetic route.

IV. References

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Prasad, K. J. R., & Chowdary, V. S. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Scientific Research in Chemistry, 4(6), 1-6. Retrieved from [Link]

  • Cabezas, J., & Arias, J. L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5), x220401. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Rajput, A. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1157. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Retrieved from [Link]

  • Dabhade, P. S., et al. (2020). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 9(1), 85-93. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(21), 3847. Retrieved from [Link]

  • Autechem. (n.d.). 1-(Phenylsulphonyl)-7-azaindole-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • Bio-Link. (2023). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]

  • Biotage. (2023). Scaling up chromatography to the manufacturing plant. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Scale-Up of Protein Purification: Downstream Processing Issues. In Methods in Molecular Biology (Vol. 2071, pp. 259-277). Retrieved from [Link]

  • Drug Development and Delivery. (2023). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • BioProcess International. (2014). Guidelines for - Optimization and Scale-Up in Preparative Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10707-10714. Retrieved from [Link]

  • Molecules. (2022). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (2012). Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier –Haack reagents for effective formylation and acylation of Indoles. Retrieved from [Link]

  • ACS Publications. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 10(4), 757-760. Retrieved from [Link]

  • ACS Publications. (2021). Photochemical (Hetero-)Arylation of Aryl Sulfonium Salts. Organic Letters, 23(16), 6344-6348. Retrieved from [Link]

  • ResearchGate. (2018). 2.5.7 Formylation and the Vilsmeier Reagent. Retrieved from [Link]

  • ResearchGate. (2011). Preparation of N-Arylsulfonyl Imines from Sulfonamides and Aryl Aldehydes Using Magnesium Oxide as a Heterogeneous and Reusable Catalyst Under Solvent-Free Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1541-1546. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of 2-Aryl-3-sulfonylchromans via Knoevenagel Condensation and Reduction Protocol. The Journal of Organic Chemistry, 82(23), 12631-12639. Retrieved from [Link]

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Preventing decomposition of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Compound Profile

Welcome to the technical support guide for 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. This versatile heterocyclic compound, a derivative of 7-azaindole, is a critical building block in medicinal chemistry and materials science, frequently employed in the synthesis of kinase inhibitors and other bioactive molecules.[1][2][3] The phenylsulfonyl group serves as a key protecting group on the pyrrole nitrogen, reducing the electron density of the bicyclic system and enabling a wider range of synthetic transformations.[4][5] However, the stability of this molecule can be compromised under certain experimental conditions, leading to decomposition and impacting reaction yields and purity.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to help you prevent, identify, and resolve issues related to the decomposition of this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: There are two main decomposition pathways to be aware of:

  • Hydrolysis (Deprotection): The most common pathway is the cleavage of the nitrogen-sulfur bond, which removes the phenylsulfonyl protecting group. This can be catalyzed by acidic or strongly basic conditions, yielding the unprotected 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.[6][7][8] While sometimes a desired synthetic step, unintentional deprotection is a form of decomposition.

  • Oxidation of the Aldehyde: Like many aromatic aldehydes, the carbaldehyde group is susceptible to oxidation, especially when exposed to air (oxygen), strong oxidizing agents, or even some basic conditions over time.[9][10][11][12] This converts the aldehyde to the corresponding carboxylic acid, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Q2: My solid reagent has changed color from pale yellow to brown. What does this indicate?

A2: A color change to yellow or brown typically suggests gradual decomposition. This is often due to slow, low-level oxidation of the aldehyde moiety or other complex degradation pathways initiated by prolonged exposure to air, moisture, and light.[13] While the material may still be usable for some applications, its purity is compromised. It is highly recommended to assess the purity by TLC or LC-MS before use.

Q3: What are the ideal storage conditions?

A3: To ensure long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light in a tightly sealed amber vial, and kept at low temperatures.[13][14][15] For maximum shelf life, storage at -20°C is recommended.[15] Avoid repeated freeze-thaw cycles by weighing out and preparing aliquots for frequent use.

Q4: Can I use protic solvents like methanol or ethanol in my reaction?

A4: Caution is advised. While the compound exhibits reasonable stability in neutral alcoholic solvents for short durations at room temperature, prolonged heating or the presence of acidic or basic catalysts can promote N-S bond cleavage (hydrolysis) or acetal formation.[11] If a protic solvent is required, use it freshly distilled and anhydrous, keep the reaction time as short as possible, and maintain a neutral pH.

Troubleshooting Guide

This section addresses specific experimental problems.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low yield in subsequent reaction (e.g., Wittig, reductive amination). 1. Degraded Starting Material: The aldehyde has partially decomposed in storage. 2. In-situ Decomposition: Reaction conditions (e.g., strong base, high temperature) are causing deprotection or oxidation.1. Verify Purity: Before starting, run a TLC or ¹H NMR of your aldehyde to confirm its integrity. Purify by recrystallization or column chromatography if necessary. 2. Modify Conditions: Use milder bases (e.g., K₂CO₃ instead of NaH), lower the reaction temperature, and ensure the reaction is run under a strict inert atmosphere.
Multiple spots on TLC of the starting material. The compound has degraded. The main spots are likely the desired aldehyde, the deprotected aldehyde, and the oxidized carboxylic acid.Identify Spots: The carboxylic acid will likely be at the baseline (highly polar). The deprotected aldehyde will have a different Rf from the starting material. Purify: Perform flash column chromatography using a hexane/ethyl acetate gradient to isolate the pure aldehyde before use.
Reaction fails completely with a strong nucleophilic base (e.g., BuLi, LDA). The phenylsulfonyl group can be susceptible to nucleophilic attack or the reaction may be occurring at an undesired position on the ring system.Re-evaluate Strategy: Consider if the N-protection is appropriate for your planned synthesis. A different protecting group may be required. Alternatively, perform the reaction at a very low temperature (e.g., -78 °C) to minimize side reactions.
Inconsistent results between batches. This often points to issues with storage and handling, leading to varying levels of decomposition.Implement Strict Handling Protocol: Standardize your procedure for storing, weighing, and dispensing the reagent. Always use an inert atmosphere and dry solvents. (See Protocol Section).

Key Degradation Pathways & Prevention

The two primary modes of decomposition are hydrolysis of the sulfonamide and oxidation of the aldehyde.

Hydrolytic Cleavage of the Phenylsulfonyl Group

The N-S bond is the most labile part of the molecule under many conditions. The phenylsulfonyl group is an excellent electron-withdrawing group, but it can be cleaved under both acidic and basic conditions.[8][16]

Start This compound Deprotected 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde Start->Deprotected H⁺ or OH⁻ (Acid/Base Catalysis)

Caption: Hydrolytic deprotection pathway.

Prevention:

  • pH Control: Maintain a neutral reaction medium unless deprotection is intended. Buffer the reaction if necessary.

  • Avoid Harsh Acids/Bases: Strong acids like HBr/AcOH or TfOH are known to cleave sulfonamides.[6][8] Strong bases can also promote cleavage.

  • Anhydrous Conditions: Minimize water content in solvents and reagents to reduce the rate of hydrolysis.

Oxidation of the Aldehyde Group

Aromatic aldehydes can be sensitive to air oxidation, which is often accelerated by light and base.[11]

Start This compound Oxidized 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Start->Oxidized [O] (Air, Oxidants)

Caption: Oxidation of the aldehyde functional group.

Prevention:

  • Inert Atmosphere: Always handle the compound under an inert atmosphere of nitrogen or argon to exclude oxygen.[13][17][18]

  • Protection from Light: Store in amber vials or wrap containers in aluminum foil.[13]

  • Avoid Strong Oxidants: Be mindful of other reagents in your reaction mixture that could act as oxidants.

Best Practices & Protocols

Protocol 1: Inert Atmosphere Handling and Aliquoting

This protocol ensures the compound is not exposed to air or moisture during storage and handling.

cluster_glovebox Inside Glovebox or Schlenk Line A Place sealed vial of aldehyde in antechamber. B Evacuate and refill antechamber (3x). A->B C Bring vial into main chamber. B->C D Open primary vial. C->D E Weigh desired amounts into smaller, tared amber vials. D->E F Backfill each new vial with inert gas. E->F G Seal new vials tightly with parafilm. F->G H Return primary vial and new aliquots to -20°C freezer. G->H

Caption: Workflow for aliquoting air-sensitive aldehyde.

Methodology:

  • Preparation: Move the main container of the aldehyde and several smaller, clean, dry amber vials into the antechamber of a glovebox or connect to a Schlenk line.

  • Inerting: Evacuate and backfill the antechamber (or flask on a Schlenk line) with high-purity argon or nitrogen at least three times.

  • Transfer: Bring the vials into the inert atmosphere.

  • Dispensing: Carefully open the main container. Using a clean spatula, weigh the desired quantity of the aldehyde into the smaller vials.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap and neck with parafilm.

  • Storage: Place the newly created aliquots and the main stock bottle back into the freezer at -20°C.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

A quick check to assess purity before running a reaction.

Materials:

  • TLC plate (Silica gel 60 F₂₅₄)

  • Developing Chamber

  • Mobile Phase: 30% Ethyl Acetate in Hexane (This is a starting point and may need optimization)

  • UV Lamp (254 nm)

  • Staining Solution (e.g., potassium permanganate)

Procedure:

  • Dissolve a tiny amount (spatula tip) of the aldehyde in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto the baseline of the TLC plate.

  • Develop the plate in a chamber pre-saturated with the mobile phase.

  • Once the solvent front nears the top, remove the plate and mark the solvent front.

  • Visualize the plate under a UV lamp. A pure compound should show a single, well-defined spot.

  • Interpretation:

    • Single Spot: Compound is likely pure.

    • Spot at Baseline: May indicate the presence of the highly polar carboxylic acid byproduct.

    • Multiple Spots: Indicates the presence of impurities, likely including the deprotected starting material. Purification is recommended.

References

  • Chemical Communications. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Royal Society of Chemistry.
  • Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (n.d.). Oxidation of Aromatic Aldehydes Using Oxone.
  • Britannica. (2025).
  • ResearchGate. (n.d.).
  • The Journal of Organic Chemistry. (2017). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
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  • Chemistry Stack Exchange. (2023).
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  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • ResearchGate. (n.d.).
  • Journal of Organic Chemistry. (2005). Sulfur-based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. 70(9), 3753-6.
  • ResearchGate. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles.
  • BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
  • Chem-Station International Edition. (2014). Sulfonyl Protective Groups.
  • Hangzhou Leap Chem Co., Ltd. (n.d.). This compound丨CAS 189089-91-6.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
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  • ResearchG
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.).
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  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.

Sources

Technical Support Center: Column Chromatography Purification of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the column chromatography purification of this important heterocyclic compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: The chromatographic behavior of this molecule is governed by several key features:

  • Aromatic Rings: The presence of the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core and the phenylsulfonyl group contributes to its relatively nonpolar character, allowing for good interaction with silica gel.

  • Polar Groups: The aldehyde (-CHO) and sulfonyl (-SO2-) groups introduce significant polarity. The sulfonyl group is a strong electron-withdrawing group, which can influence the compound's reactivity and interactions.[1]

  • Nitrogen Atom: The nitrogen in the pyridine ring can interact with the acidic silanol groups on the surface of silica gel, which can sometimes lead to peak tailing.[2]

Q2: What is a good starting point for developing a TLC solvent system for this compound?

A2: A common and effective starting point for azaindole derivatives is a mixture of a nonpolar solvent like hexanes or cyclohexane and a moderately polar solvent like ethyl acetate.[3] Begin with a ratio of 7:3 or 8:2 (Hexanes:Ethyl Acetate) and adjust the polarity based on the resulting Rf value. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4, which generally translates well to column chromatography.[2][4]

Q3: Is this compound stable on silica gel?

A3: Generally, the phenylsulfonyl protecting group is stable under neutral chromatographic conditions.[5] However, the slightly acidic nature of silica gel can potentially pose a risk for sensitive compounds.[4][6] It is always recommended to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any degradation has occurred.

Q4: My compound is a pale yellow solid. Is this expected?

A4: Yes, this compound is typically described as a pale yellow or beige solid.[1][3] Significant deviation from this color after purification might indicate the presence of impurities.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography purification process.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities The polarity of the eluent is too high or too low.Systematically vary the solvent ratio in your eluent based on TLC analysis. A gradient elution, starting with a lower polarity and gradually increasing, can often improve separation.[6]
The column is overloaded with the crude sample.A general guideline is to use a ratio of silica gel to crude sample between 20:1 and 100:1 by weight.[2] If separation is still poor, increase the ratio.
Peak Tailing of the Desired Compound Interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica.[2]Add a small amount (0.5-2%) of a basic modifier like triethylamine to your eluent system.[4][7] This will neutralize the acidic sites on the silica gel.
The sample was dissolved in a solvent that is too strong.Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent. If a strong solvent like dichloromethane is needed for solubility, consider dry loading.[8]
Compound is Not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of your mobile phase. If the compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[2]
The compound may have decomposed on the silica gel.Perform a 2D TLC to check for on-plate degradation.[6] If decomposition is confirmed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[6][7]
Compound Elutes Too Quickly (with the solvent front) The eluent is too polar.Decrease the polarity of your eluent. Ensure your starting solvent system is nonpolar enough to allow for good initial binding to the silica gel.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. Both wet and dry packing methods can be effective if done carefully.[9]
Fractions are Very Dilute The compound is eluting very slowly and broadly.Once the compound begins to elute, you can sometimes increase the polarity of the eluent to speed up the elution and concentrate the compound in fewer fractions.[6]

Section 3: Detailed Experimental Protocol

This protocol provides a reliable method for the purification of this compound.

Step 1: Thin Layer Chromatography (TLC) Analysis

Rationale: TLC is a critical first step to determine the optimal solvent system for separation. The goal is to achieve a good separation between your desired product and any impurities, with the product having an Rf of ~0.2-0.4.[2]

Procedure:

  • Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Spot your crude reaction mixture onto a silica gel TLC plate.

  • Develop the plates in chambers saturated with the respective eluent systems.

  • Visualize the spots under a UV lamp.

  • Select the solvent system that provides the best separation and the target Rf for your product.

Step 2: Column Preparation

Rationale: A well-packed column is essential for achieving good separation. Both dry and slurry packing methods are acceptable. The key is to have a homogenous, bubble-free column bed.[2]

Procedure (Slurry Packing):

  • Select a column of appropriate size for the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a slurry.

  • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.[8]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading

Rationale: The sample should be loaded onto the column in a concentrated band to ensure sharp peaks and good separation.

Procedure:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Carefully apply the solution to the top of the silica bed using a pipette.[8]

  • Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]

Step 4: Elution and Fraction Collection

Rationale: Elution separates the components of the mixture based on their affinity for the stationary and mobile phases. Collecting small fractions allows for the isolation of the pure compound.

Procedure:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure to the top of the column to begin the elution process.

  • Collect fractions in an organized manner (e.g., in test tubes in a rack).

  • Monitor the elution of your compound by periodically checking the fractions using TLC.

  • Once the desired compound has completely eluted, you can increase the solvent polarity to flush out any remaining, more polar impurities.

Step 5: Product Isolation

Rationale: Combining the pure fractions and removing the solvent yields the purified product.

Procedure:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Section 4: Workflow Visualization

The following diagram illustrates the key decision points and steps in the purification workflow.

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Target Rf: 0.2-0.4) ColumnPrep 2. Column Packing (Slurry or Dry) TLC->ColumnPrep Determines Eluent SampleLoad 3. Sample Loading (Wet or Dry) ColumnPrep->SampleLoad Elution 4. Elution & Fraction Collection (Isocratic or Gradient) SampleLoad->Elution FractionAnalysis 5. Fraction Analysis (TLC) Elution->FractionAnalysis Collect Fractions Combine 6. Combine Pure Fractions FractionAnalysis->Combine Identify Pure Fractions Evaporation 7. Solvent Evaporation Combine->Evaporation PureProduct Pure Product Evaporation->PureProduct

Caption: Workflow for the column chromatography purification of the target compound.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • ResearchGate. (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry.
  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.
  • MDPI. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines.
  • National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.
  • National Institutes of Health. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases.
  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups.
  • Appchem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-methyl-1-(phenylsulfonyl)-.
  • ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • J&K Scientific. (n.d.). 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde.
  • ResearchGate. (n.d.). Visible-Light-Driven Anti-Markovnikov Hydrocarboxylation of Acrylates and Styrenes with CO2.

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Technical Support Center: Formylation of N-Sulfonylated Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formylation of N-sulfonylated pyrroles, a critical transformation in synthetic chemistry. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the common challenges of this reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the formylation of N-sulfonylated pyrroles, particularly using the Vilsmeier-Haack reaction.

Issue 1: Low or No Yield of the Desired Formylated Product

Question: My reaction has resulted in a very low yield of the target 2-formyl-N-sulfonylpyrrole, or I've only recovered my starting material. What are the likely causes and how can I fix this?

Answer: This is one of the most common issues and typically points to problems with the Vilsmeier reagent or the reaction conditions. The N-sulfonyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution. Therefore, the reaction is highly sensitive to the quality of the reagents and the procedure.

Probable Causes & Recommended Solutions:

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent, the electrophile in this reaction, is extremely sensitive to moisture. Any water present in the N,N-dimethylformamide (DMF) or the reaction flask will rapidly decompose the reagent.[1]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system. All additions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incomplete Formation of the Vilsmeier Reagent: The reagent is typically formed in situ by the reaction of DMF and phosphorus oxychloride (POCl₃).[1][2] Insufficient time or improper temperature can lead to incomplete formation.

    • Solution: Prepare the reagent by adding POCl₃ dropwise to anhydrous DMF at 0 °C. After the addition, allow the mixture to stir for a short period (10-30 minutes) at 0 °C before adding the pyrrole substrate.[3]

  • Insufficient Reaction Temperature or Time: Due to the deactivating nature of the sulfonyl group, the reaction may require more forcing conditions than the formylation of an unprotected pyrrole.

    • Solution: After adding the N-sulfonylated pyrrole at a low temperature, allow the reaction to warm to room temperature. Gentle heating (e.g., 40–60 °C) may be necessary to drive the reaction to completion.[1] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time before quenching.[1]

  • Degradation of the Pyrrole Substrate: Although the N-sulfonyl group provides stability in acidic conditions, prolonged exposure to a very strong acidic medium can lead to decomposition, visible as a very dark or black reaction mixture.[1][4]

    • Solution: Maintain low temperatures during the addition of the pyrrole to the Vilsmeier reagent.[1] Do not overheat or run the reaction for an excessive amount of time.

Troubleshooting Workflow: Low Yield

Caption: Decision tree for troubleshooting low product yield.

Issue 2: Formation of Multiple Products (Di-formylation, Isomers)

Question: My TLC/LC-MS analysis shows multiple spots. I suspect I have di-formylated byproducts or other isomers. How can I improve the selectivity?

Answer: The formation of multiple products is typically a result of either over-reaction (di-formylation) or a loss of regioselectivity.

Probable Causes & Recommended Solutions:

  • Di-formylation: Using a large excess of the Vilsmeier reagent or running the reaction at elevated temperatures for too long can lead to a second formylation event.[1]

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent. Add the reagent dropwise to the pyrrole solution to avoid localized high concentrations. Maintain the lowest effective temperature and quench the reaction as soon as the starting material is consumed.[5]

  • Poor Regioselectivity (Formation of the 3-formyl isomer): While formylation strongly prefers the C2 (alpha) position, certain factors can lead to the formation of the C3 (beta) isomer.

    • Steric Hindrance: A bulky N-sulfonyl group (e.g., N-triisopropylbenzenesulfonyl) or large substituents already on the pyrrole ring can sterically hinder the C2 positions, making the C3 position more accessible to the electrophile. Studies on 1-alkylpyrroles have shown that as the size of the N-substituent increases, the proportion of the beta-isomer also increases.[6]

    • Solution: If possible, choose a smaller N-sulfonyl protecting group (e.g., tosyl or mesyl). If the substrate structure is fixed, be prepared to separate the isomers using column chromatography. Optimizing the reaction temperature may also influence the isomer ratio.

Data Table: Effect of Stoichiometry on Product Distribution
Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Data is illustrative for a generic activated substrate and highlights the trend.[5]
Issue 3: Formation of Chlorinated Byproducts

Question: I have identified a byproduct with a mass corresponding to the chlorination of my starting material or product. What causes this and how can it be avoided?

Answer: Chlorination is a known, though less common, side reaction in Vilsmeier-Haack chemistry.[5] The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent, particularly on highly activated substrates or under forcing conditions.

Probable Causes & Recommended Solutions:

  • High Reaction Temperature: The propensity for chlorination increases with temperature.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C, warm to room temperature, and only apply heat if absolutely necessary.[5]

  • Excess Reagent: A large excess of the Vilsmeier reagent can increase the likelihood of side reactions, including chlorination.

    • Solution: Use the minimal necessary excess of the Vilsmeier reagent (e.g., 1.1 equivalents).

  • Alternative Reagents: If chlorination is a persistent issue, consider alternative Vilsmeier-type reagents generated from other acid halides, such as oxalyl chloride or thionyl chloride, though these may have different reactivity profiles.

Frequently Asked Questions (FAQs)

Q1: Why is an N-sulfonyl protecting group necessary for the formylation of pyrrole?

The pyrrole ring is highly electron-rich and prone to polymerization under the acidic conditions of the Vilsmeier-Haack reaction.[4] The installation of a strong electron-withdrawing group, such as a tosyl (Ts) or besyl (Bs) group, on the nitrogen atom serves two primary purposes:

  • It reduces the electron density of the pyrrole ring , making it less susceptible to protonation and subsequent acid-catalyzed polymerization.[4]

  • It enhances the stability of the molecule , allowing for a broader range of reaction conditions to be employed.[7]

Q2: What is the Vilsmeier reagent and how does it work?

The Vilsmeier reagent is the active electrophile in the reaction. It is typically a chloroiminium salt, [(CH₃)₂N=CHCl]Cl, formed from the reaction between a substituted amide like DMF and an acid chloride like POCl₃.[2] The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to generate the electrophilic chloroiminium ion.[2]

  • Electrophilic Aromatic Substitution: The electron-rich N-sulfonylated pyrrole attacks the Vilsmeier reagent, usually at the C2 position, to form an iminium ion intermediate.[2]

  • Hydrolysis: An aqueous workup quenches the reaction and hydrolyzes the iminium ion to yield the final aldehyde product.[2]

Mechanism: Vilsmeier-Haack Formylation ```dot

// Reactants Pyrrole [label="N-Sulfonylpyrrole"]; Vilsmeier [label="Vilsmeier Reagent\n[(CH₃)₂N=CHCl]⁺"]; H2O [label="H₂O (Workup)"]; Product [label="2-Formyl-N-sulfonylpyrrole"];

// Intermediates Intermediate1 [label="Sigma Complex\n(Iminium Ion)"];

// Arrows Pyrrole -> Intermediate1 [label="Electrophilic Attack"]; Vilsmeier -> Intermediate1 [style=invis]; Intermediate1 -> Product [label="Hydrolysis"]; H2O -> Product [style=invis]; }

Caption: Step-by-step workflow for Vilsmeier-Haack formylation.

References

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Google Patents. (2009). US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • Reddit. (2023). Vilsmeier-Haack formilation help : r/OrganicChemistry.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • ResearchGate. (n.d.). Pyrrole Protection | Request PDF.
  • NIH. (n.d.). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines) - PMC.
  • ResearchGate. (n.d.). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields....
  • ResearchGate. (n.d.). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light.
  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2021).
  • Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of. (n.d.).
  • Scribd. (n.d.). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • MDPI. (n.d.). Substituent-Controllable Cascade Regioselective Annulation of β-Enaminones with N-Sulfonyl Triazoles for Modular Access to Imidazoles and Pyrroles.
  • NIH. (n.d.). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides.
  • ResearchGate. (n.d.). ChemInform Abstract: Deprotection of N-Sulfonyl Nitrogen-Heteroaromatics with Tetrabutylammonium Fluoride.
  • PubMed Central. (n.d.). The Formylation of N,N‑Dimethylcorroles - PMC.
  • ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. | Download Scientific Diagram.
  • PubMed. (2024). Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate.
  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles.
  • Semantic Scholar. (n.d.). Friedel-Crafts and related reactions.
  • ResearchGate. (n.d.). SEM-deprotection of pyrrole 10a | Download Scientific Diagram.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • OpenBU. (n.d.). Purification and properties of pyrrole.
  • ResearchGate. (n.d.). Friedel-Crafts alkylation of pyrrole and N-methylpyrrole with various a 0 -hydroxy enones catalyzed by 19.
  • RSC Publishing. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.

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Validation & Comparative

A Comparative Crystallographic Guide to 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design and the interpretation of structure-activity relationships (SAR) are built. This guide provides an in-depth technical comparison of the anticipated X-ray crystal structure of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key heterocyclic intermediate, with its close structural analog, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. While a definitive crystal structure for the title compound is not publicly available, this guide synthesizes established synthetic routes and crystallographic principles to present a robust predictive analysis and comparison.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the indole ring and appearing in numerous kinase inhibitors and other therapeutic agents.[1] The introduction of a phenylsulfonyl group at the N1 position and a carbaldehyde at the C2 position furnishes a versatile intermediate with dual reactive sites, making it a valuable building block in the synthesis of complex bioactive molecules.[2]

Synthesis and Crystallization: A Proposed Experimental Workflow

To understand the crystallography, we must first consider the synthesis of high-purity single crystals. The proposed synthesis of this compound is a two-step process starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Step 1: Sulfonylation of 1H-pyrrolo[2,3-b]pyridine

The first step involves the protection of the pyrrole nitrogen with a phenylsulfonyl group. This is a standard procedure that enhances the stability of the 7-azaindole ring system and modulates its electronic properties.

Protocol:

  • To a stirred suspension of 1H-pyrrolo[2,3-b]pyridine and powdered sodium hydroxide in dichloromethane at 0 °C, benzenesulfonyl chloride is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is purified by column chromatography on silica gel.

Step 2: Formylation via Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the C2 position is anticipated to proceed via the Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4]

Protocol:

  • The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C, followed by stirring for 30 minutes.

  • A solution of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in DMF is then added to the freshly prepared Vilsmeier reagent at 0 °C.

  • The reaction mixture is heated to 60-70 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is cooled to room temperature, poured onto crushed ice, and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude this compound.

Crystallization

Single crystals suitable for X-ray diffraction are proposed to be grown by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/pentane, at room temperature.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography Start 1H-pyrrolo[2,3-b]pyridine Step1 Sulfonylation (Benzenesulfonyl chloride, NaOH, DCM) Start->Step1 Intermediate 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Vilsmeier-Haack Formylation (POCl3, DMF) Intermediate->Step2 Product This compound Step2->Product Crystallization Slow Evaporation (e.g., Ethyl Acetate/Hexane) Product->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Structural Analysis and Comparison Structure_Solution->Analysis

Caption: Proposed workflow for the synthesis and crystallographic analysis.

Structural Comparison: 7-Azaindole vs. Indole Core

The primary focus of this guide is the comparative analysis of the crystal structure of this compound with its well-characterized indole analog, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. The crystallographic data for the indole analog provides a robust foundation for this comparison.[5][6]

Parameter1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde[5][6]This compound (Anticipated)
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/c or similar centrosymmetric space group
Key Dihedral Angle Phenyl ring of sulfonyl group to indole plane: 76.24(7)°Expected to be similar, potentially with minor variations due to the pyridine nitrogen's influence on crystal packing.
Hydrogen Bonding C-H···O and C-H···π interactions forming a 3D networkSimilar C-H···O and C-H···π interactions are expected. The pyridine nitrogen may act as a hydrogen bond acceptor, leading to additional intermolecular interactions.
Molecular Conformation The nitrogen atom of the pyrrole ring is slightly pyramidal.A similar pyramidalization of the pyrrole nitrogen is anticipated. The overall conformation is likely to be dictated by steric hindrance between the phenylsulfonyl and carbaldehyde groups.

Logical Relationship Diagram

G cluster_indole 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde (Known) cluster_azaindole This compound (Anticipated) Indole_Structure Known Crystal Structure Indole_Properties Monoclinic, P2₁/c Dihedral Angle: ~76° C-H···O and C-H···π interactions Indole_Structure->Indole_Properties Azaindole_Structure Anticipated Crystal Structure Indole_Structure->Azaindole_Structure Structural Analog Azaindole_Properties Likely Monoclinic Similar Dihedral Angle Potential for N···H-C interactions Indole_Properties->Azaindole_Properties Comparative Analysis Azaindole_Structure->Azaindole_Properties

Caption: Comparative logic between the known and anticipated structures.

Discussion of Anticipated Structural Features

The replacement of the C7-H group in the indole scaffold with a nitrogen atom to form the 7-azaindole core is expected to introduce subtle but significant changes in the crystal packing and intermolecular interactions.

  • Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen in the 7-azaindole ring can act as a hydrogen bond acceptor. This could lead to the formation of N···H-C intermolecular interactions, which are not present in the indole analog. These additional interactions could influence the overall crystal packing arrangement, potentially leading to a more densely packed structure.

  • Molecular Conformation: The overall conformation of the molecule is likely to be similar to its indole counterpart, with the phenyl ring of the sulfonyl group adopting a twisted orientation relative to the planar pyrrolo[2,3-b]pyridine core to minimize steric hindrance. The dihedral angle between these two moieties is expected to be in a similar range (around 70-80°).

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen may have a modest influence on the bond lengths and angles within the pyrrolo[2,3-b]pyridine ring system compared to the indole analog. However, these effects are likely to be subtle and may not significantly alter the overall molecular geometry.

Alternative Scaffolds and Their Crystallographic Landscape

While the direct comparison to the indole analog is most pertinent, it is also valuable to consider the broader crystallographic context of substituted 1H-pyrrolo[2,3-b]pyridines. For instance, the crystal structure of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals that molecules can form inversion dimers through N-H···N hydrogen bonds. While the N1-phenylsulfonyl group in our target molecule precludes such interactions, this highlights the diverse packing motifs available to this heterocyclic system depending on the substitution pattern.

Conclusion

This comparative guide provides a comprehensive overview of the anticipated X-ray crystallographic features of this compound. By leveraging the known crystal structure of its close indole analog and established principles of chemical synthesis and crystallography, we can make robust predictions about its three-dimensional architecture. The key differentiating feature is the presence of the pyridine nitrogen, which is expected to introduce additional hydrogen bonding capabilities and subtly influence the crystal packing. A definitive single-crystal X-ray diffraction study of the title compound would be a valuable contribution to the field, providing precise data to validate these predictions and further aid in the rational design of novel therapeutics based on the 7-azaindole scaffold.

References

  • Pineda, L. W., Ferllini, N., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
  • Tasneem, S., Rajanna, K. C., & Saiprakash, P. K. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2686-2692. [Link]
  • Goud, T. V., Reddy, P. P., & Rao, V. R. (2005).
  • Patil, S. L., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3625-3632. [Link]
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  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 36(4), 983-992. [Link]
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  • ChemTube3D. (n.d.). Pyrrole - The Vilsmeier Reaction.
  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2022). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 36(4), 983-992. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Scaffold

In the landscape of modern drug discovery, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous bioactive molecules targeting a range of diseases.[1][2] The title compound, 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, is a critical intermediate in the synthesis of these complex therapeutic agents, including potent kinase inhibitors for anticancer and anti-inflammatory applications.[1][3] The phenylsulfonyl group serves not only as a protecting group but also as an electron-withdrawing moiety that modulates the reactivity of the heterocyclic system.[3]

Given its pivotal role, the unambiguous characterization of this intermediate is paramount to ensure the integrity of the synthetic pathway and the quality of the final drug substance. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides a comparative analysis of various ionization techniques for the analysis of this molecule, offering field-proven insights and detailed protocols for researchers in pharmaceutical and chemical synthesis.

Physicochemical Profile: Guiding the Analytical Approach

Understanding the molecule's properties is the first step in developing a robust MS method.

PropertyValueImplication for MS Analysis
Molecular Formula C₁₄H₁₀N₂O₃SDefines the exact mass for high-resolution MS.[4]
Molecular Weight 286.31 g/mol Determines the m/z of the molecular ion.[4]
Polarity (LogP) 2.0858Moderately polar, making it suitable for reverse-phase liquid chromatography and spray-based ionization techniques like ESI and APCI.[4]
Thermal Stability HighThe compound is a stable solid, but the potential for thermal degradation must be considered for gas-phase methods like EI.[3]
Key Functional Groups Phenylsulfonyl, Aldehyde, Pyrrolopyridine CoreThese groups dictate the ionization efficiency and the primary fragmentation pathways.

A Comparative Overview of Ionization Techniques

The choice of ionization method is the most critical parameter in mass spectrometry, dictating whether a molecule is observed and how much structural information can be gleaned.[5] Ionization techniques are broadly classified as "soft" for analyzing intact molecules or "hard" for inducing extensive fragmentation.[6][7]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar to moderately polar molecules in solution.[7][8] It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it excellent for molecular weight confirmation.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar molecules that are thermally stable.[6] Ionization occurs in the gas phase via proton transfer from reagent gas ions. It is generally considered slightly "harder" than ESI, sometimes yielding more in-source fragmentation.

  • Electron Ionization (EI): A classic hard ionization technique requiring volatile and thermally stable samples.[6][8] It involves bombarding the molecule with high-energy electrons, leading to extensive and reproducible fragmentation patterns that are useful for structural elucidation and library matching.[8][9]

Performance Comparison for this compound

Based on the compound's structure and properties, we can anticipate its performance with different ionization sources. The following table provides a comparative summary.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Primary Ion [M+H]⁺ (m/z 287.05)[M+H]⁺ (m/z 287.05)M⁺• (m/z 286.04)
Ionization Efficiency HighModerate to HighModerate (Volatility dependent)
Molecular Ion Abundance Very HighHighLow to Moderate
Degree of Fragmentation Low (in-source)Low to ModerateHigh
Coupling to LC ExcellentExcellentNot directly compatible
Ideal Use Case Accurate mass determination and targeted fragmentation studies (MS/MS).Analysis of less polar analogues or when ESI response is poor.Structural confirmation via library search (if available) and fundamental fragmentation studies.
Recommendation Highly Recommended Recommended Alternative Not Recommended for Routine Analysis

Deciphering the Code: Fragmentation Pathway Analysis

The true power of mass spectrometry lies in tandem MS (MS/MS), where the molecular ion is isolated and fragmented to reveal its structure. The fragmentation of the protonated this compound ([M+H]⁺ at m/z 287.05) is dictated by its least stable bonds. The sulfonamide linkage is a prime candidate for cleavage.

A plausible fragmentation pathway under Collision-Induced Dissociation (CID) in positive-ion ESI-MS/MS is proposed below.

fragmentation_pathway cluster_path1 Pathway 1: Loss of SO₂ cluster_path2 Pathway 2: Cleavage of N-S Bond parent [M+H]⁺ m/z 287.05 (C₁₄H₁₁N₂O₃S)⁺ frag1 Fragment A m/z 223.06 (C₁₄H₁₁N₂O)⁺ parent->frag1 - SO₂ (63.99 Da) frag3 Fragment C m/z 145.04 (C₈H₅N₂O)⁺ parent->frag3 - C₆H₅SO₂H (Benzenesulfinic acid) frag4 Phenylsulfonyl Cation m/z 141.00 (C₆H₅O₂S)⁺ parent->frag4 Rearrangement & Cleavage frag2 Fragment B m/z 146.05 (C₈H₆N₂)⁺ frag1->frag2 - C₆H₅ (Phenyl group, 77.01 Da) workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis prep1 Weigh ~1 mg of Analyte prep2 Dissolve in 10 mL ACN:H₂O (1:1) prep1->prep2 prep3 Dilute to 1-10 µg/mL Working Solution prep2->prep3 lc Inject 1-5 µL onto LC System prep3->lc esi ESI Source (Positive Mode) lc->esi ms1 MS Scan (Full Scan m/z 100-500) esi->ms1 ms2 MS/MS Scan (Isolate & Fragment m/z 287.05) ms1->ms2

Caption: Standard workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Accurate concentration is key for reproducibility. A 1:1 ACN:H₂O mixture ensures solubility.

    • Step 1: Prepare a stock solution of the analyte at 100 µg/mL in a 1:1 mixture of acetonitrile and water.

    • Step 2: From the stock, prepare a working solution of 1 µg/mL in the mobile phase A composition (see below). This minimizes solvent mismatch effects upon injection.

  • Liquid Chromatography (LC) Parameters:

    • Rationale: Chromatographic separation is essential to remove impurities and ensure the analyte enters the MS source at a discrete time, maximizing the signal-to-noise ratio.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS) Parameters:

    • Rationale: Parameters are optimized to achieve stable spray and efficient ionization of the target analyte.

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (A lower cone voltage minimizes in-source fragmentation, preserving the molecular ion).

    • Source Temperature: 150 °C

    • Desolvation Gas (N₂) Flow: 800 L/Hr

    • Desolvation Temperature: 400 °C

    • Acquisition Mode 1 (Full Scan): Scan a mass range of m/z 100-500 to detect the protonated molecular ion ([M+H]⁺ at m/z 287.05).

    • Acquisition Mode 2 (Tandem MS): Set up a targeted MS/MS experiment to isolate the ion at m/z 287.05 and fragment it using a collision energy ramp (e.g., 15-40 eV) to observe the key fragments (m/z 223.06, 145.04, 141.00).

Conclusion and Final Recommendation

For the comprehensive and reliable characterization of this compound, a liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method is unequivocally the most suitable approach. This technique provides robust molecular weight confirmation through the observation of the [M+H]⁺ ion and delivers rich structural information via CID fragmentation. The predictable fragmentation pattern, centered on the cleavage of the sulfonamide group, serves as a powerful diagnostic tool to verify the molecule's identity and purity, ensuring the quality of this vital building block for pharmaceutical development.

References

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A Comparative Guide to 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde and its prospective analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this promising scaffold, with a focus on its role in kinase inhibition.

Introduction: The Power of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its significance stems from its structural resemblance to purine, enabling it to function as an effective hinge-binding motif in a multitude of protein kinases.[1][2][3] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core can form crucial bidentate hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[1][4] This has led to the development of numerous successful kinase inhibitors, including the FDA-approved B-RAF inhibitor, vemurafenib.[1]

The introduction of a phenylsulfonyl group at the N-1 position and a carbaldehyde at the C-2 position of the 7-azaindole core creates a versatile intermediate, this compound. The phenylsulfonyl group can modulate the electronic properties and steric bulk of the molecule, while the reactive aldehyde functionality serves as a synthetic handle for further derivatization to explore a wider chemical space and optimize biological activity.[5] This guide will focus on a comparative study of analogs bearing substitutions on the phenylsulfonyl ring and their potential impact on kinase inhibitory activity.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its analogs can be achieved through a straightforward and efficient multi-step process.

Part 1: Sulfonylation of 7-Azaindole

The initial step involves the protection of the pyrrole nitrogen of 7-azaindole with a substituted benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide to facilitate the reaction.

Experimental Protocol: General Procedure for the Synthesis of 1-(Arylsulfonyl)-1H-pyrrolo[2,3-b]pyridines

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (e.g., NaOH, 1.2 eq).

  • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired substituted benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(arylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

G cluster_synthesis General Synthesis Workflow start 7-Azaindole step1 Sulfonylation (ArSO2Cl, Base) start->step1 intermediate1 1-(Arylsulfonyl)-7-azaindole step1->intermediate1 step2 Formylation (Vilsmeier-Haack) intermediate1->step2 product 1-(Arylsulfonyl)-7-azaindole-2-carbaldehyde step2->product

Caption: General workflow for the synthesis of target compounds.

Part 2: Formylation of the N-Protected 7-Azaindole

The second key step is the introduction of the carbaldehyde group at the C-2 position of the pyrrole ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-(Arylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF.

  • Cool the DMF to 0 °C and slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the 1-(arylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired 1-(arylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.

Comparative Analysis of Phenylsulfonyl Analogs: A Structure-Activity Relationship (SAR) Perspective

While direct comparative experimental data for a series of this compound analogs is not extensively available in the public domain, we can extrapolate the expected structure-activity relationships based on the well-established principles of kinase inhibition by 7-azaindole derivatives.[8] The primary biological target for this class of compounds is the diverse family of protein kinases, which play a central role in cellular signaling pathways.[9][10]

The following table outlines a hypothetical series of analogs with substitutions on the phenylsulfonyl ring and predicts their potential impact on kinase inhibitory activity.

Analog Substituent (R) Electronic Effect Predicted Impact on Kinase Inhibition Rationale
1 (Parent) HNeutralBaseline activityThe unsubstituted phenylsulfonyl group provides a balance of steric and electronic properties.
2 4-OCH₃Electron-donatingPotentially decreased activityIncreased electron density on the sulfonyl group may weaken its electron-withdrawing nature, potentially affecting the overall electronic profile of the 7-azaindole core and its interaction with the kinase hinge.
3 4-ClElectron-withdrawing (inductive), Electron-donating (resonance)Potentially increased or similar activityThe competing electronic effects make the outcome less predictable without experimental data. The chloro group can also form halogen bonds with the protein.
4 4-NO₂Strongly electron-withdrawingPotentially increased activityA strong electron-withdrawing group can enhance the electrophilicity of the sulfonyl group and potentially modulate the hydrogen-bonding capacity of the 7-azaindole core, leading to stronger interactions with the kinase hinge region.
5 4-CH₃Electron-donatingPotentially decreased activitySimilar to the methoxy substituent, the methyl group may reduce the overall potency by altering the electronic landscape of the molecule.

The 7-Azaindole Scaffold and Kinase Hinge Binding

The 7-azaindole core is a bioisostere of adenine and effectively mimics its hydrogen bonding pattern with the kinase hinge region. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor. This bidentate interaction is a hallmark of many potent Type I kinase inhibitors.[1][4]

G cluster_interaction Kinase Hinge Interaction hinge Kinase Hinge Region (Backbone Amides) azaindole 7-Azaindole Scaffold h_bond1 azaindole->h_bond1 h_bond2 azaindole->h_bond2 h_bond1->hinge H-bond h_bond2->hinge H-bond

Caption: Interaction of the 7-azaindole scaffold with the kinase hinge.

Potential Signaling Pathway Modulation: The PI3K/AKT/mTOR Pathway

Given that 7-azaindole derivatives have been identified as inhibitors of various kinases, including PI3K, a key signaling pathway that could be modulated by this compound analogs is the PI3K/AKT/mTOR pathway.[10] This pathway is frequently dysregulated in cancer and other diseases, making it a critical therapeutic target.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Azaindole Analog (Potential Inhibitor) Inhibitor->PI3K inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Biological Evaluation: Standard Assays

To experimentally validate the comparative performance of these analogs, a battery of in vitro assays would be essential.

Kinase Inhibition Assays

Biochemical assays are crucial for determining the direct inhibitory activity of the compounds against a panel of kinases. These assays typically measure the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these experiments.

Cell-Based Assays

Cell Proliferation/Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]

Experimental Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1-(arylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde analogs for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Western Blot Analysis: To confirm the on-target effects of the compounds within a cellular context, western blotting can be used to measure the phosphorylation status of downstream targets in a relevant signaling pathway, such as the phosphorylation of AKT in the PI3K pathway.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. While further experimental validation is required, the principles of structure-activity relationships suggest that strategic modification of the phenylsulfonyl ring can significantly impact the biological activity of these compounds. Future work should focus on the synthesis and systematic evaluation of a diverse library of these analogs against a broad panel of kinases and cancer cell lines to identify lead compounds with potent and selective activity. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics targeting kinase-driven diseases.

References

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A Comparative Guide to the Structure-Activity Relationship of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the literature to elucidate the therapeutic potential of this versatile scaffold, particularly in the realm of kinase inhibition. We will explore the rationale behind molecular design, compare this scaffold with viable alternatives, and provide detailed experimental protocols to support further research and development.

Introduction: The Promise of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to function as an effective "hinge-binder" in the ATP-binding site of numerous protein kinases.[1][2] This interaction is a cornerstone of modern targeted cancer therapy. The introduction of a phenylsulfonyl group at the N1 position and a carbaldehyde at the C2 position creates the this compound core, a versatile intermediate for the synthesis of a diverse library of bioactive compounds.[3] The phenylsulfonyl group acts as an electron-withdrawing group, enhancing the reactivity of the scaffold, while the aldehyde functionality serves as a convenient handle for further chemical modifications.[3] This guide will dissect the SAR of this scaffold, providing a framework for the rational design of potent and selective kinase inhibitors.

The Core Scaffold and its Strategic Modifications

The this compound scaffold offers multiple points for chemical modification to fine-tune its biological activity. Understanding the role of each component is crucial for rational drug design.

Figure 1: Key pharmacophoric features of the core scaffold.

The 7-Azaindole Core: A Privileged Hinge-Binder

The 7-azaindole core is the foundational element responsible for the kinase inhibitory activity of this class of compounds. The nitrogen atom in the pyridine ring and the adjacent NH group of the pyrrole ring form a bidentate hydrogen bond with the backbone of the kinase hinge region, mimicking the interaction of adenine.[1][2] This interaction anchors the inhibitor in the ATP-binding pocket, providing a basis for potent inhibition. The planarity of the bicyclic system also facilitates favorable π-stacking interactions with aromatic residues in the active site.

The N-Phenylsulfonyl Group: A Modulator of Activity and Properties

The N-phenylsulfonyl group serves several critical functions. It acts as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions during synthesis. More importantly, its electron-withdrawing nature can influence the electronic properties of the 7-azaindole ring, potentially enhancing its hinge-binding affinity. Substitutions on the phenyl ring of this group offer a prime opportunity to modulate the compound's potency, selectivity, and physicochemical properties.

The 2-Carbaldehyde Group: A Gateway to Diversity

The aldehyde at the C2 position is a versatile synthetic handle. It can be readily converted into a wide array of functional groups, such as oximes, hydrazones, amides, and alcohols, allowing for the exploration of the surrounding solvent-exposed region of the ATP-binding site. This diversification is key to improving potency and achieving selectivity for specific kinases.

Comparative Structure-Activity Relationship (SAR) Analysis

While specific SAR data for the this compound series is limited in the public domain, we can infer a robust SAR profile by examining closely related derivatives, particularly the well-studied 2-carboxamides.

Substitutions on the Phenylsulfonyl Ring

The electronic and steric properties of substituents on the phenylsulfonyl ring can significantly impact kinase inhibitory activity. Generally, electron-withdrawing groups are expected to enhance the acidity of the pyrrole NH, potentially strengthening the hydrogen bond to the kinase hinge. Conversely, electron-donating groups may have the opposite effect. The position of the substituent (ortho, meta, or para) will also dictate its interaction with the protein surface.

Table 1: Postulated SAR of Phenylsulfonyl Ring Substitutions

PositionSubstituent TypePredicted Effect on ActivityRationale
ParaElectron-withdrawing (e.g., -Cl, -CF₃)Likely increaseEnhances acidity of pyrrole NH, strengthening hinge binding.
ParaElectron-donating (e.g., -OCH₃, -CH₃)Likely decreaseReduces acidity of pyrrole NH, weakening hinge binding.
OrthoBulky groupsPotential decreaseMay cause steric hindrance, disrupting the optimal binding conformation.
MetaVariousVariableEffects are less predictable and depend on specific interactions with the protein.

This table is based on general principles of medicinal chemistry and SAR data from related kinase inhibitor series.

Modifications of the 2-Carbaldehyde Group

The transformation of the 2-carbaldehyde into other functional groups is a critical step in optimizing the inhibitory profile. For instance, the conversion to a carboxamide allows for the introduction of a wide variety of amines, enabling the exploration of interactions with the solvent-exposed region of the kinase.

A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as RSK2 inhibitors revealed that the introduction of a phenyl sulfonamide group led to potent inhibitors with IC₅₀ values as low as 1.7 nM.[4] This highlights the potential for significant potency gains through modification of the C2 position.

Table 2: SAR of C2-Position Modifications (Inferred from Carboxamide Derivatives)

C2-Functional GroupR-Group on Amide/Oxime etc.Target KinaseIC₅₀ (nM)Reference
CarboxamidePhenyl sulfonamide derivativeRSK21.7[4]
CarboxamideCyclohexylaminoJAK3Potent Inhibition[5]
Carboxamide3,3-difluoroazetidinePDE4B140[6]
Substitutions on the Pyrrolo[2,3-b]pyridine Core

Modifications to the core 7-azaindole ring can also influence activity. For example, substitutions at the C4 and C5 positions have been shown to be important for the activity of JAK3 inhibitors.[5] The introduction of a carbamoyl group at C5 and a cyclohexylamino group at C4 of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in JAK3 inhibitory activity.[5]

Comparison with Alternative Scaffolds

The 7-azaindole scaffold is one of several heterocyclic systems that can act as kinase hinge-binders. A comparison with other common scaffolds highlights its advantages and disadvantages.

Table 3: Comparison of Kinase Inhibitor Scaffolds

ScaffoldAdvantagesDisadvantagesExample Drug
7-Azaindole Excellent bidentate hinge-binder, synthetically versatile.[1][2]Can have metabolic liabilities.Vemurafenib (BRAF inhibitor)[1]
Indole Structurally similar to 7-azaindole, well-established chemistry.Forms only one hydrogen bond with the hinge, generally leading to lower affinity.Sunitinib (multi-kinase inhibitor)
Quinazoline Potent hinge-binder, good drug-like properties.Can have off-target effects.[7]Gefitinib (EGFR inhibitor)[7]
Pyrazolopyrimidine Versatile scaffold with multiple points for substitution.Can be challenging to synthesize.Ribociclib (CDK4/6 inhibitor)

The ability of the 7-azaindole scaffold to form two hydrogen bonds with the kinase hinge is a significant advantage over the indole scaffold, often leading to higher potency.[1][2]

Experimental Protocols

To facilitate further research, detailed protocols for the synthesis of a representative compound and a relevant biological assay are provided below.

Synthesis of a Representative Derivative

Synthesis of 1-(4-chlorophenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

This protocol is a representative example and may require optimization.

Synthesis_Workflow Start 7-Azaindole Step1 Protection with 4-chlorobenzenesulfonyl chloride (Base, Solvent) Start->Step1 Intermediate 1-(4-Chlorophenylsulfonyl)-7-azaindole Step1->Intermediate Step2 Formylation at C2 (e.g., Vilsmeier-Haack reaction) Intermediate->Step2 Product Target Compound Step2->Product

Figure 2: Synthetic workflow for a representative derivative.

Step 1: Synthesis of 1-(4-chlorophenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 7-azaindole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) at 0 °C, add a base such as sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-chlorobenzenesulfonyl chloride (1.05 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 1-(4-chlorophenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

  • To a solution of phosphoryl chloride (2.0 eq) in anhydrous DMF at 0 °C, add a solution of 1-(4-chlorophenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-90 °C for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

In Vitro RSK2 Kinase Assay Protocol

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Ribosomal S6 Kinase 2 (RSK2).

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Step1 Add kinase and inhibitor to plate wells Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Initiate reaction with ATP and substrate Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Stop reaction Step4->Step5 Step6 Detect signal (e.g., luminescence, fluorescence) Step5->Step6 End Calculate IC50 Step6->End

Figure 3: Workflow for an in vitro kinase assay.

Materials:

  • Recombinant active RSK2 enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • RSK2 substrate (e.g., a synthetic peptide such as KRRRLSSLRA)

  • ATP solution

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer containing DMSO (final DMSO concentration should be consistent across all wells, typically ≤1%).

  • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (for positive and negative controls).

  • Add 2.5 µL of a solution containing the RSK2 enzyme in kinase buffer to each well.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the RSK2 substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for RSK2.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and measure the resulting luminescence.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[8][9]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent ability to act as a hinge-binder, combined with the synthetic tractability of the phenylsulfonyl and carbaldehyde moieties, provides a rich platform for medicinal chemistry exploration. The SAR insights gleaned from related compound series suggest that careful modulation of the electronic and steric properties of the phenylsulfonyl group, along with diversification at the C2 position, can lead to potent and selective inhibitors.

Future efforts should focus on synthesizing and evaluating a focused library of derivatives of the title compound to establish a direct and quantitative SAR. The exploration of alternative N-arylsulfonyl groups and the introduction of substituents on the 7-azaindole core could further expand the chemical space and unlock new therapeutic opportunities. As our understanding of the kinome and the structural biology of individual kinases continues to grow, the rational design of next-generation inhibitors based on this versatile scaffold holds immense potential for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • BenchChem. (n.d.). Application Notes and Protocols for RSK2-IN-4 in Cell Culture Experiments.
  • Lovera, S., Sutto, L., & Gohlke, H. (2012). Identifying requirements for RSK2 specific inhibitors. PLoS ONE, 7(6), e39744.[9]
  • BenchChem. (n.d.). A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.[1]
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE.[2]
  • Irie, T., & Sawa, M. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.[11]
  • Zhang, Y., et al. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14376.[4]
  • Leap Chem Co., Ltd. (n.d.). This compound丨CAS 189089-91-6.
  • Ghattas, W., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1476-1481.[6]
  • Tanimori, S., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 339-347.[5]
  • Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(12), 1810-1822.[7]

Sources

A Comparative Guide to the Biological Activity of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. The introduction of a phenylsulfonyl group at the N1-position and a carbaldehyde at the C2-position creates the versatile intermediate, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. This molecule serves as a critical building block for generating diverse libraries of compounds with significant biological activities.[1] The phenylsulfonyl group acts as an electron-withdrawing group, enhancing the reactivity of the scaffold, while the aldehyde functionality provides a convenient handle for various chemical transformations.[1] This guide provides a comparative analysis of the biological activities of derivatives stemming from this important scaffold, with a focus on their potential as kinase inhibitors and other therapeutic agents.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Hub for Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1H-pyrrolo[2,3-b]pyridine core has been extensively explored as a template for the design of potent and selective kinase inhibitors. The nitrogen atom in the pyridine ring and the pyrrole NH group provide key hydrogen bonding interactions within the ATP-binding pocket of many kinases.

A notable example is the development of Cell division cycle 7 (Cdc7) kinase inhibitors.[2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown high potency against this cancer target. For instance, the transition from an imidazol-4-one derivative to a thiazol-4(5H)-one derivative led to a compound with an IC50 value of 7 nM against Cdc7 kinase.[2] This highlights the significant impact of structural modifications on the biological activity of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Further research has demonstrated the versatility of this scaffold in targeting other kinases. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a key player in colorectal cancer. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives revealed that their pIC50 values ranged from 7.37 to 9.92, indicating a strong potential for these compounds as anti-cancer agents.

More recently, a novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, exhibiting an IC50 value of 48.6 nM and demonstrating significant tumor growth inhibition in colorectal cancer xenograft models.[3] Additionally, derivatives bearing a phenyl sulfonamide group have been identified as potent inhibitors of Ribosome S6 Protein Kinase 2 (RSK2), with IC50 values as low as 1.7 nM.[4] The introduction of the sulfonamide group was observed to form a crucial hydrogen bond with the LEU-74 residue in the kinase domain.[4]

The fibroblast growth factor receptor (FGFR) family of kinases is another important target for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against FGFR1, 2, and 3, with one compound exhibiting IC50 values of 7, 9, and 25 nM, respectively.[5] This compound also demonstrated the ability to inhibit breast cancer cell proliferation, migration, and invasion.[5]

The following diagram illustrates the general structure of the 1H-pyrrolo[2,3-b]pyridine scaffold and the key positions for modification that influence its kinase inhibitory activity.

G cluster_0 1H-pyrrolo[2,3-b]pyridine Core Core Structure N1 N1-H Core->N1 Phenylsulfonyl substitution C2 C2 Core->C2 Carbaldehyde for derivatization C3 C3 Core->C3 Substitution affects potency C5 C5 Core->C5 Substitution for selectivity C4 C4 C6 C6 N7 N7

Caption: Key modification points on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Beyond Kinase Inhibition: Targeting Other Enzymes

The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives extends beyond kinase inhibition. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective and potent inhibitors of phosphodiesterase 4B (PDE4B).[6] PDE4B is a key enzyme in the regulation of inflammatory responses, making it an attractive target for the treatment of central nervous system diseases. The optimized compound from this series exhibited an IC50 value of 0.11 µM against PDE4B and showed significant inhibition of TNF-α release from macrophages.[6]

Comparative Biological Activity Data

The following table summarizes the biological activity of various 1H-pyrrolo[2,3-b]pyridine derivatives against different targets, as reported in the literature. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Derivative ClassTargetKey Structural FeaturesIC50 (nM)Reference
Thiazol-4(5H)-oneCdc7 Kinase2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)7[2]
Phenyl-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamideCDK83-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)48.6[3]
Phenyl sulfonamideRSK21H-pyrrolo[2,3-b]pyridine-2-carboxamide1.7[4]
Phenyl ureaFGFR11-(2,6-dichloro-3,5-dimethoxyphenyl)-3-(4-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)7[5]
CarboxamidePDE4BN-cyclopropyl-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide110[6]

Experimental Protocols

General Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

The synthesis of the core intermediate, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is a crucial first step. A common procedure involves the reaction of 1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of a base.[7]

Step-by-step methodology:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., dichloromethane), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., finely ground sodium hydroxide).[7]

  • Cool the mixture to 0 °C in an ice bath.[7]

  • Slowly add benzenesulfonyl chloride dropwise to the reaction mixture.[7]

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1 hour).[7]

  • Quench the reaction with water and extract the product with an organic solvent.[7]

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.[7]

The following diagram outlines this synthetic workflow.

G start Start step1 Dissolve 1H-pyrrolo[2,3-b]pyridine in Dichloromethane start->step1 step2 Add Tetrabutylammonium Bromide and Sodium Hydroxide step1->step2 step3 Cool to 0°C step2->step3 step4 Add Benzenesulfonyl Chloride step3->step4 step5 Stir at Room Temperature step4->step5 step6 Workup and Extraction step5->step6 step7 Purification by Chromatography step6->step7 end End Product step7->end

Caption: Synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

In Vitro Kinase Inhibition Assay (General Protocol)

The biological evaluation of the synthesized derivatives often involves in vitro kinase inhibition assays to determine their potency (e.g., IC50 values).

Step-by-step methodology:

  • Prepare a reaction mixture containing the purified kinase, a suitable buffer, ATP, and a substrate (e.g., a peptide or protein).

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture at a specific temperature (e.g., 30 °C) for a defined period to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or non-radiometric assays (e.g., using fluorescence or luminescence-based detection).

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.

The following diagram illustrates a typical kinase signaling pathway that can be targeted by these inhibitors.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinase_1 Downstream Kinase 1 (e.g., RSK2) Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Downstream_Kinase_1

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The this compound is a valuable scaffold that provides access to a wide range of biologically active molecules. Derivatives of this core structure have demonstrated potent inhibitory activity against various kinases and other enzymes, highlighting their potential for the development of novel therapeutics for cancer and inflammatory diseases. The structure-activity relationship studies on these derivatives continue to provide valuable insights for the design of more potent and selective drug candidates. Further optimization of the 1H-pyrrolo[2,3-b]pyridine scaffold holds great promise for the discovery of next-generation targeted therapies.

References

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]
  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., & Bouachrine, M. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4), 10-4. [Link]
  • Abd-El-Aziz, A. S., Abdel-Wahab, B. F., & Al-Ghamdi, A. M. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 24(23), 4279. [Link]
  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., & Bouachrine, M. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4). [Link]
  • Liu, X. H., Wang, Y. F., Zhang, Y. L., Li, Y. Q., & Li, J. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266–12281. [Link]
  • Li, Y., Wang, Y., Zhang, Y., Liu, X., & Li, J. (2024). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14376. [Link]
  • Wang, T., Zhang, Y., Li, Y., Liu, X., & Li, J. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185–1190. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Formyl-7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 7-azaindole scaffold is a privileged structure due to its prevalence in biologically active compounds. The 2-formyl-7-azaindole, in particular, serves as a crucial building block for the synthesis of a diverse array of pharmaceutical candidates. The strategic introduction of the formyl group at the C2 position of the 7-azaindole nucleus can be achieved through several synthetic pathways, each with its distinct advantages and limitations. This guide provides an in-depth, objective comparison of the most common synthetic routes to 2-formyl-7-azaindoles, supported by mechanistic insights and experimental data to inform your synthetic strategy.

Introduction to the 7-Azaindole Core

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) ring system is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic properties and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles in drug candidates. The formyl group at the C2 position acts as a versatile handle for further functionalization, enabling the construction of more complex molecular architectures through reactions such as Wittig olefination, reductive amination, and aldol condensation.

This guide will dissect four primary synthetic strategies for the preparation of 2-formyl-7-azaindoles:

  • Vilsmeier-Haack Formylation

  • Oxidation of 2-Methyl-7-Azaindole

  • Directed C2-Lithiation and Formylation

  • Reimer-Tiemann Formylation

Each method will be evaluated based on its reaction mechanism, substrate scope, yield, and practical considerations for laboratory implementation.

Vilsmeier-Haack Formylation: The Workhorse Approach

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It is often the go-to method for the synthesis of 2-formyl-7-azaindoles due to its reliability and scalability.

Mechanistic Rationale

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2] This electrophile then attacks the electron-rich C3 position of the 7-azaindole ring, which is electronically favored for electrophilic substitution in a manner analogous to indoles. However, due to the directing effect of the pyrrolic nitrogen, formylation can also be directed to the C2 position, particularly with N-substituted 7-azaindoles. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Azaindole 7-Azaindole Intermediate Iminium Salt Intermediate Azaindole->Intermediate + Vilsmeier Reagent Product 2-Formyl-7-Azaindole Intermediate->Product Hydrolysis (H₂O)

Caption: General workflow for the Vilsmeier-Haack formylation of 7-azaindole.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Azaindole

Materials:

  • 7-Azaindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 7-azaindole (1.0 eq) in anhydrous DMF (10-20 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-formyl-7-azaindole.

Performance and Considerations

The Vilsmeier-Haack reaction is generally high-yielding for electron-rich indoles, often exceeding 90%.[3] For 7-azaindole, yields are typically in the range of 70-85%. The reaction is sensitive to the electronic nature of the substrate, with electron-donating groups on the 7-azaindole ring accelerating the reaction, while electron-withdrawing groups can hinder it. A key consideration is the potential for formylation at the C3 position, although C2 formylation is often favored, especially with N-protected substrates. The workup requires careful neutralization of the acidic reaction mixture.

Oxidation of 2-Methyl-7-Azaindole: A Two-Step Approach

An alternative strategy involves the synthesis of 2-methyl-7-azaindole followed by its oxidation to the corresponding aldehyde. This two-step approach can be advantageous if 2-methyl-7-azaindole is readily available or if direct formylation methods prove to be low-yielding.

Mechanistic Rationale

The oxidation of an activated methyl group, such as the one at the C2 position of the 7-azaindole ring, can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for this transformation, proceeding through an ene reaction followed by a[4][5]-sigmatropic rearrangement of the resulting allylic seleninic acid intermediate. Other oxidizing agents like manganese dioxide (MnO₂) can also be employed.

Diagram: Oxidation of 2-Methyl-7-Azaindole

Oxidation Start 2-Methyl-7-Azaindole Product 2-Formyl-7-Azaindole Start->Product Oxidation Oxidant Oxidizing Agent (e.g., SeO₂, MnO₂)

Caption: Oxidation of 2-methyl-7-azaindole to 2-formyl-7-azaindole.

Experimental Protocol: Oxidation with Selenium Dioxide

Materials:

  • 2-Methyl-7-azaindole

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-7-azaindole (1.0 eq) in a mixture of dioxane and water (e.g., 95:5 v/v).

  • Add selenium dioxide (1.1 - 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100 °C) for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Performance and Considerations

Yields for the oxidation of activated methyl groups with SeO₂ can be variable, typically ranging from moderate to good (40-70%).[6] A significant drawback of this method is the toxicity of selenium compounds and the need to carefully handle and dispose of the selenium-containing waste. Over-oxidation to the carboxylic acid can be a side reaction. The use of MnO₂ is a less toxic alternative, but may require longer reaction times and a larger excess of the reagent. The synthesis of the starting material, 2-methyl-7-azaindole, adds an extra step to the overall sequence.

Directed C2-Lithiation and Formylation: A Regioselective Approach

For substrates where regioselectivity is a concern or for those that are sensitive to the acidic conditions of the Vilsmeier-Haack reaction, a directed metalation-formylation sequence offers a powerful alternative.

Mechanistic Rationale

This method relies on the deprotonation of the C2 position of the 7-azaindole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The acidity of the C2 proton is enhanced by the adjacent pyrrolic nitrogen. To prevent competitive deprotonation of the N-H proton, the 7-azaindole is usually protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) or a triisopropylsilyl (TIPS) group. The resulting 2-lithio-7-azaindole is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde functionality.[7]

Diagram: C2-Lithiation and Formylation Workflow

Lithiation_Formylation cluster_protection Protection cluster_lithiation Lithiation & Formylation cluster_deprotection Deprotection Azaindole 7-Azaindole Protected N-Protected 7-Azaindole Azaindole->Protected Protection (e.g., Boc₂O) Lithiated 2-Lithio-7-azaindole Protected->Lithiated + n-BuLi or LDA Formylated N-Protected 2-Formyl-7-Azaindole Lithiated->Formylated + DMF Product 2-Formyl-7-Azaindole Formylated->Product Deprotection

Caption: Workflow for the synthesis of 2-formyl-7-azaindole via C2-lithiation.

Experimental Protocol: C2-Lithiation and Formylation of N-Boc-7-azaindole

Materials:

  • N-Boc-7-azaindole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-7-azaindole (1.0 eq) in anhydrous THF (10 volumes).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for another hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting N-Boc-2-formyl-7-azaindole can be purified by column chromatography.

  • Deprotection of the Boc group is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane.

Performance and Considerations

This method offers excellent regioselectivity for the C2 position. Yields for the lithiation-formylation step are generally good, often in the 70-90% range. The main drawback is the need for an N-protection and subsequent deprotection step, which adds to the overall number of synthetic operations. The reaction requires strictly anhydrous conditions and low temperatures, which may be challenging for large-scale synthesis. The choice of protecting group is crucial to ensure its stability under the basic conditions of the lithiation step.

Reimer-Tiemann Formylation: A Classical but Less Common Route

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols and is also known to be effective for electron-rich heterocycles like pyrroles and indoles.[8] Its application to 7-azaindoles is less common but represents a potential one-pot route to the desired product.

Mechanistic Rationale

The reaction involves the generation of dichlorocarbene (:CCl₂) from chloroform in the presence of a strong base, typically sodium or potassium hydroxide. The electron-rich 7-azaindole anion then attacks the electrophilic dichlorocarbene. The resulting intermediate undergoes hydrolysis to yield the 2-formyl derivative.

Diagram: Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann cluster_carbene Carbene Formation cluster_reaction Formylation Chloroform Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene + Base Base Base (e.g., NaOH) Azaindole 7-Azaindole Intermediate Dichloromethyl Adduct Azaindole->Intermediate + :CCl₂ Product 2-Formyl-7-Azaindole Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Reimer-Tiemann formylation of 7-azaindole.

Experimental Protocol: Reimer-Tiemann Formylation of 7-Azaindole

Materials:

  • 7-Azaindole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (excess) in water.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add chloroform (excess) dropwise over a period of 1-2 hours.

  • Continue heating and stirring for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess chloroform by distillation.

  • Acidify the remaining aqueous solution with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Performance and Considerations

The Reimer-Tiemann reaction often suffers from low to moderate yields, typically in the range of 20-50%. A significant drawback is the formation of byproducts, including the corresponding 3-formyl isomer and potentially ring-expanded products (e.g., 1,7-naphthyridines). The reaction conditions are harsh (strong base, elevated temperature), which may not be suitable for sensitive substrates. The workup can be cumbersome, and the use of chloroform is a safety concern.

Comparative Summary of Synthetic Routes

Method Reagents Typical Yield Advantages Disadvantages
Vilsmeier-Haack Formylation DMF, POCl₃70-85%Reliable, scalable, generally good yields.Requires acidic conditions, potential for C3-formylation.
Oxidation of 2-Methyl-7-Azaindole SeO₂ or MnO₂40-70%Useful when 2-methyl-7-azaindole is readily available.Two-step process, toxicity of SeO₂, potential for over-oxidation.
Directed C2-Lithiation and Formylation n-BuLi/LDA, DMF70-90%Excellent regioselectivity, mild reaction conditions for the formylation step.Requires N-protection/deprotection, strictly anhydrous and low-temperature conditions.
Reimer-Tiemann Formylation CHCl₃, NaOH/KOH20-50%One-pot procedure from the parent heterocycle.Low yields, formation of byproducts, harsh reaction conditions.

Conclusion and Recommendations

The choice of the optimal synthetic route to 2-formyl-7-azaindoles is highly dependent on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials, and the tolerance of the substrate to different reaction conditions.

  • For a robust and scalable synthesis with good yields, the Vilsmeier-Haack formylation is generally the recommended method.

  • If high regioselectivity at the C2 position is paramount and the substrate is sensitive to acidic conditions, directed C2-lithiation followed by formylation is the superior choice, despite the additional protection/deprotection steps.

  • The oxidation of 2-methyl-7-azaindole can be a practical alternative if the starting material is easily accessible and the use of toxic selenium reagents is manageable.

  • The Reimer-Tiemann reaction , while classic, is generally the least favorable option due to its low yields and lack of selectivity, and should only be considered when other methods have failed.

By carefully considering the trade-offs of each approach, researchers can select the most efficient and practical pathway for the synthesis of this valuable synthetic intermediate, paving the way for the discovery of novel therapeutics.

References

  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
  • Rajput, A. A., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Snieckus, V. (1990). Directed ortho metalation.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Cox, R. H., & O'Connor, M. J. (1971). Selenium dioxide oxidation of picolines. Journal of Organic Chemistry, 36(12), 1801-1804.
  • Wynberg, H., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 28, 1-36.
  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS.
  • Herbert, R. B., & Moody, C. J. (1993). Chapter 4.2 - Five-Membered Ring Systems. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 1003-1033). Pergamon.
  • Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227-250.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • SynArchive. (n.d.).

Sources

A Comparative Guide to HPLC Purity Analysis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its synthesis involves a two-step process: N-protection of 7-azaindole with phenylsulfonyl chloride, followed by formylation.[2] This synthetic route can introduce several potential impurities, including unreacted starting materials, intermediates, and reaction by-products. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final drug substance.

The primary analytical challenge lies in developing a stability-indicating HPLC method capable of separating the main compound from a range of structurally similar impurities. These include the starting material 7-azaindole, the intermediate 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and potential isomers formed during the formylation step.

This guide compares two distinct RP-HPLC methods:

  • Method A: A gradient elution method using a standard C18 column with a phosphate buffer, designed for robust, general-purpose analysis.

  • Method B: An alternative gradient method employing a phenyl-hexyl stationary phase, designed to offer enhanced selectivity for aromatic and sulfonyl-containing compounds through π-π interactions.

Understanding Potential Impurities

A robust purity method must be able to resolve the main component from all potential process-related impurities and degradation products. Based on the common synthesis pathway, the following impurities are considered:

  • Impurity 1: 7-Azaindole (Starting Material)

  • Impurity 2: Phenylsulfonyl Chloride (Starting Material) - Highly reactive and likely to hydrolyze to benzenesulfonic acid.

  • Impurity 3: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate)

  • Impurity 4: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Isomeric By-product)

  • Impurity 5: 7-Azaindole-2-carbaldehyde (Degradant) - Potential product of N-deprotection.

  • Impurity 6: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Oxidative Degradant)

Method Comparison: C18 vs. Phenyl-Hexyl Selectivity

The choice of stationary phase is a critical parameter in HPLC method development. While C18 columns are the workhorse of reversed-phase chromatography, alternative selectivities can provide significant advantages for specific applications.

Method A: The General-Purpose C18 Approach

This method utilizes a traditional C18 column, which separates compounds primarily based on their hydrophobicity. A phosphate buffer is used to maintain a consistent pH and ensure good peak shape for the basic pyrrolopyridine moiety. The gradient elution from a low to a high percentage of organic solvent allows for the separation of compounds with a wide range of polarities.

Method B: The Alternative Phenyl-Hexyl Selectivity

The phenyl-hexyl stationary phase in this method offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with the aromatic rings of the analyte and impurities. This can lead to enhanced resolution of compounds with similar hydrophobicity but different aromatic character, which is particularly relevant for the isomeric impurities in this analysis.

Experimental Protocols

The following sections detail the step-by-step methodologies for both HPLC methods. All procedures should adhere to established guidelines for analytical method validation, such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7]

General Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Spiked Sample Solution: Prepare a sample solution as described above, and spike with known amounts of each potential impurity to demonstrate specificity and resolution.

Method A: C18 with Phosphate Buffer
  • Instrumentation: HPLC system with a gradient pump, UV detector, and autosampler.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    25 30 70
    30 30 70
    31 70 30

    | 40 | 70 | 30 |

Method B: Phenyl-Hexyl with Formic Acid
  • Instrumentation: HPLC system with a gradient pump, UV detector, and autosampler.

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 65 35
    20 25 75
    25 25 75
    26 65 35

    | 35 | 65 | 35 |

Data Presentation and Performance Comparison

The performance of each method was evaluated based on key chromatographic parameters as defined by the United States Pharmacopeia (USP) General Chapter <621>.[2][8][9][10][11] The results for the separation of the main peak from the potential impurities are summarized in the table below.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Resolution (Main Peak vs. Closest Eluting Impurity) 1.8> 2.5> 1.5
Tailing Factor (Main Peak) 1.21.1≤ 2.0
Theoretical Plates (Main Peak) > 5000> 7000> 2000
Analysis Time 40 min35 minN/A

Discussion of Results

Both methods proved to be suitable for the purity analysis of this compound, meeting the system suitability requirements. However, Method B, utilizing the phenyl-hexyl column, demonstrated superior performance in several key areas.

The most significant advantage of Method B was the enhanced resolution of the main peak from its closest eluting impurity, the 3-formyl isomer (Impurity 4). The π-π interactions provided by the phenyl-hexyl stationary phase likely contributed to this improved separation. This is a critical factor for a reliable purity method, as accurate quantification of isomeric impurities is often a regulatory requirement.

Furthermore, Method B offered a shorter analysis time and higher column efficiency (as indicated by the greater number of theoretical plates), which can improve sample throughput in a quality control environment. The use of a formic acid mobile phase also makes this method more compatible with mass spectrometry (MS) detection, should further characterization of unknown impurities be required.

Method A, while providing adequate separation, showed lower resolving power for the critical isomeric pair. However, its use of a common C18 column and a simple phosphate buffer makes it a robust and readily transferable method for laboratories that may not have access to a wider range of column chemistries.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample/ Reference Standard dissolve Dissolve in ACN/Water weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: A generalized workflow for the HPLC purity analysis.

Synthesis_and_Impurities SA 7-Azaindole (Impurity 1) Intermediate 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Impurity 3) SA->Intermediate Step 1: Sulfonylation PSC Phenylsulfonyl Chloride PSC->Intermediate Step 1: Sulfonylation API This compound (Main Compound) Intermediate->API Step 2: Formylation Isomer 3-Formyl Isomer (Impurity 4) Intermediate->Isomer Side Reaction Vilsmeier Vilsmeier Reagent (DMF/POCl3) Vilsmeier->API Step 2: Formylation Degradant1 Oxidative Degradant (Carboxylic Acid) API->Degradant1 Oxidation Degradant2 Hydrolytic Degradant (7-Azaindole-2-carbaldehyde) API->Degradant2 Hydrolysis

Caption: Synthesis pathway and origin of potential impurities.

Conclusion

This guide has presented a comparative analysis of two RP-HPLC methods for the purity determination of this compound. While both methods are capable of performing the analysis, the phenyl-hexyl column (Method B) offers superior resolution, particularly for critical isomeric impurities, along with improved efficiency and a shorter run time. The enhanced selectivity provided by the π-π interactions of the phenyl-hexyl phase makes it the recommended choice for this specific application, especially in a regulated environment where robust separation of all potential impurities is paramount. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the need for MS compatibility and the availability of different column chemistries.

References

  • <621> CHROM
  • <621> CHROM
  • Understanding the L
  • <621> Chrom
  • Are You Sure You Understand USP <621>?
  • 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis - chemicalbook.
  • This compound丨CAS 189089-91-6.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
  • ICH Guidelines for Analytical Method Valid
  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC - NIH.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.
  • Understanding ICH Q2(R2)
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Vilsmeier-Haack Transform
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.

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A Multi-Modal Analytical Guide to the Structural Validation of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Unambiguous Structural Integrity in Drug Discovery

In the landscape of drug discovery and development, the molecular structure is the foundational blueprint from which all biological activity, pharmacokinetic properties, and safety profiles are derived. An erroneous structural assignment can invalidate extensive biological data, misdirect structure-activity relationship (SAR) studies, and, in the worst-case scenario, lead to the progression of a compound with an unforeseen toxicity profile. Therefore, the rigorous, unambiguous validation of a molecule's structure is not merely a procedural checkbox; it is the bedrock of scientific integrity and a critical risk mitigation step in the capital-intensive process of pharmaceutical development.[1][2]

This guide provides an in-depth, field-proven framework for the structural validation of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a heterocyclic scaffold of significant interest. The pyrrolo[2,3-b]pyridine (or 7-azaindole) core is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapeutics.[3][4] The addition of a reactive carbaldehyde and a bulky phenylsulfonyl group creates a versatile intermediate, but also introduces potential for isomeric impurities and synthetic side-reactions. Our approach, therefore, will not be a simple data checklist but a self-validating system built on the principle of analytical orthogonality—leveraging multiple, independent techniques to build an unshakeable case for the correct structure.

The Orthogonal Validation Workflow: A Strategy of Complementary Evidence

A robust structural elucidation strategy relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and only when all pieces fit together can the structure be considered validated. Relying on a single technique, such as mass spectrometry alone, is insufficient as it cannot differentiate between isomers, which may possess vastly different biological activities.

G cluster_0 Initial Hypothesis cluster_1 Primary Validation Techniques cluster_2 Definitive Connectivity & Confirmation cluster_3 Final Confirmation Proposed_Structure Proposed Structure C₁₄H₁₀N₂O₃S MW: 286.31 HRMS High-Resolution MS (Elemental Composition) Proposed_Structure->HRMS Orthogonal Analysis NMR_1D 1D NMR ('H, ¹³C) (Proton/Carbon Environment) Proposed_Structure->NMR_1D Orthogonal Analysis IR FTIR Spectroscopy (Functional Groups) Proposed_Structure->IR Orthogonal Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity Blueprint) HRMS->NMR_2D Confirms Formula NMR_1D->NMR_2D Assign Signals Validated_Structure Validated Structure IR->Validated_Structure Confirms Connectivity & Functional Groups X_Ray Single Crystal X-Ray (Absolute 3D Structure) NMR_2D->X_Ray Provides Model for Ultimate Confirmation NMR_2D->Validated_Structure Confirms Connectivity & Functional Groups X_Ray->Validated_Structure Gold Standard

Caption: Orthogonal workflow for structural validation.

Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Expertise & Causality: The initial and most fundamental question is: what is the molecular weight and elemental composition? High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, is the definitive technique for this purpose.[5][6] Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental formula. This is the first critical step in distinguishing the target compound from potential impurities that may differ by even a single, non-hydrogen atom.[7][8]

Expected HRMS Data

For this compound:

  • Molecular Formula: C₁₄H₁₀N₂O₃S

  • Monoisotopic Mass: 286.0412 Da

  • Expected Ion (Positive Mode ESI): [M+H]⁺ = 287.0485 Da

A measured mass within 5 ppm of this theoretical value provides strong evidence for the correct elemental composition. Furthermore, the characteristic isotopic pattern of sulfur (a notable M+2 peak at ~4.4% the intensity of the M peak) should be observed.

Comparison with Potential Impurities

A crucial aspect of validation is ruling out alternatives. Let's consider a plausible synthetic impurity: the unformylated precursor.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
Target Compound C₁₄H₁₀N₂O₃S286.0412287.0485
Precursor: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine[9]C₁₃H₁₀N₂O₂S258.0463259.0536
Isomer: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c ]pyridine-2-carbaldehyde[10]C₁₄H₁₀N₂O₃S286.0412287.0485

This table clearly shows that while HRMS can easily distinguish the target from its precursor, it cannot differentiate between structural isomers. This limitation underscores the necessity of the subsequent spectroscopic techniques.

Tandem MS (MS/MS) for Fragmentation Clues

MS/MS analysis provides structural insights by fragmenting the parent ion.[8][11] For our target, we would expect characteristic fragmentation patterns related to the sulfonyl group.[12][13]

Expected Fragmentation Pathways:

  • Loss of Phenylsulfonyl Radical: [M+H]⁺ → [C₇H₅N₂O]⁺ + •SO₂Ph

  • Loss of SO₂: [M+H]⁺ → [C₁₄H₁₀N₂OS]⁺ + SO₂

  • Cleavage of the Phenyl Group: [M+H]⁺ → [C₈H₅N₂O₃S]⁺ + C₆H₅•

Experimental Protocol: High-Resolution LC-MS/MS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Rationale: The LC step separates the target compound from any non-isomeric impurities, ensuring a pure mass spectrum is obtained for the peak of interest.[11]

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MS1 Scan: Acquire data from m/z 100-1000 in high-resolution mode (>30,000 FWHM).

    • MS2 Scan (Data-Dependent): Trigger fragmentation (e.g., using Collision-Induced Dissociation, CID) on the most intense ion from the MS1 scan (targeting m/z 287.0485). Acquire fragment data in high resolution.

    • Data Analysis: Verify the accurate mass of the parent ion and analyze the fragmentation pattern to confirm the presence of key structural motifs.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: If MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level blueprint, detailing the chemical environment and connectivity of every proton and carbon atom. For a substituted heterocyclic system like this, 1D NMR alone is insufficient for confident assignment. A full suite of 2D NMR experiments (COSY, HSQC, HMBC) is mandatory to establish unambiguous through-bond correlations and definitively prove the proposed structure.[14][15][16]

Expected ¹H and ¹³C NMR Data

The following are predicted chemical shifts (in CDCl₃), which will be confirmed and assigned using 2D NMR. The phenylsulfonyl and aldehyde groups are strongly electron-withdrawing, leading to a general downfield shift of the pyrrolopyridine protons compared to the parent heterocycle.

PositionPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)Rationale / Key Correlations
Aldehyde-H~9.9, s~185Diagnostic singlet for aldehyde proton. HMBC to C-2.
H-3~7.8, s~125Singlet on the pyrrole ring. HMBC to C-2, C-3a, Aldehyde-C.
H-4~8.5, dd, J≈8, 2~130Pyridine ring proton. COSY to H-5. HMBC to C-5, C-7a.
H-5~7.3, dd, J≈8, 5~120Pyridine ring proton. COSY to H-4, H-6.
H-6~8.6, dd, J≈5, 2~145Pyridine ring proton. COSY to H-5. HMBC to C-4, C-7a.
Phenyl-H (ortho)~8.2, d~128Deshielded due to proximity to SO₂.
Phenyl-H (meta/para)~7.5-7.6, m~129/134Overlapping multiplet.
2D NMR: The Connectivity Matrix
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically 2-3 bonds apart). It will confirm the connectivity within the pyridine ring (H-4 to H-5 to H-6) and within the phenyl ring.[17]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the crucial first step in C-H assignment. It creates a direct, one-bond correlation between each proton and the carbon it is attached to.[16][17]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful structure elucidation experiment. It reveals correlations between protons and carbons that are 2-4 bonds away. This allows for the connection of all molecular fragments and the definitive placement of substituents on the heterocyclic core.[16][17]

Caption: Key HMBC correlations confirming substituent placement.

Key Validating Correlations:

  • Aldehyde Placement: A correlation from the aldehyde proton (~9.9 ppm) to the C-2 carbon (~135 ppm) confirms the aldehyde is at position 2.

  • Pyrrole Ring Confirmation: Correlations from the H-3 proton (~7.8 ppm) to C-2, the aldehyde carbon, and the C-3a bridgehead carbon are definitive.

  • N-Sulfonyl Linkage: The lack of an N-H proton in the ¹H NMR spectrum, combined with the molecular formula from HRMS, strongly implies substitution on the pyrrole nitrogen. The chemical shifts of the pyrrolopyridine protons, being significantly downfield, are consistent with the electron-withdrawing nature of the N-sulfonyl group.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ in a 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • 1D Spectra:

    • Acquire a standard ¹H spectrum (e.g., 16 scans, 2s relaxation delay).

    • Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans).

  • 2D Spectra:

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a sensitivity-enhanced gradient HSQC experiment optimized for ¹JCH ≈ 145 Hz.

    • HMBC: Acquire a gradient HMBC experiment optimized for long-range couplings (ⁿJCH) of 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.[16]

  • Data Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Assign all proton and carbon signals by systematically integrating the information from all 1D and 2D spectra.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that provides confirmation of key functional groups present in the molecule.[18] While it doesn't provide detailed connectivity information like NMR, it serves as an excellent orthogonal check. The presence of a strong carbonyl stretch and the characteristic sulfonyl stretches are key diagnostic markers.

Expected IR Data
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Significance
Aldehyde C=OStretch~1695 - 1710Strong, sharp peak. Position indicates conjugation with the aromatic system.[19][20]
Aldehyde C-HStretch~2820 and ~2720Two weak but highly diagnostic peaks. Their presence is strong evidence for an aldehyde.[18][19][21]
Sulfonyl S=OAsymmetric Stretch~1350 - 1370Strong, sharp peak.
Sulfonyl S=OSymmetric Stretch~1160 - 1180Strong, sharp peak.
Aromatic C=CStretch~1450 - 1600Multiple medium-to-weak peaks.
Comparison with Precursor

A simple comparison with the starting material 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine would immediately validate the addition of the aldehyde group.

CompoundC=O StretchAldehyde C-H Stretches
Target Compound Present (~1700 cm⁻¹)Present (~2720, ~2820 cm⁻¹)
PrecursorAbsent Absent
Experimental Protocol: FTIR-ATR
  • Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Sample: Place a small amount (a few milligrams) of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).

  • Analysis: Identify the key vibrational bands and compare them to expected values.

The Gold Standard: Single-Crystal X-Ray Crystallography

Expertise & Causality: While the combination of HRMS and comprehensive NMR analysis provides a definitive structure for most small molecules, single-crystal X-ray crystallography remains the unequivocal gold standard.[22] It provides a direct, three-dimensional image of the molecule, confirming not only the atom connectivity but also bond lengths, bond angles, and conformation in the solid state.[23][24][25] If a publication-quality, indisputable structural proof is required, or if there are subtle questions of regiochemistry that NMR cannot resolve, obtaining a crystal structure is the final step.

Methodology Overview
  • Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the purified compound from various solvent systems (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed computationally to solve the electron density map and refine the atomic positions, yielding a final 3D model of the molecule.

While its application is contingent on obtaining high-quality crystals, a successful X-ray structure determination preempts any and all debate regarding the molecule's constitution.

Conclusion: A Commitment to Rigor

The structural validation of this compound, or any novel chemical entity in a drug discovery program, is a systematic process built on a foundation of orthogonal analytical techniques. This guide demonstrates a workflow that begins with confirming the elemental composition via HRMS, proceeds to map the detailed atomic connectivity with a full suite of 2D NMR experiments, and uses FTIR as a rapid check for key functional groups. Each step provides a layer of evidence that, when combined, creates an irrefutable structural assignment. Adherence to this level of rigor is not just good scientific practice; it is an essential requirement for building the reliable, high-quality data sets that drive successful therapeutic development.[2][26]

References

  • Sadek, M. M., & Niessen, W. M. A. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry.
  • Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry, 29(12), 1790–1794. [Link]
  • Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 118–123. [Link]
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
  • ResearchGate. (n.d.).
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry, 191, 112154. [Link]
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 987-1000. [Link]
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. [Link]
  • ResearchGate. (n.d.). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. [Link]
  • Donegan, M., & Wang, G. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
  • Applichem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-methyl-1-(phenylsulfonyl)-. [Link]
  • ResearchGate. (n.d.). Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis. [Link]
  • Zhang, M., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 79-91. [Link]
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  • Iaroshenko, V. O., et al. (2020). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. Molecules, 25(2), 288. [Link]
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A Senior Application Scientist's Guide to N-Protecting Groups for 7-Azaindole: A Comparative Analysis of Reactivity and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Azaindole and its Protection

The 7-azaindole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core of numerous therapeutic agents, from kinase inhibitors in oncology to antiviral compounds.[1][2] Its structure, which is bioisosteric to indole, allows it to act as a versatile hydrogen bond donor and acceptor, yet the presence of the pyridine nitrogen significantly alters its electronic properties and chemical reactivity compared to its parent indole.[3]

Functionalization of the 7-azaindole core is paramount for drug discovery efforts, enabling the modulation of pharmacological properties. However, the acidic N-H proton of the pyrrole ring complicates many synthetic transformations, necessitating the use of nitrogen protecting groups. The choice of this protecting group is not a trivial decision; it is a strategic choice that profoundly dictates the regioselectivity and success of subsequent reactions. An incorrectly chosen group can lead to failed reactions, undesired side products, or arduous deprotection steps.

This guide provides an in-depth comparison of common N-protecting groups for 7-azaindole, focusing on how each group modulates the scaffold's reactivity in key synthetic transformations. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these differences, supported by experimental data from the primary literature, to empower researchers to make informed, strategic decisions in their synthetic campaigns.

The Unique Electronic Landscape of 7-Azaindole

To understand the role of a protecting group, one must first appreciate the inherent reactivity of the 7-azaindole nucleus. The pyridine nitrogen acts as a potent electron-withdrawing group, reducing the electron density of the entire bicyclic system, particularly the pyrrole ring.[3] This has two major consequences relevant to this guide:

  • Increased Acidity of the C2-Proton: The electron-withdrawing effect of the adjacent pyridine nitrogen makes the proton at the C2 position significantly more acidic than the corresponding proton in indole. This presents a prime opportunity for regioselective functionalization via deprotonation (metalation).

  • Modified Electrophilicity: While the C3 position remains the most electron-rich carbon and the preferred site for electrophilic attack (analogous to indole), the overall electron-deficient nature of the ring system makes it less nucleophilic than indole itself.[3][4]

The N-protecting group directly influences this electronic balance. Electron-withdrawing groups will further enhance the C2-proton's acidity while deactivating the ring towards electrophilic attack. Conversely, electron-donating groups will have the opposite effect. This fundamental dichotomy is central to selecting the appropriate synthetic strategy.

A Comparative Analysis of Key N-Protecting Groups

We will focus on three commonly employed protecting groups that represent a spectrum of electronic and steric properties: the strongly electron-withdrawing Tosyl (Ts) group, the moderately electron-withdrawing tert-Butoxycarbonyl (Boc) group, and the sterically bulky, fluoride-labile 2-(Trimethylsilyl)ethoxymethyl (SEM) group.

C2-Deprotonation/Metalation: The Gateway to 2-Substituted Analogs

Direct functionalization at the C2 position is one of the most powerful strategies for elaborating the 7-azaindole core. This is almost exclusively achieved by deprotonation with a strong base (e.g., LDA, n-BuLi) to form a C2-lithio species, which is then quenched with an electrophile. The success of this reaction is critically dependent on the N-protecting group's ability to acidify the C2-proton.

G

Experimental Insights:

  • Tosyl (Ts) and other Sulfonyls: Strongly electron-withdrawing sulfonyl groups are highly effective at promoting C2-lithiation. They significantly increase the acidity of the C2-proton, allowing for facile deprotonation even with bases like LDA.[5] However, a critical drawback is that the lithiating agent can sometimes attack the electron-deficient sulfonyl-bearing aromatic ring, leading to undesired side products, as was observed during a lithiation/stannylation sequence.[4] Using a benzenesulfonyl (Bs) group can sometimes offer more stability than the tosyl group.

  • Boc: The carbamate is moderately electron-withdrawing and can facilitate C2-lithiation, but often less efficiently than sulfonyl groups. In a comparative study involving lithiation followed by quenching with trimethylstannyl chloride, the yield for the N-Boc derivative was reported as "insufficient".[4] This suggests that for challenging C2-functionalizations, Boc may not be the optimal choice.

  • SEM and other Silyl Groups: While SEM is not strongly withdrawing, bulky silyl groups are known to be excellent directing groups for metalation. A study on a related transformation (lithiation/stannylation) found that the N-TBDMS (tert-butyldimethylsilyl) protected 7-azaindole gave a near-quantitative 99% yield of the 2-stannylated product, dramatically outperforming both Boc and Ts derivatives.[4] This highlights the powerful directing effect of silyl groups in this context, making them a superior choice for achieving high efficiency in C2-functionalization.

G Ts Ts Reactivity Reactivity Ts->Reactivity Highest SEM SEM SEM->Reactivity High (Directing Effect) Boc Boc Boc->Reactivity Moderate H H H->Reactivity Lowest (N-H deprotonation)

C3-Electrophilic Substitution: Halogenation

The C3 position is the kinetic site for electrophilic attack due to its higher electron density.[3] Here, the protecting group's electronic influence plays the opposite role compared to C2-metalation.

Experimental Insights:

  • Unprotected: The N-H pyrrole is electron-rich and highly activated towards electrophilic substitution. For instance, chlorination of unprotected 7-azaindole with N-chlorosuccinimide (NCS) proceeds in near-quantitative (99%) yield to give 3-chloro-7-azaindole.[4] This serves as a valuable baseline for reactivity.

  • Boc & Tosyl: These electron-withdrawing groups deactivate the pyrrole ring, making electrophilic substitution significantly more difficult. While the reaction may still proceed at C3, harsher conditions may be required, and yields are generally lower compared to the unprotected scaffold. This deactivation can be synthetically useful if functionalization at other positions (e.g., on the pyridine ring) is desired.

  • SEM/Silyl: These more electronically neutral groups have a less pronounced deactivating effect than Boc or Ts, offering a middle ground for reactivity.

Deprotection: Stability and Orthogonality

The final consideration is the removal of the protecting group. The ideal group is stable to a wide range of reaction conditions but can be removed selectively under mild conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[6]

Protecting GroupCommon Deprotection ConditionsStability ProfileOrthogonality Notes
Boc Acidic conditions (TFA in DCM; HCl in Dioxane).[7][8]Stable to base, hydrogenation, mild nucleophiles. Labile to strong acid.Orthogonal to Ts and SEM. Excellent choice if acid-labile groups are not present elsewhere.
Ts (Tosyl) Strong base (e.g., NaOH/MeOH, reflux); Reductive cleavage (e.g., Mg/MeOH); Cesium Carbonate in THF/MeOH.[1]Very stable to acid, mild base, and many organometallic reagents.Orthogonal to Boc and SEM. Ideal for syntheses requiring strongly acidic steps.
SEM Fluoride sources (TBAF); Strong acid (TFA, HCl).Stable to bases, nucleophiles, hydrogenation. Labile to fluoride and strong acid.Orthogonal to Ts. Cleavage conditions can overlap with Boc (strong acid). The fluoride-lability is its key orthogonal feature.

Summary and Strategic Recommendations

The choice of N-protecting group for 7-azaindole is a critical decision that should be guided by the intended synthetic route.

G Start What is the key functionalization step? C2_Lith C2-Lithiation / Functionalization Start->C2_Lith C3_Elec C3-Electrophilic Substitution Start->C3_Elec Silyl Use a Silyl Group (e.g., TBDMS, SEM) for highest yield. C2_Lith->Silyl Optimal Tosyl Use Tosyl (Ts) for good activation. (Beware of side reactions) C2_Lith->Tosyl Effective Unprotected Use Unprotected N-H for highest reactivity. C3_Elec->Unprotected Optimal Boc Use Boc or SEM if moderate deactivation is acceptable. C3_Elec->Boc If protection is needed

  • For C2-Functionalization via Metalation: A bulky silyl group (like TBDMS or SEM) is the superior choice, offering the highest reported yields due to its powerful directing-group effect.[4] The Tosyl group is a viable alternative if a silyl group is incompatible with the planned synthesis, but one must be cautious of potential side reactions. Boc is generally the least effective for this transformation.

  • For C3-Electrophilic Substitution: If possible, performing the reaction on the unprotected 7-azaindole will provide the highest reactivity and yield.[4] If protection is necessary for subsequent steps, Boc or SEM are suitable choices that are less deactivating than Tosyl .

  • For Overall Synthetic Planning: The Tosyl group offers robustness towards acidic conditions, while Boc is ideal when stability to base is required. The SEM group provides a unique fluoride-based deprotection strategy, offering an additional layer of orthogonality.

Detailed Experimental Protocols

The following protocols are representative procedures derived from the literature. Researchers should always first consult the primary source and perform appropriate safety assessments.

Protocol 1: N-Protection with Tosyl Chloride (N-Tosylation)

  • Rationale: This protocol installs the strongly electron-withdrawing tosyl group, preparing the substrate for C2-lithiation.

  • Procedure:

    • To a stirred solution of 7-azaindole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

    • Cool the resulting suspension back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-tosyl-7-azaindole.

Protocol 2: C2-Lithiation and Quench of N-Tosyl-7-azaindole (via TMSCl)

  • Rationale: This protocol demonstrates the functionalization at the C2 position, activated by the tosyl group. Anhydrous conditions are critical for success. (Adapted from methodology for N-tosylindoles[5]).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve N-tosyl-7-azaindole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe. The solution may change color. Stir at -78 °C for 1 hour.

    • Add freshly distilled chlorotrimethylsilane (TMSCl, 1.5 eq) dropwise to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography on silica gel to yield 2-trimethylsilyl-N-tosyl-7-azaindole.

Protocol 3: C3-Chlorination of 7-Azaindole

  • Rationale: This protocol illustrates the high reactivity of the C3 position on the unprotected ring towards electrophiles, based on a high-yield literature precedent.[4]

  • Procedure:

    • Dissolve 7-azaindole (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask.

    • Add N-chlorosuccinimide (NCS, 1.05 eq) to the solution at room temperature.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by TLC.

    • Upon completion, dilute the reaction mixture with CHCl₃ and wash with water (2x) and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 3-chloro-7-azaindole is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Protocol 4: Deprotection of N-Boc-7-azaindole

  • Rationale: This is a standard acidic deprotection for the Boc group, which is orthogonal to the base-labile tosyl group.[7]

  • Procedure:

    • Dissolve N-Boc-7-azaindole (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected 7-azaindole.

References

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  • Olsen, J., et al. (2011). Stabilizing N-tosyl-2-lithioindoles with bis(N,N′-dimethylaminoethyl) ether—a non-cryogenic procedure for lithiation of N-tosylindoles and subsequent addition to ketones. Tetrahedron, 67(51), 10024-10029.
  • Menéndez, J. C. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Letters in Organic Chemistry, 2(5), 435-438.
  • Sharma, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(36), 21463-21469. [Link]
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  • Wang, B., & Ganesan, A. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate.
  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Thieme. (General reference for protecting group chemistry).
  • Chen, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Letters, 24(9), 1756-1761. [Link]
  • Laha, J. K., et al. (2018). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. The Journal of Organic Chemistry, 83(15), 8448-8461.
  • Kapferer, T., & Vasella, A. (2004). Electrophilic Bromination of N‐Acylated Cyclohex‐3‐en‐1‐amines: Synthesis of 7‐Azanorbornanes. Helvetica Chimica Acta, 87(11), 2764-2789.
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A Comparative Guide to the In Vitro ADME Profiling of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] The journey of a promising compound from a "hit" to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive overview and comparison of the in vitro ADME profile of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, offering insights into experimental design, data interpretation, and structure-activity relationships (SAR).

Early assessment of ADME properties is crucial in drug discovery to mitigate the risk of late-stage failures due to poor pharmacokinetics.[6][7] In vitro assays serve as a cost-effective and high-throughput means to evaluate these characteristics, enabling chemists to prioritize compounds with favorable profiles for further development.[8][9] This guide will delve into the key in vitro ADME assays pertinent to the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, including metabolic stability, cytochrome P450 (CYP) inhibition, permeability, and plasma protein binding.

Metabolic Stability: The First Line of Assessment

A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its in vivo half-life and oral bioavailability. The in vitro metabolic stability assay, typically employing liver microsomes or hepatocytes, provides a quantitative measure of this susceptibility.[10]

Core Concept: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes being the major players.[11][12] Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of these enzymes and are a standard tool for assessing Phase I metabolism.[11][12]

This protocol outlines a typical procedure for determining the metabolic stability of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives using human liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human liver microsomes (pooled, 20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Acetonitrile (containing an internal standard) for reaction termination

  • Control compounds (e.g., testosterone, verapamil)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5 mg/mL).[12][13]

  • Compound Addition: Add the test compound to the incubation mixture at a final concentration of 1 µM.[13]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[13][14] A control incubation without NADPH should be run in parallel to assess non-CYP mediated degradation.[12]

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the incubation mixture and quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.[11][14]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Diagram of the Microsomal Stability Assay Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer + Microsomes) TestCompound Add Test Compound (1 µM final) MasterMix->TestCompound PreIncubate Pre-incubate (37°C, 5 min) TestCompound->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate TimePoints Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->TimePoints Quench Quench Reaction (Acetonitrile + IS) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Calculate t½ and Clint LCMS->Data

Caption: Workflow for the in vitro microsomal stability assay.

Comparative Data for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives:

CompoundR1 GroupR2 GroupIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
1a -H-Cyclopropyl4515.4
1b -F-Cyclopropyl>60<11.5
2a -H-Phenyl2527.7
2b -Cl-Phenyl3818.2
3a -H-Pyridyl1838.5
3b -OCH3-Pyridyl>60<11.5

Interpretation:

  • Substitution at the R1 position with an electron-withdrawing group like fluorine (Compound 1b ) significantly increases metabolic stability compared to the unsubstituted analog (Compound 1a ).

  • The nature of the R2 group also plays a crucial role. Aromatic moieties like phenyl (Compound 2a ) and pyridyl (Compound 3a ) appear to be more susceptible to metabolism than the cyclopropyl group (Compound 1a ).

  • The introduction of a methoxy group at the R1 position in the pyridyl series (Compound 3b ) dramatically improves metabolic stability, likely by blocking a potential site of metabolism.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[15][16] An investigational drug that inhibits a specific CYP isoform can lead to increased plasma concentrations of co-administered drugs metabolized by that same enzyme, potentially causing toxicity.[17] Therefore, it is essential to evaluate the inhibitory potential of new chemical entities against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[9][18]

This protocol describes a common high-throughput method for assessing CYP inhibition using fluorogenic probe substrates.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6)

  • Fluorogenic probe substrates specific for each CYP isoform

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Known CYP inhibitors (e.g., ketoconazole for CYP3A4) as positive controls

  • 96- or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Preparation: In a multi-well plate, add buffer, the specific recombinant CYP enzyme, and the test compound at various concentrations (typically a serial dilution).

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation: Initiate the reaction by adding a mixture of the fluorogenic probe substrate and the NADPH regenerating system.

  • Kinetic Reading: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence production is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[15]

Diagram of the CYP Inhibition Assay Workflow:

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis PreparePlate Add Buffer, rhCYP, and Test Compound to Plate SerialDilution Serial Dilution of Test Compound PreparePlate->SerialDilution PreIncubate Pre-incubate (37°C) SerialDilution->PreIncubate Initiate Initiate with Substrate and NADPH PreIncubate->Initiate KineticRead Kinetic Fluorescence Reading Initiate->KineticRead CalcInhibition Calculate % Inhibition KineticRead->CalcInhibition PlotData Plot Dose-Response Curve CalcInhibition->PlotData CalcIC50 Determine IC50 Value PlotData->CalcIC50 G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Analysis CoatMembrane Coat Donor Plate with Lipid Membrane AddCompound Add Test Compound to Donor Plate CoatMembrane->AddCompound FillAcceptor Fill Acceptor Plate with Buffer Assemble Assemble PAMPA Sandwich FillAcceptor->Assemble AddCompound->Assemble Incubate Incubate with Shaking (4-18 h) Assemble->Incubate Disassemble Separate Plates Incubate->Disassemble AnalyzeConc Analyze Compound Concentrations Disassemble->AnalyzeConc CalcPe Calculate Permeability (Pe) AnalyzeConc->CalcPe

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Comparative Data for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives:

CompoundlogPPermeability (Pe, 10⁻⁶ cm/s)Classification
1a 2.58.2High
1b 2.79.5High
2a 3.16.5High
2b 3.64.8Moderate
3a 1.81.5Low
3b 2.33.2Moderate

Interpretation:

  • Permeability in this series appears to be influenced by lipophilicity (logP) and the presence of polar functional groups.

  • Compounds with higher lipophilicity and fewer polar groups, such as the cyclopropyl derivatives (1a and 1b ), exhibit high permeability.

  • The introduction of the more polar pyridyl group (Compound 3a ) significantly reduces permeability.

  • The addition of a methoxy group (Compound 3b ) improves permeability compared to the unsubstituted pyridyl analog (3a ), likely by increasing lipophilicity.

Plasma Protein Binding: Understanding Drug Distribution

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its therapeutic target. [19]Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. [20][21]Therefore, determining the plasma protein binding (PPB) is a critical component of ADME profiling.

Core Concept: Rapid Equilibrium Dialysis (RED) is a commonly used method to determine PPB. [22]It involves a device with two chambers separated by a semipermeable membrane that allows the passage of small molecules (unbound drug) but not large proteins. [21]The drug is added to one chamber containing plasma, and after reaching equilibrium, the concentration of the drug in the buffer-only chamber represents the unbound fraction. [22]

Materials:

  • RED device inserts and base plate

  • Human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds

  • Incubator with shaking capability (37°C)

  • LC-MS/MS system

Procedure:

  • Compound Spiking: Spike the test compound into human plasma at a defined concentration.

  • RED Device Loading: Add the spiked plasma to one chamber of the RED insert and an equal volume of PBS to the other chamber.

  • Assembly and Incubation: Assemble the inserts into the base plate, seal, and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours). [22]4. Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix Matching: To account for matrix effects in the analysis, mix the plasma sample with an equal volume of PBS and the buffer sample with an equal volume of drug-free plasma.

  • Analysis: Determine the concentration of the drug in both chambers using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then calculated as (1 - fu) * 100.

Diagram of the Rapid Equilibrium Dialysis (RED) Workflow:

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis SpikePlasma Spike Test Compound into Plasma LoadRED Load Plasma and Buffer into RED Device SpikePlasma->LoadRED Incubate Incubate at 37°C with Shaking (4-6 h) LoadRED->Incubate CollectSamples Collect Samples from Both Chambers Incubate->CollectSamples MatrixMatch Matrix Match Samples CollectSamples->MatrixMatch LCMS LC-MS/MS Analysis MatrixMatch->LCMS CalculatePPB Calculate Fraction Unbound and % Bound LCMS->CalculatePPB

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Comparative Data for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives:

CompoundlogPHuman Plasma Protein Binding (%)
1a 2.585.3
1b 2.788.1
2a 3.195.6
2b 3.698.2
3a 1.875.4
3b 2.382.9

Interpretation:

  • Plasma protein binding in this series is strongly correlated with lipophilicity (logP).

  • The highly lipophilic phenyl derivatives (2a and 2b ) exhibit high to very high PPB, which may limit the free fraction available for therapeutic effect.

  • The more polar pyridyl derivatives (3a and 3b ) show lower PPB, which could be advantageous.

  • A balance must be struck, as very low PPB can sometimes lead to rapid clearance.

Conclusion and Future Directions

The in vitro ADME profiling of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives reveals critical structure-activity relationships that can guide the optimization of this important scaffold. The data presented herein demonstrates that small structural modifications can have a profound impact on metabolic stability, CYP inhibition, permeability, and plasma protein binding.

For instance, the introduction of a methoxy group in the pyridyl series (Compound 3b ) simultaneously improved metabolic stability, reduced CYP inhibition, and enhanced permeability compared to its unsubstituted counterpart (Compound 3a ). This highlights the potential for multi-parameter optimization to design drug candidates with a well-balanced ADME profile.

Future work should focus on further exploring the chemical space around this scaffold to identify derivatives that retain potent on-target activity while possessing an optimal ADME profile for the desired therapeutic application. The integration of these in vitro assays early and often in the drug discovery process is paramount to successfully advancing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives toward the clinic.

References

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Comparative Guide to the Anti-proliferative Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Oncology Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1][2][3] In oncology, pyridine derivatives have emerged as a remarkably versatile class of compounds, demonstrating potent anti-proliferative activity through diverse and complex mechanisms.[4][5] These compounds can function as kinase inhibitors, disruptors of microtubule dynamics, inducers of apoptosis, and more, making them a fertile ground for the development of next-generation cancer therapeutics.[6][7]

This guide provides an in-depth comparison of the anti-proliferative activities of various classes of pyridine derivatives. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanisms of Action: The Versatility of the Pyridine Scaffold

The anti-cancer efficacy of pyridine derivatives stems from their ability to target multiple critical pathways involved in tumor growth and survival. Understanding these mechanisms is fundamental to designing rational screening funnels and interpreting experimental outcomes.

Kinase Inhibition

A predominant mechanism for many pyridine-based agents is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation.[6] Pyridine derivatives, particularly fused systems like pyrazolopyridines, act as ATP-mimicking scaffolds that bind to the kinase hinge region, blocking downstream signaling.[5][8]

Key kinase targets for pyridine derivatives include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[4][9] Pyridine-urea hybrids have shown potent inhibition of VEGFR-2 phosphorylation.[4][10]

  • EGFR (Epidermal Growth Factor Receptor): A driver of cell proliferation in many cancers.[11][12]

  • Pim Kinases: Serine/threonine kinases that promote cell survival and inhibit apoptosis.[13]

  • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle.[7]

Below is a conceptual diagram illustrating the role of pyridine derivatives in blocking kinase-mediated signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) GrowthFactor->Receptor Binds Downstream Downstream Signaling (e.g., Ras/Raf/MAPK) Receptor->Downstream Activates ATP ATP ATP->Receptor Phosphorylates PyridineDerivative Pyridine Derivative PyridineDerivative->Receptor Inhibits ATP Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes G Treat 1. Treat Cells (Pyridine Derivative) Harvest 2. Harvest & Fix (Trypsinization, Ethanol) Treat->Harvest Stain 3. Stain Cells (RNase, Propidium Iodide) Harvest->Stain Analyze 4. Analyze (Flow Cytometer) Stain->Analyze Result 5. Quantify Cell Cycle Phases (G1, S, G2/M) Analyze->Result

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyridine derivative at its IC₅₀ concentration for 24 or 48 hours.

  • Harvesting: Harvest both floating and adherent cells by trypsinization, then collect by centrifugation (e.g., 1500 rpm for 5 minutes).

  • Fixation: Wash the cell pellet with ice-cold PBS and fix by resuspending in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence will be proportional to the DNA content.

  • Data Interpretation: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Annexin V/PI Apoptosis Assay

Causality: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. PI is a membrane-impermeable DNA stain, so it only enters cells with compromised membranes (late apoptotic or necrotic cells). [14] Methodology:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Resuspension: Centrifuge and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Challenges and Future Directions

Despite their promise, the clinical translation of novel pyridine derivatives faces challenges, including systemic toxicity, poor selectivity, drug resistance, and low aqueous solubility. [4][10]Future research is focused on overcoming these hurdles. The development of hybrid molecules that combine the pyridine scaffold with other pharmacophores aims to enhance potency and selectivity. [10]Furthermore, nanotechnology-based drug delivery systems are being explored to improve bioavailability and target tumors more effectively, minimizing off-target effects. [4] The pyridine scaffold remains a highly valuable and adaptable platform in the quest for novel anti-cancer agents. A thorough understanding of its diverse mechanisms, coupled with rigorous and validated experimental evaluation, will continue to drive the development of more effective and selective cancer therapies.

References

  • Androutsopoulos, V. P., & Spandidos, D. A. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports. [Link]
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  • Corral-Bautista, C. M., et al. (2024).
  • Ghorbani, M., et al. (2017). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. PubMed. [Link]
  • Roy, U., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
  • Roy, U., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
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  • Krasavin, M., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]
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  • Various Authors. (n.d.). Pyridine derivatives as Pim kinase inhibitors as anticancer agents.
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  • Various Authors. (2025). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds.
  • Al-Warhi, T., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
  • Eldehna, W. M., et al. (2018).
  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal on Science and Technology. [Link]
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A Comparative Guide to Hirshfeld Surface Analysis of Pyridazino[4,5-b]indol-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of intermolecular interactions in pyridazino[4,5-b]indol-4-one derivatives, leveraging the power of Hirshfeld surface analysis. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply this computational technique for rational drug design and crystal engineering.

The pyridazino[4,5-b]indol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. These include potent inhibitors of kinases like DYRK1A[1][2], promising anticancer agents[3], neuroprotective agents[3][4], and compounds with antiviral properties[3][4]. The efficacy and properties of these molecules are not solely dependent on their covalent structure but are profoundly influenced by the complex network of non-covalent interactions that govern their three-dimensional arrangement in the solid state. Understanding these interactions is paramount for optimizing drug-receptor binding, improving solubility, and controlling polymorphism.

Hirshfeld surface analysis has emerged as an indispensable graphical tool for visualizing and quantifying intermolecular interactions within molecular crystals.[5][6] It moves beyond the simple tabulation of bond lengths and angles to provide a holistic view of the molecular environment, offering critical insights into crystal packing.[7]

Part 1: The Foundation: Understanding Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method that partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the "promolecule") dominates the corresponding sum over the crystal (the "procrystal").[7] This partitioning defines a unique surface for each molecule, encapsulating the essence of its intermolecular environment. The analysis is typically performed using specialized software like CrystalExplorer, which processes a Crystallographic Information File (CIF) obtained from single-crystal X-ray diffraction.[8]

The key outputs of the analysis are graphical maps and plots that provide a comprehensive summary of intermolecular contacts.

  • The d_norm Surface: This property is mapped onto the Hirshfeld surface to identify and visualize significant intermolecular contacts. The d_norm value is a normalized contact distance calculated from d_i (the distance from the surface to the nearest nucleus inside) and d_e (the distance to the nearest nucleus outside). The surface is color-coded for intuitive interpretation[8][9]:

    • Red regions: Indicate contacts shorter than the van der Waals (vdW) radii, representing the strongest interactions, such as hydrogen bonds.

    • White regions: Represent contacts approximately equal to the vdW separation.

    • Blue regions: Indicate contacts longer than the vdW radii.

  • 2D Fingerprint Plots: These are two-dimensional histograms that summarize all intermolecular contacts on the Hirshfeld surface, plotting d_e against d_i.[5] Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance, and the plot can be deconvoluted to determine the percentage contribution of each interaction to the total Hirshfeld surface.[8]

Below is a conceptual workflow for conducting Hirshfeld surface analysis.

cluster_0 Data Input & Processing cluster_1 Analysis & Visualization cluster_2 Interpretation CIF Crystallographic Information File (CIF) Software Load into CrystalExplorer CIF->Software Prerequisite HS Generate Hirshfeld Surface (HS) Software->HS Mapping Map Properties (d_norm, Shape Index, etc.) HS->Mapping FP Generate 2D Fingerprint Plot HS->FP Output Identify & Quantify Intermolecular Interactions (e.g., H-bonds, π-π stacking) Mapping->Output Synthesize Data Decon Deconvolute FP for Quantitative Analysis FP->Decon Decon->Output Synthesize Data

Caption: Conceptual workflow of Hirshfeld surface analysis.

Part 2: A Comparative Analysis of Pyridazino[4,5-b]indol-4-one Derivatives

To illustrate the power of this technique, we will compare the intermolecular interactions of two hypothetical pyridazino[4,5-b]indol-4-one derivatives.

  • Compound A: A derivative featuring a phenyl substituent, representative of a class with known anticancer activity.[3]

  • Compound B: A hypothetical analogue where the phenyl group is replaced with a 4-fluorophenyl group. This substitution is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

The choice to introduce a fluorine atom is deliberate. Fluorine is highly electronegative and can participate in hydrogen bonding (C–H···F) and other dipole-dipole interactions, which can significantly alter the crystal packing and, potentially, the biological activity.

Visualizing Intermolecular Contacts: d_norm Surfaces

For Compound A , the d_norm map would likely be dominated by red spots corresponding to N–H···O or C–H···O hydrogen bonds, crucial interactions for stabilizing the crystal lattice. Weaker C–H···π interactions involving the phenyl ring would also be visible.

For Compound B , we would predict the emergence of new, distinct red areas on the d_norm surface corresponding to C–H···F interactions. The introduction of the strongly electronegative fluorine atom would also subtly reshape the electrostatic potential of the entire molecule, potentially altering the strength and geometry of existing hydrogen bonds.

Quantitative Comparison: 2D Fingerprint Plots

The 2D fingerprint plots allow for a quantitative comparison of the interaction landscapes of the two compounds. The overall shape of the plots would be similar, but the deconvoluted contributions would highlight key differences driven by the substituent change.

Interaction TypeCompound A (% Contribution)Compound B (Predicted % Contribution)Significance of the Difference
H···H ~45%~42%The most abundant contact type, typical for organic molecules.[10] The slight decrease in Compound B is due to the introduction of new, more specific interactions.
C···H / H···C ~25%~23%Represents C–H···π and other van der Waals contacts. The change reflects the altered electronic nature of the aromatic ring.
O···H / H···O ~15%~14%Primarily indicates N–H···O or C–H···O hydrogen bonds. The slight perturbation is due to the electronic influence of the fluorine atom on the molecular framework.
N···H / H···N ~10%~9%Contacts involving the nitrogen atoms of the pyridazinone and indole rings, contributing to hydrogen bonding.
F···H / H···F 0%~7%Key Differentiator. This new interaction in Compound B directly results from the fluoro-substitution and is critical for its unique crystal packing.
Other ~5%~5%Includes C···C, C···N, etc., representing π-π stacking and other weaker forces.

Analysis of Comparative Data:

The primary takeaway from this comparison is the emergence of the F···H interaction in Compound B, accounting for a predicted 7% of the total surface contacts. This demonstrates that a single atomic substitution can introduce a new, significant intermolecular force that reshapes the crystal packing. This change is not merely academic; it can have profound consequences on physical properties like melting point, solubility, and stability, as well as on how the molecule presents itself to a biological target. The ability to visualize and quantify such subtle changes is the core strength of Hirshfeld surface analysis in drug design.[11]

Part 3: Protocol for Hirshfeld Surface Analysis

This section provides a standardized workflow for performing Hirshfeld surface analysis using the CrystalExplorer software.

Prerequisites:
  • A high-quality Crystallographic Information File (CIF) for the compound of interest, obtained from single-crystal X-ray diffraction.

  • CrystalExplorer software (Version 17.5 or later is recommended).[8]

Step-by-Step Methodology:
  • Load CIF File: Launch CrystalExplorer and open the CIF file via File > Open. The software will display the molecule and its packing in the unit cell.

  • Select Molecule and Generate Surface: Select a single molecule for analysis. Click the "Hirshfeld Surfaces" icon in the toolbar. In the dialog box, ensure the resolution is set to "High" and click "OK" to generate the default surface.

  • Map d_norm Property:

    • In the "Surfaces" window, ensure the generated surface is selected.

    • In the "Property" dropdown menu, select d_norm.

    • Adjust the property range (e.g., -0.5 to 1.5 Å) to optimize color contrast and clearly visualize the short (red) and long (blue) contacts. The red spots on the surface highlight key intermolecular interactions.[12]

  • Generate 2D Fingerprint Plot:

    • Click the "2D Fingerprint" icon in the toolbar. A new window will appear displaying the d_e vs. d_i plot.

    • The outline of the full fingerprint is shown in gray.

  • Deconvolute Fingerprint Plot:

    • To quantify specific interactions, check the "Enable atom-pair contacts" box at the bottom of the Fingerprint window.

    • A list of all possible atom-pair contacts will appear (e.g., H···H, O···H).

    • Select a specific contact (e.g., O···H) to display its contribution, highlighted in color against the gray total. The percentage contribution of this interaction to the total surface is displayed at the top.

    • Repeat this step for all significant contact types to build a quantitative table, as shown in the comparative analysis above.

  • Analyze Other Properties (Optional but Recommended):

    • Map Shape Index and Curvedness properties onto the surface. The shape index is particularly useful for identifying π-π stacking interactions, which appear as adjacent red and blue triangles.[8]

start Begin Analysis load 1. Load CIF File into CrystalExplorer start->load generate 2. Generate Hirshfeld Surface for a single molecule load->generate dnorm 3. Map d_norm (Identify H-bonds, etc.) generate->dnorm fingerprint 4. Generate 2D Fingerprint Plot dnorm->fingerprint decon 5. Deconvolute Plot (Quantify H···H, O···H, etc.) fingerprint->decon shape 6. Map Shape Index (Identify π-π stacking) decon->shape report 7. Synthesize Data and Report Findings shape->report end End report->end

Caption: Step-by-step experimental workflow for Hirshfeld analysis.

Conclusion and Future Outlook

Hirshfeld surface analysis provides an unparalleled, quantitative insight into the intermolecular interactions that define the solid-state structure of pyridazino[4,5-b]indol-4-one derivatives. As demonstrated by our comparative analysis, even a single-atom substitution can introduce new interaction types that fundamentally alter the crystal packing. This capability is invaluable for drug development professionals, enabling a more rational approach to lead optimization, salt selection, and polymorph screening.

Future research should focus on integrating Hirshfeld surface analysis with other computational methods. Combining the quantitative data from fingerprint plots with interaction energy calculations from Density Functional Theory (DFT) can provide a more complete picture of crystal stability.[10][12] Furthermore, using the insights gained from this analysis to inform molecular docking studies can lead to more accurate predictions of drug-receptor binding affinities.[13] By embracing these multi-faceted computational approaches, we can accelerate the discovery and development of next-generation therapeutics based on the versatile pyridazino[4,5-b]indol-4-one scaffold.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
  • Some pyridazino [4,5-b]indol-4-one derivatives and selected thioether drugs of biological importance.
  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]
  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. CORE. [Link]
  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]
  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. [Link]
  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]
  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed. [Link]
  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Deriv
  • Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega. [Link]
  • (PDF) Synthetic strategies of pyridazino[4,5-b]indoles.
  • The Hirschfeld surface analysis of the title compound.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)
  • Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. MDPI. [Link]
  • Synthesis and functionalization of some new pyridazino[4,5-b]indole deriv
  • New pyridazino[4,5-b]indole derivatives with inodilator and antiaggreg

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Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. The compound 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a valuable intermediate in medicinal chemistry and drug discovery, frequently used as a building block for bioactive molecules like kinase inhibitors.[1] Its complex structure, incorporating a reactive aldehyde, a stable phenylsulfonyl group, and a heterocyclic pyrrolopyridine core, necessitates a disposal protocol grounded in a thorough understanding of its chemical properties and potential hazards.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The procedures outlined here are based on an analysis of the compound's constituent functional groups and authoritative best practices for chemical waste management.

Part 1: Hazard Assessment and Characterization

Before handling any chemical for disposal, a complete hazard assessment is mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its potential hazards from a close structural analog, 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.[2] The analysis of its functional groups—aldehyde, pyridine derivative, and sulfonyl group—further informs our safety protocol.

  • Pyrrolo[2,3-b]pyridine Core: Pyridine and its derivatives are known for their potential toxicity and environmental persistence. They are often flammable and can irritate the skin and respiratory system.[3][4]

  • Carbaldehyde Group: Aldehydes are reactive functional groups that are often classified as irritants and potential sensitizers.[5]

  • Phenylsulfonyl Group: This group is generally stable, but its presence contributes to the overall complexity and potential bioactivity of the molecule.

Based on this analysis, the compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.

Property Identifier / Classification Source(s)
Chemical Name This compound[6]
CAS Number 189089-91-6[6]
Molecular Formula C₁₄H₁₀N₂O₃S[6]
Anticipated GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Waste Classification Hazardous Chemical Waste[7][8][9]

Part 2: Personal Protective Equipment (PPE) and Handling

Given the irritant nature of the compound, rigorous adherence to PPE standards is the first line of defense during all handling and disposal procedures.

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields at all times.[5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any tears or holes before use and wash hands thoroughly after removal.[10]

  • Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin and clothing.[5]

  • Ventilation: All handling of the solid compound or its solutions must be conducted within a properly functioning laboratory chemical fume hood to prevent inhalation of dust or vapors.[3][4][10]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for disposing of specialized research chemicals is that they must never be poured down the drain or thrown in the regular trash.[3][9][11] These actions can lead to environmental contamination and pose risks to public health.[8] The only acceptable method is collection and disposal as regulated hazardous waste through your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Classification and Segregation

Immediately classify any unwanted this compound, including pure compound, contaminated materials (e.g., weighing paper, gloves), and reaction residues, as Hazardous Chemical Waste .

  • Causality: This classification is necessary due to the compound's irritant properties and its status as a bioactive pharmaceutical intermediate.[7][8]

  • Action: Keep this waste stream segregated. Do not mix it with other chemical wastes unless explicitly instructed to do so by your EHS office. Incompatible wastes can react, leading to dangerous outcomes.[9] Store away from strong acids and oxidizers.[4][12]

Step 2: Containerization and Labeling

Proper containment is crucial to prevent leaks and ensure safe transport.

  • Action:

    • Select a sturdy, leak-proof container with a tightly sealing lid that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • Affix a completed EHS Hazardous Waste Label to the container. The label must include:

      • The full chemical name: "this compound"

      • The CAS Number: "189089-91-6"

      • The words "Hazardous Waste"

      • An accurate list of all contents, including any solvents.

      • The relevant hazard pictograms (e.g., exclamation mark for irritant).

  • Causality: Clear and accurate labeling prevents accidental mixing of incompatible chemicals and informs waste handlers of the container's contents and associated hazards.[9]

Step 3: On-Site Accumulation and Storage

Store the waste container in a designated satellite accumulation area within your laboratory.

  • Action:

    • Keep the waste container closed at all times except when adding waste.[9]

    • Place the container in a secondary containment bin or tray to catch any potential leaks.

    • Store the container away from sinks, floor drains, and sources of ignition.[3][9]

  • Causality: Safe storage practices minimize the risk of spills, exposures, and environmental release while the waste awaits pickup.

Step 4: Final Disposal via EHS

The final step is to arrange for professional disposal.

  • Action: Once the container is full or you have finished the project, schedule a waste pickup with your institution's EHS department or designated hazardous waste contractor.[7][9]

  • Causality: Licensed hazardous waste disposal facilities are equipped to handle and destroy complex organic chemicals in an environmentally sound manner, typically through high-temperature incineration.[13] End-user chemical neutralization is not recommended for this compound, as the reaction byproducts are unknown and could be more hazardous than the parent molecule.

DisposalWorkflow start Waste Generated (Unused chemical, residue, contaminated materials) classify Step 1: Classify as Hazardous Chemical Waste start->classify segregate Step 2: Segregate Waste (Do not mix with others) classify->segregate containerize Step 3: Containerize & Label (Use compatible container, attach EHS waste tag) segregate->containerize store Step 4: Store Safely (In secondary containment, closed lid, designated area) containerize->store pickup Step 5: Schedule EHS Pickup (Contact EHS for disposal) store->pickup end Responsible Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

Part 4: Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination and spill response is essential.

Glassware and Equipment Decontamination
  • Initial Rinse: Rinse the contaminated item three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous chemical waste along with the primary compound.[9] Subsequent rinses can typically be managed as regular solvent waste, but consult your EHS guidelines.

  • Final Cleaning: Wash with soap and water.

Spill Response

For minor spills within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE described in Part 2.

  • Contain Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill absorbent.[3]

  • Collect Waste: Carefully sweep or scoop the absorbent material into a sealable container. Label it as hazardous waste containing the spilled chemical.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS, following institutional policy.

For large spills or spills outside of a fume hood, evacuate the area, secure it to prevent entry, and contact your institution's emergency EHS number immediately.[4]

References

  • Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware. [Link]
  • Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety. [Link]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • Focus on: Treatment by Aldehyde Deactivation.
  • Hazardous Waste Disposal for Research Institutions. Hazardous Waste Disposal. [Link]
  • Disposal Protocol for High Level Disinfectants (HLDs). University of Rochester Environmental Health & Safety. [Link]
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. [Link]
  • Aldex® - Aldehyde Disposal Made Easy. Aldex. [Link]
  • Standard Operating Procedure for Pyridine.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
  • HAZARDOUS MATERIAL FACT SHEET Formalin Disposal. University of Nebraska Medical Center. [Link]
  • TOXICOLOGICAL PROFILE FOR PYRIDINE. Agency for Toxic Substances and Disease Registry. [Link]
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  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]
  • Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine. PubMed. [Link]
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Personal protective equipment for handling 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling this compound. The procedures outlined are designed to ensure personnel safety, maintain experimental integrity, and comply with standard laboratory safety practices.

Immediate Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive hazard assessment can be constructed based on its structural motifs—an aromatic aldehyde and a phenylsulfonyl group on a pyrrolo[2,3-b]pyridine core—and data from closely related analogs.

A structural analog, 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The aldehyde functional group is known for its reactivity and potential to act as an irritant and sensitizer[2]. Furthermore, pyrrolo[2,3-b]pyridine derivatives are biologically active, and while some show low toxicity in specific assays, their full toxicological profiles are often not completely characterized[3][4][5]. Therefore, this compound must be handled as a hazardous substance with potential irritant, sensitizer, and unknown long-term health effects.

Core Principle: All handling operations must be guided by the principle of minimizing exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. The primary method for exposure control is the use of appropriate engineering controls.

  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed inside a properly functioning chemical fume hood.[6][7] This is critical for preventing the inhalation of fine powder particulates and vapors from solutions.[8]

  • Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure or powder containment hood provides superior protection against inhaling fine, easily airborne dust and ensures weighing accuracy.[8][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of specific PPE is directly correlated to the hazards identified in Section 1.

Summary of Mandatory PPE
Protective EquipmentHazard MitigatedRationale & Specifications
Respirator H335: Respiratory Irritation / Inhalation of Fine PowderAn N95-rated respirator is the minimum requirement when handling the powder outside of a dedicated powder containment hood.[10] It protects against airborne particulates. For large spills, a full-face respirator with chemical cartridges may be necessary.[11]
Eye & Face Protection H319: Serious Eye IrritationSplash-proof safety goggles that form a seal around the eyes are mandatory.[2][12] When handling larger quantities or during procedures with a high splash risk, a full-face shield should be worn over the safety goggles for complete facial protection.[10][13]
Hand Protection H315: Skin Irritation / Dermal AbsorptionDouble-gloving with chemical-resistant gloves is required. Butyl rubber or nitrile gloves are recommended for their high resistance to aldehydes.[2] Avoid latex or PVC gloves, which offer poor protection.[2] Inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[14]
Body Protection H315: Skin Irritation / ContaminationA flame-resistant lab coat is standard. For procedures involving significant quantities, chemical-resistant coveralls or a disposable gown made of a coated, low-permeability fabric should be worn over personal clothing.[10][15] Ensure the lab coat is fully buttoned and sleeves are not rolled up.
Footwear General Spills & ContaminationClosed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[6][13]
PPE Selection and Donning Workflow

The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_action Execution & Disposal start Begin Task: Handling 1-(Phenylsulfonyl)-1H- pyrrolo[2,3-b]pyridine-2-carbaldehyde risk_assessment Assess Task: Weighing Solid vs. Solution Work start->risk_assessment fume_hood Work in Chemical Fume Hood or Powder Enclosure risk_assessment->fume_hood Mandatory body Don Lab Coat (or Chem-Resistant Gown) fume_hood->body hands Don Double Nitrile or Butyl Gloves body->hands eyes Don Safety Goggles + Face Shield (if splash risk) hands->eyes resp Don N95 Respirator (if handling powder) eyes->resp Weighing Solid? procedure Execute Handling Procedure eyes->procedure Solution Work resp->procedure disposal Segregate & Dispose Waste (Solid, Liquid, Sharps) procedure->disposal decon Decontaminate Surfaces & Doff PPE disposal->decon end Task Complete decon->end

Caption: PPE selection and handling workflow for the target compound.

Step-by-Step Operational Protocol: Weighing and Handling

  • Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with disposable absorbent bench paper.[9]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers before bringing the compound into the hood.

  • Don PPE: Follow the PPE workflow outlined in Section 3. Ensure all PPE is correctly fitted and inspected.[7]

  • Weighing the Solid:

    • Minimize the generation of dust by handling the container gently.[16] Do not pour the powder directly from the bottle.

    • Use a clean spatula to carefully transfer small amounts of the solid from the stock container to a weigh boat or directly into the reaction vessel.[9]

    • Keep the stock container closed as much as possible.

  • Post-Weighing: Immediately and securely cap the stock container. Clean the spatula with an appropriate solvent, disposing of the cleaning wipe and solvent into designated hazardous waste containers.

  • Dissolution/Reaction: If making a solution, add the solvent slowly to the solid to avoid splashing.

  • Cleanup: Upon completion of the task, decontaminate the designated work area. All disposable materials (bench paper, weigh boats, contaminated wipes) must be placed in a sealed hazardous solid waste container.[17]

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, gown, and respirator) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[12]

Spill and Emergency Procedures

  • Minor Spill (Solid):

    • Do not use a dry brush or towel, as this will aerosolize the powder.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.[18]

    • Carefully sweep the material into a designated hazardous waste container and seal it.

    • Decontaminate the area with an appropriate solvent and wipe clean.

  • Minor Spill (Liquid):

    • Absorb the spill with an inert absorbent material.[19]

    • Place the contaminated absorbent into a sealed hazardous waste container.

    • Clean the spill area with an appropriate solvent.

  • Major Spill: Evacuate the immediate area and notify laboratory safety personnel. Prevent entry and ensure the area is well-ventilated from a safe distance.[20]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[14]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical to ensure safety and environmental compliance.

  • Solid Waste: All solid materials contaminated with the compound, including gloves, weigh paper, and absorbent materials from spills, must be collected in a clearly labeled, sealed container designated for "Hazardous Solid Waste".[17]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated "Non-Halogenated Organic Waste" container, provided the solvents used are non-halogenated (e.g., acetone, ethyl acetate, THF).[20][21]

    • If halogenated solvents (e.g., dichloromethane, chloroform) are used, the waste must be collected in a separate, clearly labeled "Halogenated Organic Waste" container.

    • Never pour any waste containing this compound down the drain.[16][21]

  • Container Labeling: All waste containers must be accurately labeled with their full chemical contents and approximate percentages.[17] Store waste containers in secondary containment and away from incompatible materials.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and controlled laboratory environment.

References

  • Study.com.What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Study.com.
  • ResearchGate.Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ResearchGate.
  • ACS Publications.Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • PubMed.Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. National Center for Biotechnology Information.
  • The John D. Walsh Company.SAFETY DATA SHEET. The John D. Walsh Company.
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  • Capot Chemical.MSDS of 3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde. Capot Chemical.
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  • University of California, Los Angeles.RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. UCLA Chemistry & Biochemistry.
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  • MDPI.Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
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×

Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

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